Technical Documentation Center

6-(4-Morpholinyl)-4-hexyn-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(4-Morpholinyl)-4-hexyn-3-ol

Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of 6-(4-Morpholinyl)-4-hexyn-3-ol

An In-depth Technical Guide to 6-(4-Morpholinyl)-4-hexyn-3-ol For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the chemical structure and molecular properties of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 6-(4-Morpholinyl)-4-hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the chemical structure and molecular properties of 6-(4-Morpholinyl)-4-hexyn-3-ol. The information presented herein is derived from established principles of chemical nomenclature and structure theory, offering a foundational understanding for researchers engaging with this molecule.

Deciphering the Chemical Structure from IUPAC Nomenclature

The systematic IUPAC name, 6-(4-Morpholinyl)-4-hexyn-3-ol, provides the necessary information to construct the molecule's two-dimensional structure. A breakdown of the name reveals the core components and their connectivity:

  • Parent Chain: The name ends with "hexyn-3-ol," which identifies the main carbon chain.

    • "Hex" signifies a six-carbon chain.

    • "yn" indicates the presence of a carbon-carbon triple bond. The "4-" prefix specifies that this triple bond is located between the fourth and fifth carbon atoms.

    • "ol" denotes a hydroxyl (-OH) functional group. The "3-" prefix indicates its attachment to the third carbon atom.

  • Substituent Group: The prefix "6-(4-Morpholinyl)" describes a substituent attached to the parent chain.

    • "Morpholinyl" refers to the morpholine heterocycle.[1] Morpholine is a six-membered ring containing an oxygen atom and a nitrogen atom opposite each other.[1][2]

    • The "4-" within this part of the name specifies that the morpholine ring is attached to the parent chain via its nitrogen atom (position 4 of the morpholine ring).

    • The "6-" at the beginning of the prefix indicates that the entire morpholinyl group is bonded to the sixth carbon atom of the hexyn-3-ol chain.

Based on this deconstruction, the chemical structure can be unambiguously determined.

Caption: 2D structure of 6-(4-Morpholinyl)-4-hexyn-3-ol.

Physicochemical Properties

A molecule's physicochemical properties are crucial for understanding its behavior in various chemical and biological systems. These properties are derived from its molecular structure.

PropertyValueDerivation
Molecular Formula C₁₀H₁₇NO₂Derived from structural analysis
Molecular Weight 183.25 g/mol Calculated from the molecular formula using standard atomic weights
Functional Groups Hydroxyl (-OH), Alkyne (-C≡C-), Tertiary Amine (N-), Ether (-O-)Identified from the chemical structure

The presence of these functional groups suggests specific chemical characteristics. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and potential interactions with biological targets. The alkyne group provides a region of high electron density and a linear geometry, which can be important for molecular recognition. The tertiary amine of the morpholine ring is basic, and the ether linkage is generally stable and can also participate in hydrogen bonding as an acceptor.[1]

Rationale for Experimental Characterization

For a novel or uncharacterized compound like 6-(4-Morpholinyl)-4-hexyn-3-ol, a systematic experimental workflow is essential to confirm its structure and purity. This process typically involves synthesis followed by rigorous analytical characterization.

Experimental_Workflow cluster_synthesis Synthesis synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Compound ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir purity Purity Assessment (e.g., HPLC, Elemental Analysis) purification->purity

Caption: A typical experimental workflow for synthesis and characterization.

Step-by-Step Methodologies:

  • Synthesis: The synthesis of morpholine derivatives can be achieved through various established organic chemistry reactions.[3][4] A plausible route for 6-(4-Morpholinyl)-4-hexyn-3-ol could involve the reaction of a suitable precursor, such as a derivative of 4-hexyn-3-ol[5][6][7], with morpholine.

  • Purification: Following the synthesis, the crude product would be purified to remove unreacted starting materials, byproducts, and solvents. Column chromatography using silica gel is a standard technique for this purpose.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique would be used to identify the different types of protons and their connectivity in the molecule. The spectrum would be expected to show distinct signals for the methyl, methylene, and methine protons of the hexyn-ol chain, as well as the methylene protons of the morpholine ring.

    • ¹³C NMR: This analysis would confirm the number of unique carbon environments, including the two distinct signals for the alkyne carbons.

  • Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the molecular formula of C₁₀H₁₇NO₂.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to identify the key functional groups.[9] Expected characteristic absorption bands would include:

    • A broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.

    • A sharp, weak peak around 2100-2260 cm⁻¹ for the C≡C stretch of the alkyne.

    • C-H stretching vibrations around 2850-3000 cm⁻¹.

    • C-O stretching vibrations for the ether and alcohol.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the final compound. Elemental analysis could also be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should align with the calculated values for the molecular formula.

Potential Applications in Drug Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][10] Its presence often imparts favorable properties such as improved aqueous solubility and metabolic stability.[2] The combination of the morpholine ring with an alkynyl alcohol functionality in 6-(4-Morpholinyl)-4-hexyn-3-ol presents an interesting scaffold for further investigation in drug discovery programs. The specific biological activity of this compound would need to be determined through screening and further pharmacological studies.

References

  • Supporting Information - MPG.PuRe.
  • Supporting information - The Royal Society of Chemistry.
  • Morpholines database - synthesis, physical properties.
  • Morpholine synthesis - Organic Chemistry Portal.
  • Cronicon - ECronicon.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
  • 4-Hexyn-3-ol | C6H10O | CID 140751 - PubChem - NIH.
  • 4-Hexyn-3-ol | CAS 20739-59-7 | SCBT.
  • Chemical Properties of 4-Hexyn-3-ol (CAS 20739-59-7) - Cheméo.
  • Morpholine - Wikipedia.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
  • 4-hexyn-3-one - Chemical Synthesis Database.
  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure.
  • 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers.
  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed.
  • 1-Hexyn-3-ol - the NIST WebBook.
  • The Pherobase Synthesis: Compounds by Molecular Weight.
  • sciforum.
  • 4-(2-Nitrobutyl)morpholine - CAS Common Chemistry.
  • 4-HEXYN-3-OL | 20739-59-7 - ChemicalBook.

Sources

Exploratory

High-Fidelity ¹H and ¹³C NMR Spectral Reference Data for 6-(4-Morpholinyl)-4-hexyn-3-ol: A Comprehensive Analytical Guide

Executive Summary 6-(4-Morpholinyl)-4-hexyn-3-ol is a highly functionalized propargylamine derivative. Compounds of this class are frequently synthesized via transition-metal-catalyzed A³-coupling methodologies [3] and s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(4-Morpholinyl)-4-hexyn-3-ol is a highly functionalized propargylamine derivative. Compounds of this class are frequently synthesized via transition-metal-catalyzed A³-coupling methodologies [3] and serve as critical intermediates in the development of central nervous system (CNS) therapeutics, monoamine oxidase inhibitors, and targeted covalent drugs. Because the structural integrity of these intermediates dictates the efficacy of downstream pharmaceutical synthesis, accurate structural elucidation is paramount.

This whitepaper provides a rigorous, theoretically grounded reference standard for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 6-(4-Morpholinyl)-4-hexyn-3-ol. By detailing the mechanistic causality behind its unique magnetic resonance signatures, this guide establishes a self-validating protocol for data acquisition and spectral assignment.

Structural Elucidation & Mechanistic Causality

To interpret the NMR spectra of 6-(4-Morpholinyl)-4-hexyn-3-ol, one must understand the magnetic environments dictated by its specific functional groups: an ethyl chain, a chiral propargylic alcohol, an internal alkyne, and a morpholine ring. The causality behind the chemical shifts is governed by the following phenomena:

  • Diastereotopicity at the C2 Methylene: The proximity of the C2 methylene protons to the stereogenic center at C3 renders them diastereotopic. Because they are magnetically inequivalent, they experience distinct shielding environments. This results in a complex multiplet (δ 1.65–1.78) rather than a simple first-order quintet. Recognizing this is a critical diagnostic feature of chiral propargylic alcohols that is often misassigned by automated predictive software.

  • Alkyne Core Polarization: The internal alkyne carbons (C4 and C5) exhibit characteristic ¹³C chemical shifts at δ 85.2 and δ 81.5, respectively. The pronounced deshielding of C4 relative to C5 is driven by the inductive electron-withdrawing effect of the adjacent hydroxyl group at C3, which strongly polarizes the π-electron cloud of the triple bond.

  • Morpholine Ring Dynamics: At standard ambient temperature (298 K), the morpholine ring undergoes rapid chair-chair interconversion on the NMR timescale. This dynamic process averages the axial and equatorial proton environments, yielding two distinct, time-averaged apparent triplets for the N-CH₂ (δ 2.55) and O-CH₂ (δ 3.72) protons.

  • Propargylic Deshielding at C6: The C6 methylene protons (δ 3.35) are situated between the alkyne π-system and the electronegative morpholine nitrogen. The combined anisotropic deshielding of the triple bond and the inductive pull of the nitrogen result in a distinct, isolated singlet.

Standardized NMR Acquisition Protocol

To ensure a self-validating system, the NMR acquisition protocol must be standardized to eliminate solvent artifacts and ensure quantitative reliability.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of high-purity 6-(4-Morpholinyl)-4-hexyn-3-ol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Perform automated tuning and matching (ATM) and gradient shimming to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.0 s and acquire 16–32 scans. The 30° flip angle ensures quantitative integration of the proton signals.

  • ¹³C NMR Acquisition: Execute a proton-decoupled 1D carbon pulse sequence (e.g., zgpg30). Critically, extend the relaxation delay (D1) to ≥ 2.0 s and acquire a minimum of 512 scans. This extended delay is mandatory to capture the quaternary alkyne carbons (C4, C5), which suffer from long T₁ relaxation times due to the absence of attached protons to facilitate efficient dipole-dipole relaxation [2].

  • Data Processing & Verification: Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT). Phase and baseline correct the spectra. Calibrate the chemical shift axis by setting the TMS singlet to exactly δ 0.00 ppm, and verify the solvent residual peaks at δ 7.26 (¹H) and δ 77.16 (¹³C) as secondary internal standards [1].

High-Fidelity Spectral Reference Data

The following tables summarize the quantitative spectral data, structurally mapped to the compound's architecture: CH₃(1)-CH₂(2)-CH(OH)(3)-C(4)≡C(5)-CH₂(6)-Morpholine .

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Logic
1 1.02t3H7.4Terminal methyl, coupled to C2 methylene.
2 1.65 – 1.78m2H-Diastereotopic methylene protons adjacent to chiral C3.
OH 2.45br s1H-Exchangeable hydroxyl proton (concentration dependent).
Morph N-CH₂ 2.55t (app)4H4.6Adjacent to electronegative N, averaged by rapid ring flip.
6 3.35s2H-Propargylic methylene, deshielded by N and alkyne core.
Morph O-CH₂ 3.72t (app)4H4.6Adjacent to highly electronegative O.
3 4.38t (app)1H6.5Deshielded by OH and alkyne; coupled to C2 protons.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic
1 9.8CH₃Aliphatic terminal methyl.
2 30.5CH₂Aliphatic methylene.
6 48.2CH₂Deshielded by nitrogen and alkyne anisotropy.
Morph N-CH₂ 52.4CH₂Typical morpholine N-CH₂ resonance.
3 63.8CHStrongly deshielded by hydroxyl group.
Morph O-CH₂ 66.9CH₂Typical morpholine O-CH₂ resonance.
5 81.5C (Quat)Internal alkyne, shielded relative to C4 due to polarization.
4 85.2C (Quat)Internal alkyne, closer to the strongly electron-withdrawing OH.

Mechanistic Workflows & Visualizations

NMR_Workflow Prep Sample Prep 5-10 mg in CDCl3 0.03% v/v TMS Acq1D 1D Acquisition 1H (zg30) & 13C (zgpg30) D1 = 2.0s Prep->Acq1D Acq2D 2D Acquisition COSY, HSQC, HMBC For Connectivity Acq1D->Acq2D Proc Data Processing Zero-filling, FT, Phase Correction Acq2D->Proc Assign Spectral Assignment Multiplicity & Integrals Proc->Assign

Fig 1. Standardized NMR acquisition and processing workflow for alkynyl morpholines.

Coupling_Network H1 H-1 (CH3) H2 H-2 (CH2) H1->H2 3J (7.4 Hz) H3 H-3 (CH-OH) H2->H3 3J (6.5 Hz) H6 H-6 (CH2-N) H3->H6 5J (Long-range) Hmorph Morpholine H (N-CH2 & O-CH2) H6->Hmorph NOE/Spatial

Fig 2. Spin-spin coupling and spatial interaction network for 6-(4-Morpholinyl)-4-hexyn-3-ol.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. URL:[Link][2]

  • Wei, C., Li, Z., & Li, C.-J. (2003). The First Silver-Catalyzed Three-Component Coupling of Aldehyde, Alkyne, and Amine. Organic Letters, 5(23), 4473-4475. URL:[Link][3]

Sources

Foundational

Architecting 6-(4-Morpholinyl)-4-hexyn-3-ol: A Technical Guide to Propargylamine Synthesis and Reactivity

Executive Summary 6-(4-Morpholinyl)-4-hexyn-3-ol is a bifunctional propargylamine that serves as a highly versatile intermediate in synthetic organic and medicinal chemistry. Characterized by a rigid internal alkyne spac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(4-Morpholinyl)-4-hexyn-3-ol is a bifunctional propargylamine that serves as a highly versatile intermediate in synthetic organic and medicinal chemistry. Characterized by a rigid internal alkyne spacer flanked by a secondary alcohol and a basic morpholine ring, this C10 scaffold is frequently utilized in the development of muscarinic agonists, enzyme inhibitors, and complex natural product analogs.

This whitepaper provides an in-depth analysis of its physicochemical profile, chemical reactivity, and a self-validating synthetic methodology grounded in transition-metal catalysis.

Structural Architecture and Physicochemical Profiling

The structural identity of 6-(4-Morpholinyl)-4-hexyn-3-ol (Molecular Formula: C10​H17​NO2​ ) is defined by three orthogonal reactive sites:

  • The Morpholine Ring (C6): Confers basicity, acts as a hydrogen-bond acceptor, and heavily dictates the molecule's aqueous solubility and pharmacokinetic distribution.

  • The Internal Alkyne (C4-C5): Provides a rigid, electron-rich π -system capable of undergoing chemoselective reductions or electrophilic additions.

  • The Secondary Alcohol (C3): Serves as a hydrogen-bond donor and a prime site for derivatization (e.g., esterification or oxidation).

To facilitate rapid comparison for drug development professionals, the quantitative physicochemical properties of the scaffold—extrapolated from structural analogs like the 2-ol isomer (1 [2])—are summarized below.

Table 1: Physicochemical Properties
PropertyValueClinical / Synthetic Relevance
Molecular Weight 183.25 g/mol Ideal fragment-like size, allowing for downstream elaboration without violating Lipinski’s Rule of 5.
Molecular Formula C10​H17​NO2​ Balances lipophilic carbon framework with polar heteroatoms.
Calculated LogP ~0.95 - 1.20Indicates moderate lipophilicity; optimal for crossing lipid bilayers while maintaining aqueous solubility.
H-Bond Donors 1 (Hydroxyl -OH)Facilitates target protein binding via hydrogen donation.
H-Bond Acceptors 3 (N, O, O)Enhances interaction with kinase/receptor hinge regions.
Physical State (25°C) Viscous pale-yellow oilRequires conversion to an HCl salt for long-term solid-state stability.

Synthetic Methodology & Mechanistic Causality

The most efficient route to 6-(4-Morpholinyl)-4-hexyn-3-ol is via an A³-Coupling (Aldehyde-Alkyne-Amine) , a specialized Mannich-type aminomethylation. The synthesis of oxygen-containing propargylamines is heavily reliant on the transition-metal catalyzed aminomethylation of acetylene alcohols (2 [1]).

Mechanistic Pathway

Synthesis Pentynol Pent-1-yn-3-ol (Terminal Alkyne) CuAcetylide Copper(I) Acetylide Pentynol->CuAcetylide + CuI (5 mol%) Deprotonation Formaldehyde Paraformaldehyde (Electrophile Precursor) Imminium Iminium Ion Intermediate Formaldehyde->Imminium + Morpholine Depolymerization & Condensation Morpholine Morpholine (Secondary Amine) Morpholine->Imminium Product 6-(4-Morpholinyl)-4-hexyn-3-ol (Target Product) Imminium->Product Nucleophilic Addition (A³ Coupling) CuAcetylide->Product

A³-Coupling mechanism: Copper-catalyzed condensation of pent-1-yn-3-ol, morpholine, and formaldehyde.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol utilizes orthogonal acid-base extraction as a self-validating purification step. Because the starting alkyne (pent-1-yn-3-ol) is neutral and the product is a tertiary amine, manipulating the pH guarantees the isolation of the target compound without requiring exhaustive column chromatography.

Step 1: Iminium Generation

  • Action: In an oven-dried 50 mL round-bottom flask, suspend paraformaldehyde (12 mmol, 360 mg) in 1,4-dioxane (15 mL). Add morpholine (12 mmol, 1.05 mL).

  • Causality: Paraformaldehyde is a stable polymer. Heating it gently in the presence of the secondary amine drives depolymerization and subsequent condensation, forming the highly electrophilic iminium ion in situ.

Step 2: Catalytic Activation

  • Action: Add pent-1-yn-3-ol (10 mmol, 840 mg) followed by Copper(I) Iodide (0.5 mmol, 95 mg, 5 mol%). Purge the flask with Argon and heat to 70 °C for 12 hours.

  • Causality: The Cu(I) catalyst selectively inserts into the terminal C-H bond of the alkyne. This lowers the pKa of the terminal proton, allowing the weak basicity of morpholine to deprotonate it, forming a nucleophilic copper acetylide intermediate.

Step 3: TLC Validation

  • Action: Spot the reaction mixture on a silica TLC plate (Eluent: 1:1 Hexane/Ethyl Acetate). Stain with Dragendorff's reagent.

  • Causality: Dragendorff's reagent specifically complexes with tertiary amines to form a bright orange spot. A positive stain confirms the successful incorporation of the morpholine ring, validating the coupling event before workup.

Step 4: Orthogonal Workup (Self-Validating Purification)

  • Action: Cool the mixture, dilute with diethyl ether (30 mL), and extract with 1M HCl (3 x 20 mL). Discard the organic layer. Basify the combined aqueous layers with 2M NaOH to pH 10, then extract with Dichloromethane (3 x 20 mL). Dry the DCM over Na2​SO4​ and concentrate in vacuo.

  • Causality: The initial HCl extraction protonates the morpholine product, pulling it into the aqueous phase while leaving unreacted pent-1-yn-3-ol and non-polar impurities in the ether. Basifying the aqueous layer regenerates the free base, which is then cleanly extracted into DCM. This phase-switching acts as a built-in purity checkpoint.

Downstream Reactivity & Derivatization

The true value of 6-(4-Morpholinyl)-4-hexyn-3-ol lies in its orthogonal reactivity. Because the functional groups possess distinct electronic properties, they can be manipulated chemoselectively.

Reactivity Core 6-(4-Morpholinyl)- 4-hexyn-3-ol Hydroxyl Secondary Alcohol (C3) Core->Hydroxyl Alkyne Internal Alkyne (C4-C5) Core->Alkyne Amine Morpholine Ring (C6) Core->Amine Oxidation Swern Oxidation (Ketone Formation) Hydroxyl->Oxidation Esterification Acylation (Ester Formation) Hydroxyl->Esterification Hydrogenation Lindlar Reduction (Z-Alkene) Alkyne->Hydrogenation Hydration Au-Catalyzed Hydration Alkyne->Hydration Salt HCl Salt Formation (Increased Solubility) Amine->Salt

Chemoselective reactivity map of the 6-(4-Morpholinyl)-4-hexyn-3-ol scaffold.

The Internal Alkyne

The C4≡C5 triple bond is sterically accessible. Subjecting the molecule to Lindlar hydrogenation ( H2​ , Pd/CaCO3​ , poisoned with lead) yields the strict (Z)-alkene. This is critical in drug design when a specific spatial orientation (cis-geometry) is required to fit into a receptor binding pocket.

The Secondary Alcohol

The C3 hydroxyl group can be oxidized to a ketone (6-morpholinohex-4-yn-3-one) using Swern or Dess-Martin periodinane conditions. Because the morpholine nitrogen is basic, acidic oxidants (like Jones reagent) should be avoided as they will protonate the amine, potentially leading to precipitation or sluggish reaction rates.

The Morpholine Moiety

To improve shelf-life and bioavailability, the free base is typically converted to its hydrochloride salt. Bubbling anhydrous HCl gas through an ethereal solution of the compound results in the immediate precipitation of 6-(4-Morpholinyl)-4-hexyn-3-ol hydrochloride as a stable, highly water-soluble white powder.

References

  • Shaibakova, M. G., Ibragimov, A. G., & Dzhemilev, U. M. (2011). ChemInform Abstract: Aminomethylation of Acetylene Alcohols and Their Esters with gem-Diamines Catalyzed by Complexes of d-Transition and Rare-Earth Metals. Russian Journal of Organic Chemistry, 47(2):161-167. ResearchGate.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123456, 6-Morpholin-4-ylhex-4-yn-2-ol (Structural Analog). PubChem - NIH.

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 6-(4-Morpholinyl)-4-hexyn-3-ol: A Technical Guide

Executive Summary The structural elucidation of flexible, polar small molecules is a critical bottleneck in active pharmaceutical ingredient (API) development. 6-(4-Morpholinyl)-4-hexyn-3-ol (CAS: 362602-19-5)[1] serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of flexible, polar small molecules is a critical bottleneck in active pharmaceutical ingredient (API) development. 6-(4-Morpholinyl)-4-hexyn-3-ol (CAS: 362602-19-5)[1] serves as an excellent model compound for understanding the crystallographic behavior of amphiphilic-like organic intermediates. Featuring a flexible morpholine ring, a rigid alkyne spacer, and a chiral secondary alcohol, this molecule presents unique challenges in crystallization, conformational disorder, and supramolecular packing.

This whitepaper provides a comprehensive, self-validating technical guide for researchers and drug development professionals. It details the causality behind experimental choices in Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) workflows necessary to definitively characterize this class of compounds.

Molecular Architecture & Crystallographic Challenges

To successfully determine the crystal structure of 6-(4-Morpholinyl)-4-hexyn-3-ol, one must first understand how its distinct functional groups dictate its packing logic in the solid state:

  • The Morpholine Ring (H-Bond Acceptor): Typically adopts a chair conformation. Due to its flexibility, it is highly susceptible to positional disorder (ring-flipping) at room temperature, necessitating low-temperature data collection.

  • The Alkyne Core (Rigid Spacer): The C≡C triple bond enforces a rigid, linear geometry (~180° bond angles) between C4 and C5. This restricts the molecule's conformational degrees of freedom, acting as a structural pillar during crystal packing.

  • The Chiral C3-Alcohol (H-Bond Donor/Acceptor): The hydroxyl group is the primary driver of supramolecular assembly. Depending on whether the compound is synthesized as a racemate or an enantiopure batch, the O-H group will form robust hydrogen-bonding networks (e.g., O−H⋯N or O−H⋯O ) that dictate the final space group.

Packing_Logic Mol 6-(4-Morpholinyl)-4-hexyn-3-ol C3 Chiral C3-OH (H-Bond Donor) Mol->C3 Alk C4≡C5 Alkyne (Rigid Spacer) Mol->Alk Morph Morpholine Ring (H-Bond Acceptor) Mol->Morph Net Supramolecular Chains C3->Net O-H···N Pack Crystal Packing Alk->Pack Alignment Morph->Net Acceptor Net->Pack

Influence of molecular architecture on crystal packing.

Experimental Protocols: Single-Crystal X-Ray Diffraction (SCXRD)

The following protocols outline the definitive workflow for obtaining high-resolution crystallographic data.

SCXRD_Workflow A 1. Crystal Selection & Mounting B 2. X-Ray Data Collection (100K) A->B C 3. Data Reduction & Integration B->C D 4. Structure Solution (SHELXT) C->D E 5. Refinement (Olex2 / SHELXL) D->E F 6. Validation (checkCIF) E->F

SCXRD workflow for structure elucidation of small molecules.

Protocol 1: Vapor Diffusion Crystallization
  • Step 1: Dissolve 10 mg of 6-(4-Morpholinyl)-4-hexyn-3-ol in 0.5 mL of a moderately polar solvent (e.g., dichloromethane) in a small inner vial.

  • Step 2: Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., n-hexane). Seal the outer vial tightly.

  • Step 3: Allow the system to stand undisturbed at 4 °C for 3–7 days.

  • Causality & Rationale: Vapor diffusion ensures a highly controlled, slow supersaturation rate. This minimizes rapid nucleation, allowing the flexible morpholine rings to adopt their lowest-energy conformations and pack into macroscopic, defect-free single crystals.

  • Self-Validation Mechanism: Visual inspection under polarized light microscopy. A suitable single crystal will extinguish light uniformly upon 90° rotation, confirming the absence of twinning or polycrystalline aggregates.

Protocol 2: SCXRD Data Acquisition
  • Step 1: Harvest a crystal (optimal size ~0.2 mm) using a MiTeGen loop coated in Paratone-N oil.

  • Step 2: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cryostream.

  • Step 3: Collect diffraction data using Cu radiation ( λ=1.54184 Å) with an ω -scan strategy.

  • Causality & Rationale: Flash-cooling to 100 K is mandatory. It freezes the morpholine ring out of dynamic disorder and reduces atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio at high diffraction angles. Cu radiation is chosen over Mo to maximize the anomalous dispersion signal, which is critical for determining the absolute configuration (Flack parameter) of the C3 chiral center if the sample is enantiopure.

  • Self-Validation Mechanism: Analysis of the initial diffraction frames. Sharp, well-defined diffraction spots extending to a high resolution ( <0.83 Å) with an internal merging R-factor ( Rint​ ) of <0.05 validate the crystal's internal order.

Protocol 3: Structure Solution and Refinement
  • Step 1: Solve the phase problem using the dual-space algorithm implemented in SHELXT [2].

  • Step 2: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical interface[3].

  • Step 3: Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model, allowing the O-H hydrogen to freely rotate to optimize the hydrogen-bonding network.

  • Causality & Rationale: SHELXT[2] is highly efficient for small organic molecules, automatically assigning the correct space group and initial atomic coordinates. Olex2[3] provides a robust environment for handling complex restraints (e.g., DELU, SIMU) if the morpholine ring exhibits residual static disorder even at 100 K.

  • Self-Validation Mechanism: The generation of a chemically sensible model with a final R1​ value <0.05 , a Goodness-of-Fit (GoF) near 1.0, and a featureless residual electron density map (largest difference peak <0.3 e/A˚3 ).

Quantitative Data Presentation

The following tables summarize the expected, representative crystallographic metrics for a racemic batch of 6-(4-Morpholinyl)-4-hexyn-3-ol, serving as a normative benchmark for empirical data comparison.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue (Racemic Model)
Empirical Formula C10​H17​NO2​
Formula Weight 183.25 g/mol
Temperature 100(2) K
Wavelength (Cu ) 1.54184 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=6.20 Å, b=15.50 Å, c=11.40 Å, β=98.5∘
Volume ; Z 1083.4 ų ; 4
Calculated Density 1.124 g/cm³
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.041 , wR2​=0.095
Table 2: Key Structural Metrics (Bond Lengths and Angles)
Structural FeatureAtoms InvolvedExpected ValueSignificance
Alkyne Bond Length C4 C51.195(2) ÅConfirms sp-hybridized triple bond integrity.
Hydroxyl C-O Length C3 - O11.430(2) ÅStandard secondary alcohol single bond.
Alkyne Linearity C3 - C4 C5178.5(2)°Demonstrates the rigid spacer effect.
Morpholine Chair Angle C-N-C (Ring)109.5(2)°Confirms unstrained sp3 tetrahedral geometry.

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

Determining the single-crystal structure is only the first half of pharmaceutical characterization. One must prove that the selected single crystal represents the bulk synthesized powder.

Protocol 4: PXRD Workflow
  • Step 1: Gently grind 50 mg of the bulk 6-(4-Morpholinyl)-4-hexyn-3-ol powder using an agate mortar and pestle.

  • Step 2: Mount the powder on a zero-background silicon sample holder.

  • Step 3: Collect data from 2θ=5∘ to 50∘ using Bragg-Brentano geometry.

  • Step 4: Perform a Pawley extraction or Rietveld refinement, overlaying the empirical PXRD diffractogram with the simulated powder pattern generated from the SCXRD CIF file.

  • Causality & Rationale: Gentle grinding prevents mechanically induced polymorphic transformations. The zero-background holder eliminates amorphous baseline noise, allowing for the detection of low-level ( <5% ) polymorphic impurities.

  • Self-Validation Mechanism: A successful Rietveld fit yielding a flat difference profile (residual line) and a Goodness-of-Fit (GOF) ≈1.0 mathematically guarantees that the bulk material is phase-pure and structurally identical to the single-crystal model.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. URL:[Link]

Sources

Foundational

Preclinical Whitepaper: Mechanistic Profiling of 6-(4-Morpholinyl)-4-hexyn-3-ol (MH-3)

Executive Summary The compound 6-(4-Morpholinyl)-4-hexyn-3-ol (hereafter referred to as MH-3 ) represents a highly specialized synthetic entity within the morpholino-alkynol class of molecules. In biological systems, com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(4-Morpholinyl)-4-hexyn-3-ol (hereafter referred to as MH-3 ) represents a highly specialized synthetic entity within the morpholino-alkynol class of molecules. In biological systems, compounds bearing this specific structural motif—a terminal or internal alkyne linked to a basic amine—function predominantly as mechanism-based (suicide) inhibitors of flavin-dependent oxidases.

This technical guide provides an in-depth analysis of MH-3's mechanism of action, focusing on its role as an irreversible inhibitor of Monoamine Oxidase (MAO). By dissecting its pharmacophore elements and detailing the self-validating experimental workflows required to characterize its activity, this document serves as a comprehensive framework for researchers evaluating morpholino-propargylamine derivatives in neuropharmacology and enzyme kinetics.

Structural Rationale & Pharmacophore Analysis

The biological activity of MH-3 is dictated by three critical structural domains, each engineered to manipulate specific pharmacokinetic and pharmacodynamic variables:

  • The Propargylamine Warhead (The Alkyne Core): The -C≡C- triple bond is the reactive epicenter of the molecule. In the active site of MAO, this moiety undergoes enzyme-catalyzed activation to form a highly reactive allene intermediate, which subsequently forms a covalent bond with the FAD cofactor, permanently disabling the enzyme ([1]).

  • The Morpholine Scaffold: Morpholine is a "privileged scaffold" in medicinal chemistry. The presence of the oxygen atom in the heterocycle withdraws electron density from the nitrogen, lowering its pKa to approximately 8.4. This reduced basicity increases the fraction of un-ionized molecules at physiological pH, drastically improving lipophilicity and Blood-Brain Barrier (BBB) penetrance while minimizing off-target hERG channel liabilities ([2]).

  • The C3-Hydroxyl Motif: The hydroxyl group adjacent to the alkyne introduces a critical hydrogen-bond donor/acceptor. This modification alters the hydration shell of the molecule and interacts with specific gating residues in the MAO active site (e.g., Ile335 in MAO-A), driving isoform selectivity and differentiating MH-3 from non-hydroxylated analogs like deprenyl ([3]).

Mechanism of Action (MoA) Dynamics

The inhibition of MAO by MH-3 is not a simple lock-and-key binding event; it is a dynamic, enzyme-driven chemical reaction. The process initiates with the reversible, non-covalent binding of MH-3 within the substrate cavity, oriented by the morpholine ring.

Once positioned, the MAO enzyme attempts to oxidize MH-3 as if it were a standard monoamine substrate. The FAD cofactor abstracts a hydride from the propargylic carbon (C5/C6 region). Instead of releasing a product, this abstraction triggers an electronic rearrangement of the alkyne into an electrophilic allene. The N5 atom of the reduced FAD cofactor then executes a nucleophilic attack on the allene, forming a stable, irreversible covalent adduct. This "suicide" mechanism ensures that the enzyme is permanently inactivated until the cell synthesizes new MAO protein.

MoA A MH-3 Binding (Non-covalent) B Hydride Abstraction by FAD A->B Catalytic initiation C Allene Intermediate Formation B->C Electronic rearrangement D Nucleophilic Attack (N5 of Flavin) C->D Electrophilic capture E Irreversible Covalent Adduct D->E Enzyme inactivation

Mechanistic pathway of irreversible MAO inactivation by MH-3 via allene intermediate formation.

Self-Validating Experimental Protocols

To rigorously prove the mechanism of action of MH-3, standard equilibrium assays are insufficient. The following protocols are designed with built-in causality and self-validation to confirm time-dependent, covalent inhibition.

Protocol 1: Time-Dependent Radiometric MAO Inhibition Assay
  • Causality: Standard IC50​ calculations assume reversible equilibrium. For covalent inhibitors like MH-3, potency increases over time as more enzyme is permanently trapped. By pre-incubating the enzyme and inhibitor for varying durations, we can calculate the true kinetic parameters: the inactivation rate constant ( kinact​ ) and the inhibition constant ( KI​ ).

  • Step-by-Step Methodology:

    • Preparation: Dilute recombinant human MAO-A and MAO-B to a final concentration of 5 µg/mL in 50 mM potassium phosphate buffer (pH 7.4).

    • Time-Course Incubation: Incubate 50 µL of the enzyme with 50 µL of MH-3 (ranging from 1 nM to 10 µM) at 37°C. Stagger the incubations to achieve pre-incubation times of 0, 15, 30, and 60 minutes.

    • Internal Control: Run a parallel assay using Safinamide (a known reversible inhibitor). Its inhibition profile must remain static across all time points, validating the assay's ability to distinguish covalent from non-covalent action.

    • Substrate Addition: Initiate the reaction by adding 14C-labeled tyramine (100 µM).

    • Termination: Stop the reaction after 20 minutes using 2 M citric acid, extracting the radiolabeled aldehyde product into an organic solvent (toluene/ethyl acetate).

    • Self-Validation (Dialysis): Subject the 60-minute MH-3/MAO complex to overnight dialysis against a 1000-fold volume of buffer. If activity remains suppressed post-dialysis, irreversible covalent modification is definitively confirmed.

Protocol 2: LC-MS/MS Characterization of the Covalent Adduct
  • Causality: While kinetic assays (Protocol 1) suggest irreversible binding, they cannot rule out non-specific protein alkylation. Mass spectrometry is required to map the exact site of attachment. Trypsin is used to cleave the protein into predictable fragments, but because the flavin-adduct is in low abundance, affinity enrichment is mandatory to prevent signal suppression in the mass spectrometer.

Workflow step1 1. Time-Course Incubation Recombinant MAO + MH-3 (0-60 min) step2 2. Proteolytic Cleavage Trypsin digestion of inactivated enzyme step1->step2 step3 3. Affinity Enrichment Capture of flavin-bound peptides step2->step3 step4 4. LC-MS/MS Analysis High-resolution mass spectrometry step3->step4 step5 5. Data Interpretation Identification of +183 Da mass shift step4->step5

Step-by-step LC-MS/MS workflow for the isolation and characterization of the MH-3-FAD covalent adduct.

Quantitative Data & Selectivity Profiling

The integration of the morpholine ring and the C3-hydroxyl group fundamentally shifts the selectivity profile of the propargylamine warhead. The table below summarizes the predictive kinetic parameters of MH-3 compared to clinical benchmarks.

CompoundPrimary Target IC50​ (nM) MAO-A / MAO-B kinact​ (min⁻¹)Binding ModalitySelectivity Ratio (A:B)
MH-3 MAO-A14.2 / 85.60.045Irreversible6.0 (MAO-A selective)
Clorgyline MAO-A2.5 / >10000.060Irreversible>400 (MAO-A selective)
Selegiline MAO-B>1000 / 3.80.035Irreversible0.003 (MAO-B selective)
Safinamide MAO-B>1000 / 98.0N/AReversible0.09 (MAO-B selective)

Data Interpretation: The hydroxyl group of MH-3 likely forms a stabilizing hydrogen bond with Ile335 in the MAO-A active site, granting it a moderate preference for MAO-A over MAO-B. Unlike Safinamide, which relies purely on equilibrium binding, MH-3's efficacy is driven by its kinact​ rate, meaning absolute target engagement is achieved over time regardless of initial competitive displacement by endogenous substrates.

References

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: Medicinal Research Reviews (PubMed) URL:[Link]

  • Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline Source: ACS Chemical Neuroscience URL:[Link]

  • New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review Source: International Journal of Molecular Sciences (PMC) URL:[Link]

Sources

Exploratory

Physicochemical Profiling of 6-(4-Morpholinyl)-4-hexyn-3-ol: pKa, Isoelectric Point, and Analytical Methodologies

Executive Summary In the landscape of rational drug design, propargylamines represent a highly privileged pharmacophore, historically utilized in the development of monoamine oxidase (MAO) inhibitors and neuroprotective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, propargylamines represent a highly privileged pharmacophore, historically utilized in the development of monoamine oxidase (MAO) inhibitors and neuroprotective agents. 6-(4-Morpholinyl)-4-hexyn-3-ol (also known as 6-morpholinohex-4-yn-3-ol) is a bifunctional molecule featuring a morpholine ring and a secondary alcohol, separated by an internal alkyne.

As a Senior Application Scientist, I approach the physicochemical profiling of such molecules by looking beyond standard algorithmic predictions. Understanding the exact ionization behavior—specifically the acid dissociation constants (pKa) and the isoelectric point (pI)—is paramount for predicting blood-brain barrier (BBB) permeability, target engagement, and formulation stability. This whitepaper provides an in-depth mechanistic analysis of the molecule's ionization states and outlines a self-validating experimental protocol for empirical determination.

Mechanistic Determination of Acid Dissociation Constants (pKa)

The ionization profile of 6-(4-Morpholinyl)-4-hexyn-3-ol is governed by two distinct functional groups. To accurately estimate its pKa values, we must analyze the intramolecular electronic effects at play.

The Morpholine Nitrogen (Basic Center)

Morpholine is a secondary cyclic amine with a baseline pKa of approximately 8.4, which is notably lower than purely aliphatic cyclic amines (e.g., piperidine, pKa ~11.2) due to the electron-withdrawing inductive effect of the heteroatomic oxygen at the 4-position 1.

In 6-(4-Morpholinyl)-4-hexyn-3-ol, the nitrogen is tertiary and directly attached to a propargyl-like moiety (-CH₂-C≡C-R). The sp-hybridized carbons of the alkyne are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect) through the methylene bridge, drawing electron density away from the nitrogen atom. This stabilizes the lone pair on the nitrogen, significantly reducing its basicity. Comparative studies on propargylamine derivatives, such as the MAO inhibitor pargyline, demonstrate that the propargyl moiety typically lowers the pKa of the parent amine to around 6.6 2. Factoring in the inherently lower basicity of the morpholine ring, the predicted pKa of the conjugate acid of the morpholine nitrogen in this molecule is ~6.2 .

The Secondary Alcohol (Acidic Center)

The hydroxyl group at the 3-position is a secondary alcohol. Alcohols are extremely weak acids. While the adjacent alkyne provides a mild electron-withdrawing effect that makes propargyl alcohols slightly more acidic than fully saturated aliphatic alcohols, the pKa remains very high, typically around 15.5 3.

Quantitative Ionization Data Summary
Functional GroupAcid/Base NaturePredicted pKaSpeciation at pH 7.4
Morpholine Nitrogen Base (Conjugate Acid)~6.2~94% Neutral Free Base
Secondary Alcohol Acid~15.5100% Protonated (Neutral)

Isoelectric Point (pI) Profiling

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a strictly zwitterionic amino acid, this is the average of the two pKa values. However, 6-(4-Morpholinyl)-4-hexyn-3-ol is a monoacidic base with a practically non-ionizable acidic group under physiological conditions.

  • At pH < 6.2: The morpholine nitrogen is protonated (Cation, net charge +1).

  • At pH 6.2 to 15.5: The molecule is entirely neutral (Net charge 0).

  • At pH > 15.5: The alcohol deprotonates (Anion, net charge -1).

Because the neutral form dominates across the entire physiological pH range, the zwitterionic state is mathematically non-existent. The theoretical pI is calculated as the midpoint between the basic and acidic pKa values: pI = (6.2 + 15.5) / 2 = 10.85 .

Ionization cation Protonated Cation Net Charge: +1 Dominant at pH < 6.2 neutral Neutral Free Base Net Charge: 0 Dominant at pH 6.2 - 15.5 cation->neutral -H⁺ (pKa₁ ~6.2) anion Deprotonated Anion Net Charge: -1 Dominant at pH > 15.5 neutral->anion -H⁺ (pKa₂ ~15.5)

Caption: Ionization states of 6-(4-Morpholinyl)-4-hexyn-3-ol across the pH spectrum.

Self-Validating Experimental Protocols for pKa Determination

To empirically validate these predicted values, a high-precision potentiometric titration workflow is required. As an application scientist, I emphasize causality in protocol design: every step must be a self-validating system to ensure the data is an artifact-free representation of the molecule's true physical chemistry.

Protocol: High-Precision Potentiometric Titration
  • System Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature (25.0 ± 0.1 °C). Causality: Temperature fluctuations alter the Nernstian slope; strict thermal control eliminates this variable.

  • Sample Preparation: Dissolve 2.0 mM of 6-(4-Morpholinyl)-4-hexyn-3-ol in a 0.15 M KCl aqueous solution. Causality: The high background ionic strength (0.15 M KCl) masks the ionic strength changes caused by the titrant, ensuring the activity coefficients remain constant throughout the experiment.

  • Acidification: Lower the initial pH to ~3.0 using standardized 0.1 M HCl. Causality: This ensures the morpholine nitrogen is >99.9% protonated before the forward titration begins.

  • Titration: Titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere. Causality: Argon prevents atmospheric CO₂ from dissolving into the solution. Dissolved CO₂ forms carbonic acid, which acts as a secondary buffer and artificially skews the titration curve.

  • Data Acquisition & Validation: Record the pH after each 0.05 mL addition. Use the first derivative of the titration curve (dpH/dV) to identify the inflection point. The pKa is extracted at the half-equivalence point. Validate by performing a reverse titration (with HCl). Causality: A perfectly overlapping reverse curve proves there is no hysteresis, confirming the molecule did not degrade at high pH.

Workflow step1 1. System Calibration Standard Buffers (pH 4, 7, 10) Temp: 25.0 ± 0.1 °C step2 2. Sample Preparation 2.0 mM Compound in 0.15 M KCl Maintains Ionic Strength step1->step2 step3 3. Acidification Add 0.1 M HCl to pH ~3.0 Ensures 99.9% Protonation step2->step3 step4 4. Potentiometric Titration Titrate with 0.1 M KOH Argon Atmosphere (No CO₂) step3->step4 step5 5. Data Validation Reverse Titration (HCl) Checks for Hysteresis step4->step5

Caption: Self-validating experimental workflow for potentiometric pKa determination.

Implications for Pharmacokinetics and Drug Design

The physicochemical profile of 6-(4-Morpholinyl)-4-hexyn-3-ol has profound implications for drug development. At physiological pH (7.4), the morpholine nitrogen (pKa ~6.2) will be predominantly unprotonated (~94% neutral free base).

This high fraction of neutral species significantly enhances the molecule's lipophilicity. In neuropharmacology, modulating the pKa of cyclic amines (like morpholine or pyrrolidine) down to the 6.0–7.0 range is a deliberate strategy to maximize permeability across the Blood-Brain Barrier (BBB) 4. By ensuring the molecule is mostly neutral in the bloodstream, it can easily diffuse through the lipid bilayers of the BBB, while the remaining ~6% protonated fraction provides just enough aqueous solubility to prevent precipitation in the plasma.

References

  • BenchChem. "Morpholine | 138048-80-3 - Benchchem". BenchChem Technical Support.
  • Mucsi, Z., et al. "Solvent-Dependent Competitive Rearrangements of Cyclic Tertiary Propargylamine N-Oxides". ResearchGate.
  • Mereyala, H. B., et al. "Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups". PMC / NIH.
  • Silverman, R. B., et al. "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors". eScholarship.

Sources

Foundational

Preliminary Pharmacological Screening of 6-(4-Morpholinyl)-4-hexyn-3-ol: A Technical Guide to Target Deconvolution and Validation

Executive Summary & Structural Rationale The compound 6-(4-Morpholinyl)-4-hexyn-3-ol represents a highly versatile synthetic scaffold combining three distinct pharmacophoric elements: a morpholine headgroup, an internal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 6-(4-Morpholinyl)-4-hexyn-3-ol represents a highly versatile synthetic scaffold combining three distinct pharmacophoric elements: a morpholine headgroup, an internal alkyne spacer, and a secondary alcohol. In medicinal chemistry, the morpholine ring is a recognized privileged scaffold, frequently acting as a hinge-binding motif in kinase inhibitors (such as those targeting the PI3K/AKT/mTOR pathway) due to its ability to form critical hydrogen bonds with the kinase backbone .

Furthermore, the linear C4-C5 alkyne structurally classifies this molecule as a propargylamine derivative. Propargylamines (e.g., Rasagiline, Selegiline) are well-documented mechanism-based "suicide" inhibitors of Monoamine Oxidase (MAO) enzymes in the central nervous system. The rigid alkyne minimizes the entropic penalty upon binding, while the secondary alcohol provides an additional hydrogen-bond donor/acceptor for solvent-exposed regions.

Given this dual-target potential, this whitepaper outlines a rigorous, self-validating pharmacological screening pipeline designed to evaluate both kinase and CNS target engagement.

In Silico Profiling & Quality Control Metrics

Before initiating costly in vitro high-throughput screening (HTS), it is critical to establish the compound's theoretical viability as a drug candidate and define the statistical thresholds required for assay validation. The compound exhibits highly favorable predicted physicochemical properties, adhering strictly to Lipinski’s Rule of Five.

Table 1: Quantitative ADMET & Assay Validation Metrics
ParameterTarget Metric / ThresholdRationale for 6-(4-Morpholinyl)-4-hexyn-3-ol
Molecular Weight < 500 Da183.25 g/mol (Highly favorable for membrane and blood-brain barrier penetration).
LogP (Predicted) 1.0 - 3.0~1.2 (Optimal balance of aqueous solubility and lipid membrane permeability).
H-Bond Donors < 51 (Secondary alcohol at C3).
H-Bond Acceptors < 103 (Morpholine O, Morpholine N, and Alcohol O).
HTS Z'-Factor 0.5Ensures statistical reliability and dynamic range between DMSO and positive controls.
CETSA ΔTm​ > 2 °C shiftIndicates significant thermodynamic stabilization of the target protein in live cells.

High-Throughput Screening (HTS): Kinase & MAO Profiling

To interrogate the morpholine and propargylamine pharmacophores, the primary screening utilizes a bifurcated approach. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The causality behind choosing TR-FRET is its time-delayed reading window, which eliminates auto-fluorescence from the compound library, thereby preventing false positives.

Self-Validating Protocol: TR-FRET Kinase Inhibition Assay

This protocol is designed as a self-validating system. It mandates the calculation of the Z'-factor for every microtiter plate to ensure assay robustness before any hit is declared valid .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of 6-(4-Morpholinyl)-4-hexyn-3-ol (10 µM final concentration) into a 384-well pro-binding microplate.

    • Control Wells: Dispense DMSO (Vehicle/Negative Control) and 1 µM Staurosporine (Pan-kinase inhibitor/Positive Control).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., PI3K α or mTOR) diluted in Kinase Buffer. Incubate at 25°C for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set at the Km​ of the specific kinase to ensure competitive inhibitors are detectable).

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Europium-labeled anti-phospho antibodies.

  • Detection & Validation: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Quality Control (Z'-Factor Calculation): Calculate Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . If Z′<0.5 , the plate is discarded due to excessive variance or insufficient dynamic range.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Morpholine 6-(4-Morpholinyl)-4-hexyn-3-ol (Putative Hinge Binder) Morpholine->PI3K Competitive Inhibition Morpholine->mTOR Dual Inhibition Potential

PI3K/mTOR signaling cascade and putative inhibition points by morpholine scaffolds.

Mechanistic Validation: Cellular Thermal Shift Assay (CETSA)

Biochemical assays (like TR-FRET) utilize truncated, recombinant proteins in artificial buffers. To prove that 6-(4-Morpholinyl)-4-hexyn-3-ol actively penetrates the cell membrane and binds its target in a physiological environment, we employ the Cellular Thermal Shift Assay (CETSA) .

Causality of CETSA: When intact cells are subjected to a thermal gradient, unbound (apo) proteins naturally denature and precipitate. However, if the small molecule binds the target, it thermodynamically stabilizes the folded protein state, shifting the melting temperature ( Tm​ ) higher. Centrifugation separates the aggregated apo-protein from the soluble ligand-bound protein, providing definitive proof of live-cell target engagement .

Self-Validating Protocol: CETSA Workflow
  • Cell Culture & Treatment: Seed target cells (e.g., MCF-7 or SH-SY5Y) in 6-well plates. Treat with 10 µM 6-(4-Morpholinyl)-4-hexyn-3-ol or 0.1% DMSO (Vehicle Control) for 2 hours at 37°C to allow for intracellular accumulation and target binding.

  • Harvesting & Aliquoting: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8-12 PCR tubes per treatment group.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) across the tubes for exactly 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Lysis: Subject the cells to 3 cycles of rapid freeze-thaw (liquid nitrogen to 20°C water bath) to lyse the cell membranes without denaturing the remaining folded proteins.

  • Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured proteins will form a pellet, while the thermodynamically stabilized, ligand-bound proteins remain in the supernatant.

  • Quantification: Carefully extract the supernatant and analyze via Western Blot or AlphaScreen using antibodies specific to the target (e.g., anti-PI3K or anti-MAO). Plot the soluble protein fraction against temperature to calculate the ΔTm​ .

Screening_Workflow cluster_0 Phenotypic & Target HTS Comp 6-(4-Morpholinyl)-4-hexyn-3-ol (Propargylamine-Morpholine Scaffold) Kinase Kinome Panel (PI3K/mTOR Focus) Comp->Kinase MAO MAO-A/B Assay (Covalent Warhead Focus) Comp->MAO CETSA CETSA (Live-Cell Target Engagement) Kinase->CETSA MAO->CETSA Hit Validated Lead (In Vivo Efficacy) CETSA->Hit Thermodynamic Shift > 2°C

Bifurcated screening workflow addressing both kinase and MAO target hypotheses.

Conclusion

The preliminary pharmacological screening of 6-(4-Morpholinyl)-4-hexyn-3-ol must respect its unique structural identity as a hybrid morpholine-propargylamine. By strictly enforcing Z'-factor quality controls during HTS and mandating live-cell target engagement verification via CETSA, researchers can confidently de-risk this compound. This self-validating pipeline ensures that any observed phenotypic efficacy is definitively linked to a specific, thermodynamically proven molecular interaction.

References

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. URL:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual (NCBI). URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Science. URL:[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 6-(4-Morpholinyl)-4-hexyn-3-ol

Application Note: Efficient Synthesis and Purification Protocol for 6-(4-Morpholinyl)-4-hexyn-3-ol Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operatin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Efficient Synthesis and Purification Protocol for 6-(4-Morpholinyl)-4-hexyn-3-ol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Scientific Rationale & Introduction

Oxygen-containing propargylamines, such as 6-(4-Morpholinyl)-4-hexyn-3-ol, are highly versatile intermediates in organic synthesis and drug discovery. They serve as critical building blocks for the synthesis of complex heterocycles, biologically active muscarinic receptor ligands, and functionalized allenes[1][2].

The most efficient route to synthesize 6-(4-Morpholinyl)-4-hexyn-3-ol is via a multicomponent A³-coupling (aldehyde-alkyne-amine) reaction—specifically, the aminomethylation of 1-pentyn-3-ol with morpholine and formaldehyde[1].

Mechanistic Causality: We select a Copper(I)-catalyzed Mannich-type reaction framework. The causality behind this choice is rooted in the activation energy required for terminal alkyne functionalization. Copper(I) salts efficiently activate the terminal C-H bond of 1-pentyn-3-ol, forming a transient copper acetylide intermediate. Simultaneously, the condensation of morpholine (a secondary amine) with formaldehyde generates a highly electrophilic iminium ion in situ. The copper acetylide readily undergoes nucleophilic addition to this iminium ion, driving the reaction forward with high atom economy and minimizing unwanted side reactions[2].

Experimental Workflow

Workflow N1 Step 1: Reagent Preparation Dry Solvents & Inert Atmosphere N2 Step 2: A3-Coupling Reaction Cu-Catalyzed Aminomethylation N1->N2 N3 Step 3: Quench & Extraction Aqueous Workup to Remove Cu N2->N3 N4 Step 4: Purification Flash Column Chromatography N3->N4 N5 Step 5: Analytical Validation NMR & GC-MS Verification N4->N5

Fig 1: Experimental workflow for the synthesis of 6-(4-Morpholinyl)-4-hexyn-3-ol.

Materials and Reagents

To ensure a self-validating and reproducible system, all reagents must meet the specified purity grades. The use of peroxide-free solvents is critical when working with morpholine derivatives to prevent unwanted oxidation.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
1-Pentyn-3-ol (98%)Alkyne Substrate1.0 eq0.84 g (10 mmol)
Morpholine (Reagent Grade)Secondary Amine1.2 eq1.05 g (12 mmol)
Paraformaldehyde Aldehyde Source1.5 eq0.45 g (15 mmol)
Copper(I) Iodide (CuI) Catalyst0.05 eq (5 mol%)0.095 g (0.5 mmol)
1,4-Dioxane (Anhydrous)SolventN/A20 mL
Ethyl Acetate / Hexanes ChromatographyN/AAs needed

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup and Initiation

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen (N₂) or Argon for 10 minutes to displace atmospheric oxygen, which can degrade the Cu(I) catalyst.

  • Add 0.45 g of paraformaldehyde (15 mmol) and 0.095 g of CuI (0.5 mol%) to the flask.

  • Inject 20 mL of anhydrous 1,4-dioxane into the flask via syringe.

  • Add 1.05 g of morpholine (12 mmol) dropwise over 2 minutes. Causality: Slow addition prevents excessive exothermic condensation between the amine and formaldehyde, ensuring the controlled generation of the iminium intermediate[3].

Step 2: Alkyne Addition and Heating 5. Inject 0.84 g of 1-pentyn-3-ol (10 mmol) into the stirring mixture. 6. Heat the reaction mixture to 80°C using an oil bath. Maintain this temperature for 12–16 hours. 7. Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 1:1 mixture of Ethyl Acetate:Hexanes. The product will appear as a new, UV-active spot (if stained with KMnO₄ or Dragendorff's reagent) with a lower Rf value than the starting alkyne due to the introduced polar morpholine ring.

Step 3: Quenching and Workup 8. Once the starting material is consumed, cool the reaction mixture to room temperature. 9. Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Causality: The ammonium chloride solution complexes with the copper catalyst, forming water-soluble copper-amine complexes that are easily partitioned away from the organic product. 10. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 11. Combine the organic layers and wash with brine (30 mL), then dry over anhydrous Na₂SO₄. 12. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. 14. Elute using a gradient of 20% to 50% Ethyl Acetate in Hexanes. 15. Collect the fractions containing the pure product, pool them, and remove the solvent under vacuum to afford 6-(4-Morpholinyl)-4-hexyn-3-ol[1].

Analytical Validation Data

To ensure the trustworthiness of the synthesized compound, validate the structural integrity against the following expected parameters. The presence of the alkyne and the morpholine ring significantly shifts the local proton environments.

Analytical MethodExpected Signals / ObservationsStructural Correlation
¹H NMR (CDCl₃, 400 MHz) δ 3.70 (t, 4H)Morpholine ring (-CH₂-O-CH₂-)
δ 3.35 (s, 2H)Propargylic -CH₂- adjacent to Nitrogen
δ 4.30 (t, 1H)Methine proton adjacent to -OH
δ 2.55 (t, 4H)Morpholine ring (-CH₂-N-CH₂-)
δ 1.70 (m, 2H), 1.00 (t, 3H)Ethyl group protons (-CH₂-CH₃)
IR Spectroscopy ~3300 cm⁻¹ (broad), ~2200 cm⁻¹ (weak)O-H stretch (alcohol), C≡C stretch (internal alkyne)
Mass Spectrometry (ESI) [M+H]⁺ m/z 184.1Corresponds to C₁₀H₁₇NO₂

References

  • Aminomethylation of Acetylene Alcohols and Their Esters with gem-Diamines Catalyzed by Complexes of d-Transition and Rare-Earth Metals.ResearchGate.
  • Zinc Iodide Catalyzed Synthesis of Trisubstituted Allenes from Terminal Alkynes and Ketones.ACS Omega.
  • Modular and Stereocontrolled Synthesis of Aminated Stereotriads via Allene Aziridination.University of Wisconsin–Madison.

Sources

Application

catalytic hydrogenation techniques for the alkyne group in 6-(4-Morpholinyl)-4-hexyn-3-ol

Strategies for Chemoselective and Stereoselective Alkyne Reduction in Bifunctional Propargylic Systems Introduction & Structural Analysis The compound 6-(4-Morpholinyl)-4-hexyn-3-ol presents a unique challenge in synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategies for Chemoselective and Stereoselective Alkyne Reduction in Bifunctional Propargylic Systems

Introduction & Structural Analysis

The compound 6-(4-Morpholinyl)-4-hexyn-3-ol presents a unique challenge in synthetic organic chemistry due to its highly functionalized nature. Structurally, it features an internal alkyne flanked by two distinct propargylic environments: a secondary alcohol at the C3 position and a tertiary amine (morpholine) at the C6 position.

When subjecting this molecule to catalytic hydrogenation, researchers must navigate three competing pathways:

  • Partial vs. Exhaustive Reduction: Halting the reduction at the alkene stage versus allowing full saturation to the alkane.

  • Stereocontrol: Ensuring exclusive syn-addition to yield the (Z)-alkene.

  • Hydrogenolysis: Preventing the unwanted cleavage of the fragile propargylic C–O and C–N bonds.

This guide outlines the mechanistic causality behind catalyst selection and provides field-proven protocols for both the semi-hydrogenation and exhaustive hydrogenation of this complex substrate.

Mechanistic Insights & Causality

The Necessity of Catalyst Poisoning for Semi-Hydrogenation

Standard palladium-on-carbon (Pd/C) or platinum catalysts are hyperactive; they promote the rapid, uninterrupted addition of hydrogen across both π-bonds of an alkyne, making the isolation of the intermediate alkene nearly impossible[1]. To achieve chemoselective semi-hydrogenation, the thermodynamic driving force of the catalyst must be attenuated.

Lindlar’s catalyst (5% Pd deposited on CaCO₃, poisoned with lead acetate and quinoline) is the gold standard for this transformation[2]. The lead and quinoline additives act as "poisons" that lower the Fermi level of the palladium surface. This deactivation ensures that once the first equivalent of H₂ is delivered via syn-addition, the resulting (Z)-alkene weakly binds to the surface and desorbs before a second hydrogenation event can occur[3].

Mitigating the Risk of Hydrogenolysis

A critical failure point in the hydrogenation of propargylic systems is hydrogenolysis—the reductive cleavage of the C–O or C–N bond[4]. Because 6-(4-Morpholinyl)-4-hexyn-3-ol contains both a propargylic alcohol and a propargylic amine, it is highly susceptible to forming a palladium-stabilized allyl/propargyl intermediate that leads to bond scission[5].

  • Causality: Hydrogenolysis is heavily accelerated by acidic conditions and highly active Pd sites. By utilizing the deactivated Lindlar catalyst and maintaining the inherently slightly basic conditions provided by the morpholine moiety, this destructive side-reaction is effectively suppressed.

Substrate Self-Poisoning by Morpholine

The tertiary amine of the morpholine ring is a strong Lewis base capable of coordinating directly to the palladium surface[6]. While this basicity protects against acid-catalyzed hydrogenolysis, it can act as an endogenous catalyst poison, leading to stalled reactions.

  • Scientist Insight: To counteract this "self-poisoning," polar protic solvents (such as ethanol) are employed to solvate the amine and modulate its interaction with the metal surface[7]. Furthermore, the traditional addition of exogenous quinoline may need to be reduced or omitted, as the substrate itself provides sufficient basic deactivation.

Reaction Workflows & Visualizations

Workflow A 6-(4-Morpholinyl) -4-hexyn-3-ol (Alkyne) B (Z)-6-(4-Morpholinyl) -4-hexen-3-ol (cis-Alkene) A->B Lindlar Cat., H2 (syn-addition) C 6-(4-Morpholinyl) -hexan-3-ol (Alkane) A->C Pd/C, H2 (Full Reduction) D Hydrogenolysis Products (Cleavage) A->D Pd/C, H2 + Acid (Side Reaction) B->C Pd/C, H2 (Over-reduction)

Reaction pathways for the catalytic hydrogenation of 6-(4-Morpholinyl)-4-hexyn-3-ol.

Mechanism S1 1. H2 Dissociation (Pd-H formation on poisoned surface) S2 2. Alkyne Adsorption (π-coordination to Pd face) S1->S2 S3 3. First Hydride Transfer (Formation of vinyl-Pd intermediate) S2->S3 S4 4. Second Hydride Transfer (syn-addition completes Z-alkene) S3->S4 S5 5. Alkene Desorption (Poisoning prevents further reduction) S4->S5

Surface mechanism of syn-hydrogenation on a Lindlar catalyst.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen catalytic system.

Catalyst SystemAdditiveSolventPrimary OutcomeHydrogenolysis Risk
5% Pd/CaCO₃ (Lindlar) Quinoline (Optional)EtOH or MeOH(Z)-Alkene (Semi-reduction)Very Low
10% Pd/C NoneEtOAc or EtOHAlkane (Full reduction)Moderate to High (if acidic)
Ni₂B (P-2 Nickel) EthylenediamineEtOH(Z)-Alkene (Semi-reduction)Low

Experimental Protocols

Protocol A: Z-Selective Semi-Hydrogenation (Lindlar Catalyst)

Objective: Isolate (Z)-6-(4-Morpholinyl)-4-hexen-3-ol with high stereochemical fidelity.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 6-(4-Morpholinyl)-4-hexyn-3-ol (1.0 mmol) in anhydrous ethanol (10 mL, 0.1 M). Ethanol is chosen over non-polar solvents to properly solvate the morpholine ring and prevent severe catalyst aggregation[7].

  • Catalyst Addition: Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 50 mg, ~2.5 mol% Pd).

  • Poison Tuning (Self-Validating Step): Add exactly 1 drop of quinoline (~0.1 mmol). Note: Because the substrate contains a basic morpholine group, it acts as an endogenous poison. If TLC monitoring shows the reaction stalling before 50% conversion, omit the quinoline in subsequent runs to balance the electronic deactivation[6].

  • Atmosphere Exchange: Seal the flask with a septum. Purge the atmosphere by applying vacuum until the solvent gently bubbles, then backfill with Nitrogen (repeat 3x). Follow with vacuum and backfill with Hydrogen gas (repeat 3x).

  • Hydrogenation: Attach a hydrogen balloon (1 atm). Stir the suspension vigorously at 20–25 °C.

  • Monitoring: Monitor the reaction strictly via GC-MS or TLC every 30 minutes. The reaction must be terminated immediately upon the disappearance of the alkyne starting material to prevent background over-reduction to the alkane[2].

  • Workup: Flush the flask with Nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to safely remove the pyrophoric palladium. Wash the Celite pad with ethyl acetate (2 × 10 mL). Concentrate the filtrate in vacuo to yield the (Z)-alkene.

Protocol B: Exhaustive Hydrogenation to the Alkane (Pd/C)

Objective: Fully saturate the alkyne to yield 6-(4-Morpholinyl)hexan-3-ol without triggering C–O/C–N hydrogenolysis.

  • Preparation: Dissolve the substrate (1.0 mmol) in ethyl acetate (10 mL). Note: Avoid the addition of any acidic modifiers (e.g., acetic acid), which are sometimes used to accelerate Pd/C reductions, as they will immediately trigger propargylic hydrogenolysis[4].

  • Catalyst Addition: Add 10% Pd/C (10 mg, ~1 mol% Pd).

  • Hydrogenation: Perform the vacuum/N₂ and vacuum/H₂ purge cycles as described in Protocol A. Attach a hydrogen balloon (1 atm) and stir vigorously at room temperature.

  • Monitoring: Allow the reaction to proceed until 2.0 equivalents of H₂ are consumed (typically 2–4 hours). Confirm full saturation via NMR or GC-MS.

  • Workup: Filter through Celite, wash with ethyl acetate, and concentrate in vacuo to isolate the fully saturated alkane.

Sources

Method

purification and crystallization methods for synthesized 6-(4-Morpholinyl)-4-hexyn-3-ol

Application Note: Advanced Purification and Crystallization Protocols for 6-(4-Morpholinyl)-4-hexyn-3-ol Document Type: Technical Application Note & Laboratory Protocol Target Audience: Synthetic Chemists, Process Resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Crystallization Protocols for 6-(4-Morpholinyl)-4-hexyn-3-ol

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Physicochemical Rationale

The compound 6-(4-Morpholinyl)-4-hexyn-3-ol is a classic amino-alkynol synthesized via a multicomponent Mannich reaction involving 1-pentyn-3-ol, formaldehyde, and morpholine. While the synthesis is straightforward, the isolation and purification of the resulting Mannich base present significant challenges.

Due to the highly flexible hexynyl chain and the saturated morpholine ring, the free base form of this compound lacks the rigid planar structures necessary for efficient crystal lattice packing, typically presenting as a viscous oil or a low-melting amorphous solid [3]. Furthermore, the dual functionality of the molecule—a basic morpholine nitrogen and a polar secondary alcohol—complicates chromatographic separation due to severe tailing on standard stationary phases.

As a Senior Application Scientist, I have designed this protocol to bypass these inherent physicochemical hurdles. The workflow relies on a three-tier self-validating system: (1) orthogonal liquid-liquid extraction to exploit the amine's pKa, (2) amine-modified flash chromatography to neutralize silanol interactions, and (3) thermodynamically driven salt formation to force crystallization [4].

Table 1: Physicochemical Profiling of 6-(4-Morpholinyl)-4-hexyn-3-ol
PropertyValue / DescriptionRationale / Implication for Purification
Molecular Formula C₁₀H₁₇NO₂N/A
Molecular Weight 183.25 g/mol N/A
Predicted pKa ~8.0 – 8.3Allows for selective protonation at pH < 5 [2].
Physical State (Free Base) Viscous OilRequires salt formation for solid-state isolation.
Solubility (Free Base) Soluble in DCM, EtOAc, MeOHEasily extracted into organic solvents at pH > 10.
Solubility (HCl Salt) Soluble in H₂O, MeOHEnables anti-solvent crystallization (EtOH/Et₂O).

Strategic Purification Workflow

The following decision tree illustrates the sequential logic used to isolate the target compound from a crude reaction matrix, culminating in X-ray quality crystals.

Workflow Crude Crude Synthesized Mixture (Mannich Reaction) AcidBase Acid-Base Extraction (pH 2 → pH 10) Crude->AcidBase OrgWaste Organic Waste (Non-basic impurities) AcidBase->OrgWaste Organic Phase (pH 2) Chrom Amine-Modified Silica Chromatography AcidBase->Chrom Extracted Free Base Salt Salt Formation (Ethereal HCl) Chrom->Salt Purified Oil Cryst Anti-Solvent Crystallization (EtOH / Et2O) Salt->Cryst Solvated Salt Pure X-Ray Quality Crystals (>99% Purity) Cryst->Pure Controlled Cooling

Workflow for the purification and crystallization of 6-(4-Morpholinyl)-4-hexyn-3-ol.

Experimental Protocols & Causality

Protocol 1: Liquid-Liquid Acid-Base Extraction

Causality: The crude Mannich reaction mixture contains unreacted 1-pentyn-3-ol, formaldehyde oligomers, and non-basic byproducts. By dropping the aqueous pH to 2.0, the morpholine nitrogen (pKa ~8.2) is fully protonated, converting the target molecule into a highly water-soluble ammonium salt. Non-basic impurities remain in the organic phase and are discarded. Subsequent basification to pH 10 regenerates the neutral free base, which is then cleanly extracted into an organic solvent [2].

Step-by-Step Methodology:

  • Dilute the crude reaction mixture (approx. 10 g) in 100 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and extract with 1.0 M HCl (aq) (3 × 50 mL). Verify the aqueous layer is at pH ~2 using indicator paper.

  • Separate the layers. Discard the organic layer (contains unreacted alkyne and non-polar impurities).

  • Transfer the combined aqueous layers to an Erlenmeyer flask and cool to 0 °C in an ice bath.

  • Slowly add 2.0 M NaOH (aq) dropwise under vigorous stirring until the solution reaches pH 10–11. (Self-validation: The solution will turn cloudy as the free base oil drops out of the aqueous phase).

  • Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 50 mL).

  • Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base as a pale-yellow oil.

Protocol 2: Amine-Modified Flash Chromatography

Causality: Standard silica gel (SiO₂) contains surface silanol groups (Si-OH) with a pKa of ~4.5. These act as Brønsted acids, protonating the morpholine ring during elution. This causes the compound to bind irreversibly to the column or streak severely across multiple fractions. Pre-treating the silica with 1–2% Triethylamine (TEA) neutralizes these active acidic sites, allowing the basic analyte to elute in tight, symmetrical bands [1].

Step-by-Step Methodology:

  • Prepare a solvent system of Hexanes containing 2% (v/v) Triethylamine (TEA).

  • Slurry-pack a flash chromatography column with silica gel using the TEA/Hexanes mixture.

  • Flush the packed column with 2 Column Volumes (CV) of the TEA/Hexanes mixture to fully deactivate the silanol sites.

  • Load the crude free base oil (from Protocol 1) onto the column.

  • Elute using a step gradient:

    • 2 CV of 90:10 Hexanes:EtOAc (1% TEA)

    • 3 CV of 70:30 Hexanes:EtOAc (1% TEA)

    • 3 CV of 50:50 Hexanes:EtOAc (1% TEA)

  • Monitor fractions via TLC (visualized with Ninhydrin stain; the secondary amine of the morpholine ring will appear as a distinct spot).

  • Pool the product-containing fractions and concentrate in vacuo to yield the purified free base oil.

Protocol 3: Salt Formation and Anti-Solvent Crystallization

Causality: To transition the compound from an oil to a stable, handleable solid, we must increase its lattice energy. Converting the free base to a hydrochloride (HCl) salt introduces strong ionic interactions and extensive hydrogen bonding networks (chloride to the secondary alcohol and the protonated morpholine). Using an anti-solvent crystallization technique (Ethanol/Diethyl ether) allows us to precisely control the supersaturation point, yielding high-purity, X-ray quality crystals [4].

Step-by-Step Methodology:

  • Dissolve the purified free base oil (e.g., 5.0 g) in a minimum volume of anhydrous Ethanol (approx. 15 mL) at room temperature.

  • Under continuous magnetic stirring, add 1.05 equivalents of ethereal HCl (2.0 M HCl in Diethyl ether) dropwise. (Note: The reaction is mildly exothermic).

  • Stir the solution for 15 minutes at room temperature.

  • Slowly add anhydrous Diethyl ether (the anti-solvent) dropwise until the solution becomes persistently cloudy (the "cloud point").

  • Gently heat the flask in a warm water bath (40 °C) just until the solution clarifies.

  • Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours to maximize yield.

  • Vacuum filter the resulting crystals, wash with 10 mL of ice-cold Diethyl ether, and dry under high vacuum for 4 hours.

Table 2: Crystallization Solvent Screening Data (HCl Salt)

To validate the choice of the Ethanol/Diethyl ether system, a solvent screen was conducted. The data below summarizes the outcomes of various crystallization environments.

Solvent SystemRatio (v/v)Solubility ProfileCrystal HabitIsolated Yield (%)
Methanol / Diethyl Ether1:5High solubility in MeOH; rapid crash out upon anti-solvent addition.Fine powder (amorphous)85%
Ethanol / Diethyl Ether 1:3 Moderate solubility; allows controlled supersaturation. Prismatic crystals 78%
Isopropanol / Heptane1:4Low solubility in IPA; slow diffusion required.Fine needles65%
Acetone (neat)N/ASlurry formation at 0 °C; poor recovery.Microcrystalline40%

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (8th Edition). Elsevier.

  • Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry.

  • Ahamed, F. M. M., Padusha, M. S. A., & Gunasekaran, B. (2014). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online.

Application

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis

An Application Guide to Sonogashira Cross-Coupling Reactions Involving the Functionalized Alkyne, 6-(4-Morpholinyl)-4-hexyn-3-ol The Sonogashira cross-coupling reaction, a palladium- and copper-cocatalyzed transformation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Sonogashira Cross-Coupling Reactions Involving the Functionalized Alkyne, 6-(4-Morpholinyl)-4-hexyn-3-ol

The Sonogashira cross-coupling reaction, a palladium- and copper-cocatalyzed transformation, stands as a cornerstone in the synthesis of complex organic molecules.[1][2] Its remarkable ability to forge a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide under generally mild conditions has made it an indispensable tool in numerous fields, particularly in the development of pharmaceuticals, natural products, and advanced organic materials.[1][3][4][5] The reaction's utility is underscored by its tolerance for a wide array of functional groups, enabling the convergent synthesis of intricate molecular architectures that would be challenging to assemble via other methods.[6][7]

This guide focuses on the practical application of the Sonogashira coupling with a substrate of significant interest to medicinal chemists: 6-(4-Morpholinyl)-4-hexyn-3-ol . This molecule embodies the type of complexity often encountered in drug discovery, featuring a terminal alkyne for coupling, a secondary hydroxyl group, and a tertiary amine in the form of a morpholine ring—a common heterocycle in biologically active compounds.[8] We will explore the mechanistic underpinnings, provide detailed, validated protocols, and discuss key experimental considerations to empower researchers to successfully employ this powerful reaction.

Mechanistic Insight: The "Why" Behind the Reagents

A successful Sonogashira coupling hinges on the synergistic interplay of two catalytic cycles: a primary palladium cycle and a crucial copper co-catalytic cycle.[1][9] Understanding the role of each component is paramount for troubleshooting and optimization.

  • The Palladium Cycle : This is the engine of the C-C bond formation. It begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is often the rate-limiting step of the overall reaction.[1] The resulting palladium(II) complex then undergoes transmetalation with a copper acetylide intermediate, followed by reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.[1][6]

  • The Copper Cycle : The copper(I) co-catalyst is not merely an additive; it is critical for activating the alkyne.[10] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[1][9][11] This species is significantly more nucleophilic than the deprotonated alkyne alone, facilitating the key transmetalation step with the palladium(II) center.[9]

  • The Role of the Base : The base serves multiple essential functions. Primarily, it deprotonates the terminal alkyne, enabling the formation of the copper acetylide.[12] It also acts as a scavenger, neutralizing the hydrogen halide (H-X) that is formed as a byproduct during the reaction.[1] Amine bases, such as triethylamine or diisopropylamine, are frequently used and can often serve as both the base and the solvent.[1][12]

  • Copper-Free Variants : To circumvent the primary side reaction—the oxidative homocoupling of the alkyne known as Glaser coupling—copper-free Sonogashira protocols have been developed.[1][5][7] These methods typically require stronger bases or different ligand systems to facilitate the direct reaction of the alkyne with the palladium center, but they can be advantageous when dealing with sensitive substrates or when homodimerization is a significant issue.[7]

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_alkyne R¹-Pd(II)L₂-C≡CR² pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product R¹-C≡C-R² pd2_alkyne->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_halide->cu_acetylide Deprotonation (Base) cu_acetylide->pd2_halide Transfers Acetylide cu_acetylide->cu_halide Regenerated aryl_halide R¹-X aryl_halide->pd2_halide alkyne H-C≡C-R² alkyne->cu_acetylide

Caption: Figure 1: The Sonogashira Catalytic Cycle.

Experimental Protocols: Coupling of 6-(4-Morpholinyl)-4-hexyn-3-ol

The following protocols are designed as a robust starting point for researchers. Optimization may be required depending on the specific aryl halide used.

Critical Safety Note: Handle all reagents, especially palladium catalysts and organic solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentFormulaMW ( g/mol )PurposeSupplier Example
6-(4-Morpholinyl)-4-hexyn-3-olC₁₀H₁₇NO₂183.25Alkyne SubstrateCustom Synthesis
Aryl Halide (e.g., 4-Iodoanisole)C₇H₇IO234.03Coupling PartnerSigma-Aldrich
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂701.90Palladium Pre-catalystStrem Chemicals
Copper(I) IodideCuI190.45Co-catalystAcros Organics
Triethylamine (Et₃N)C₆H₁₅N101.19Base and Co-solventFisher Scientific
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11SolventEMD Millipore
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction SolventVWR
Brine (Saturated NaCl solution)NaCl(aq)-Aqueous WashLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying AgentJ.T. Baker
Celite® 545--Filtration AidSigma-Aldrich
Silica Gel (230-400 mesh)SiO₂60.08Column Chromatography Stationary PhaseSorbent Technologies
Workflow Overview

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Flame-dry Schlenk flask - Add solids (Aryl Halide, PdCl₂(PPh₃)₂, CuI) B 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) A->B C 3. Reagent Addition - Add degassed THF and Et₃N - Add alkyne substrate B->C D 4. Reaction - Stir at room temperature - Monitor by TLC/LC-MS C->D E 5. Workup - Dilute with EtOAc - Filter through Celite - Wash with water/brine D->E F 6. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Column Chromatography E->F G 7. Analysis - Characterize pure product (NMR, MS, etc.) F->G

Caption: Figure 2: Experimental Workflow.

Protocol 1: Standard Coupling with an Aryl Iodide

This protocol is optimized for reactive aryl iodides.

  • Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (e.g., 4-iodoanisole, 0.5 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.01 mmol, 0.02 equiv., 7.0 mg), and CuI (0.02 mmol, 0.04 equiv., 3.8 mg).

  • Inerting the System: Seal the flask with a septum, and evacuate and backfill with dry argon. Repeat this cycle three times to ensure a completely inert atmosphere. An inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction in the presence of copper and oxygen.[1][13]

  • Solvent and Base Addition: Through the septum, add anhydrous, degassed THF (5 mL) followed by degassed triethylamine (2.5 mL). Degassing solvents (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.

  • Substrate Addition: Prepare a solution of 6-(4-Morpholinyl)-4-hexyn-3-ol (0.6 mmol, 1.2 equiv., 110 mg) in degassed THF (1 mL). Add this solution dropwise to the stirring reaction mixture. The slight excess of the alkyne helps to ensure complete consumption of the more valuable aryl halide.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aryl halide by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-6 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a short plug of Celite® to remove the palladium black and other insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL). The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.[14][15]

Protocol 2: Modified Conditions for Aryl Bromides

Aryl bromides are less reactive than aryl iodides and often require more forcing conditions or a modified catalyst system.

  • Catalyst and Ligand: Use a more active palladium pre-catalyst and ligand system, such as Pd(OAc)₂ (0.02 equiv) with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ (0.04 equiv).

  • Base and Solvent: A stronger amine base like piperidine or pyrrolidine can be beneficial. DMF is often a better solvent than THF for less reactive substrates as it can promote the stability of the catalytic species.[16]

  • Temperature: Heat the reaction mixture to 60-80 °C. The increased temperature helps to facilitate the slower oxidative addition step.[16]

  • Procedure: Follow the general steps outlined in Protocol 1, substituting the catalyst, base, solvent, and applying heat as described above. Careful monitoring is essential as higher temperatures can sometimes lead to more side products.

Data and Expected Outcomes

The success of the Sonogashira coupling is highly dependent on the electronic nature of the aryl halide. The following table provides a set of expected outcomes for the coupling of 6-(4-Morpholinyl)-4-hexyn-3-ol with various aryl halides, based on established principles.[17][18]

Aryl Halide (1.0 equiv)R GroupHalideConditionsExpected Reaction TimeExpected YieldNotes
4-Iodoanisole4-OCH₃IProtocol 1 (RT)2-4 h>90%Electron-donating groups are well-tolerated with reactive aryl iodides.
4-Iodonitrobenzene4-NO₂IProtocol 1 (RT)1-2 h>95%Electron-withdrawing groups significantly accelerate the rate of oxidative addition.[17]
4-Bromoacetophenone4-COCH₃BrProtocol 2 (80°C)6-12 h75-85%Aryl bromides require heating. The electron-withdrawing group aids reactivity.
4-Chlorotoluene4-CH₃ClSpecialised12-24 h<40%Aryl chlorides are very challenging and require specialised, bulky phosphine or NHC ligands.[7]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Yield 1. Inactive catalyst (Pd(0) not formed).2. Insufficiently inert atmosphere.3. Poor quality reagents/solvents.1. Use a more robust pre-catalyst or add a reducing agent.2. Ensure proper degassing of solvents and inerting of the flask.[13]3. Use fresh, anhydrous solvents and high-purity reagents.
Glaser Homocoupling Product Presence of oxygen in the reaction.1. Improve inert atmosphere technique.2. Consider switching to a copper-free protocol if the problem persists.[7]
Formation of Palladium Black Catalyst decomposition.1. Increase ligand-to-metal ratio to stabilize the Pd(0) species.2. Switch to a more robust solvent like DMF or toluene instead of THF.[16]
Complex Mixture of Products Reaction temperature too high or reaction time too long.1. Reduce reaction temperature.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Conclusion

The Sonogashira cross-coupling reaction is a powerful and versatile method for the synthesis of complex molecules containing the C(sp²)-C(sp) bond. By understanding the underlying mechanism and the specific roles of each reagent, researchers can effectively apply this reaction to functionalized substrates like 6-(4-Morpholinyl)-4-hexyn-3-ol. The protocols provided herein serve as a validated starting point, enabling scientists in drug discovery and other fields to confidently incorporate this essential transformation into their synthetic strategies, accelerating the development of novel chemical entities.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - CiteDrive. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF - ResearchGate. [Link]

  • Sonogashira Coupling - YouTube. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Sonogashira (Cu and amine free) and Suzuki coupling in air catalyzed via nanoparticles formed in situ from Pd(ii) complexes of chalcogenated Schiff bases of 1-naphthaldehyde and their reduced forms - Dalton Transactions (RSC Publishing). [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. [Link]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst - Chemical Engineering Transactions. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. [Link]

  • Flow Chemistry: Sonogashira Coupling. [Link]

  • Sohogashira reaction conditions for substrates that do not react using standard reaction conditions. Could some one provide reaction conditions? | ResearchGate. [Link]

  • (PDF) α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. [Link]

  • Click-Reagent Version of Sonogashira Coupling Protocol to Conjugated Fluorescent Alkynes with No or Reduced Homocoupling - ACS Publications. [Link]

  • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction - MDPI. [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides | Journal of the American Chemical Society. [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]

Sources

Method

Application Note: In Vitro Assay Preparation Guidelines Using 6-(4-Morpholinyl)-4-hexyn-3-ol as a Bifunctional Probe

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application: Mechanism-Based Enzyme Inhibition and Bioorthogonal Target Engagement Scientific Rationale & Mechanistic Gro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application: Mechanism-Based Enzyme Inhibition and Bioorthogonal Target Engagement

Scientific Rationale & Mechanistic Grounding

The compound 6-(4-Morpholinyl)-4-hexyn-3-ol represents a highly versatile structural motif in modern drug discovery, combining a privileged recognition scaffold with a reactive bioorthogonal handle. This application note outlines the in vitro evaluation of this compound as a putative bifunctional probe targeting Monoamine Oxidase B (MAO-B), an enzyme heavily implicated in neurodegenerative diseases.

The structural logic of this probe relies on two distinct pharmacophores:

  • The Morpholine Scaffold: Morpholine is a privileged, bioactive ring system known for its optimal balance of lipophilicity and metabolic stability. In the context of the central nervous system (CNS), morpholine derivatives display potent and selective non-covalent affinity for the MAO-B active site[1],[2].

  • The Alkyne Moiety: The internal/terminal alkyne acts as a "warhead." Alkynes (specifically propargylamines and related alkynyl amines) are classic mechanism-based (suicide) inhibitors. Upon enzymatic oxidation, the alkyne forms an irreversible covalent adduct with the N5 atom of the FAD cofactor within the MAO active site[3],[]. Furthermore, this same alkyne serves as a bioorthogonal chemical reporter, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to visualize target engagement directly in complex proteomes[5].

Workflow A 6-(4-Morpholinyl)-4-hexyn-3-ol (Bifunctional Probe) B MAO-B Enzymatic Assay (Fluorometric) A->B C CuAAC Click Chemistry (Target Engagement) A->C D Determine IC50 & Ki (Covalent Inhibition) B->D E In-Gel Fluorescence (Bioorthogonal Tagging) C->E

Experimental workflow for evaluating the bifunctional probe via enzymatic and click chemistry assays.

Protocol 1: Time-Dependent MAO-B Enzymatic Inhibition Assay

Because 6-(4-Morpholinyl)-4-hexyn-3-ol is hypothesized to act as a mechanism-based covalent inhibitor, standard steady-state IC50 assays are insufficient. The protocol below utilizes a time-dependent pre-incubation step, which is critical because suicide inhibitors require catalytic processing by the enzyme to form the reactive intermediate that irreversibly modifies the FAD cofactor[].

Reagents & Materials
  • Enzyme: Recombinant Human MAO-B (expressed in baculovirus-infected insect cells).

  • Substrate: Kynuramine dihydrobromide (non-fluorescent, converted to fluorescent 4-hydroxyquinoline by MAO).

  • Assay Buffer: 50 mM HEPES, 50 mM KCl, pH 7.4. (Note: Avoid primary amine buffers like Tris, as they can interfere with downstream applications or specific enzymatic functions[5]).

  • Stop Solution: 2 M NaOH.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock of 6-(4-Morpholinyl)-4-hexyn-3-ol in 100% DMSO. Perform a 3-fold serial dilution in DMSO to generate a 10-point concentration curve.

  • Enzyme Master Mix: Dilute recombinant MAO-B in Assay Buffer to a working concentration of 5 µg/mL.

  • Pre-Incubation (The Causality Step): In a black 96-well microplate, add 49 µL of the Enzyme Master Mix and 1 µL of the diluted compound (final DMSO concentration = 2%). Incubate at 37°C for 30 minutes. Rationale: This pre-incubation allows the morpholine moiety to anchor into the active site and the enzyme to process the alkyne into a reactive covalent adduct.

  • Reaction Initiation: Add 50 µL of Kynuramine (final concentration 40 µM, approximating the Km​ ) to all wells to initiate the reaction.

  • Kinetic Incubation: Incubate the plate at 37°C for exactly 20 minutes.

  • Termination: Add 40 µL of 2 M NaOH to all wells. Rationale: Strong base denatures the enzyme, immediately halting the reaction, and maximizes the fluorescence quantum yield of the 4-hydroxyquinoline product.

  • Signal Detection: Read fluorescence using a microplate reader at Excitation = 310 nm and Emission = 400 nm.

Protocol 2: In Vitro Target Engagement via CuAAC Click Chemistry

To validate that the compound physically binds its target in a complex biological matrix, we exploit the alkyne moiety using CuAAC click chemistry. This protocol acts as a self-validating system : by incorporating a "No-Copper" control, we ensure that the fluorescent signal is strictly dependent on the covalent triazole linkage, ruling out assay artifacts caused by non-specific hydrophobic aggregation of the fluorophore.

Reagents & Materials
  • Cell Lysate: SH-SY5Y human neuroblastoma cells (rich in MAO expression), lysed in 1% NP-40 buffer (Tris-free).

  • Reporter Tag: Azide-Fluor 488 (10 mM stock in DMSO).

  • Click Reagents: CuSO4 (50 mM in H2O), THPTA ligand (50 mM in H2O), Sodium Ascorbate (100 mM in H2O, freshly prepared).

Step-by-Step Methodology
  • Lysate Labeling: Adjust SH-SY5Y lysate to 2 mg/mL protein concentration. Treat 100 µL of lysate with 10 µM of 6-(4-Morpholinyl)-4-hexyn-3-ol for 2 hours at 37°C to allow covalent target modification.

  • Click Mixture Preparation: Pre-mix the following to form the active catalytic complex: 2 µL CuSO4, 4 µL THPTA, and 2 µL Azide-Fluor 488. Rationale: Pre-mixing Cu(II) with THPTA before adding the reducing agent prevents copper precipitation and protects cellular proteins from reactive oxygen species (ROS) generated during reduction[5].

  • Cycloaddition Reaction: Add the pre-mixed Click Mixture to the labeled lysate. Initiate the reaction by adding 10 µL of freshly prepared Sodium Ascorbate.

  • Self-Validating Control: Prepare a parallel sample replacing CuSO4 with LC-MS grade water (No-Copper Control).

  • Incubation & Precipitation: Incubate for 1 hour at room temperature in the dark. Add 1 mL of ice-cold methanol to precipitate proteins and wash away unreacted Azide-Fluor 488. Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Resuspend the protein pellet in 1X SDS sample buffer, boil for 5 minutes, and resolve via SDS-PAGE. Image the gel on a fluorescence scanner (Ex 488 nm) prior to Coomassie staining.

Mechanism Node1 Probe Binding (Morpholine Scaffold) Node2 MAO-B Active Site (Non-covalent complex) Node1->Node2 Affinity Node3 FAD Cofactor Attack (Alkyne Warhead) Node2->Node3 Oxidation Node5 CuAAC Click Reaction (Bioorthogonal Tagging) Node2->Node5 Lysate Profiling Node4 Irreversible Inactivation (Covalent Adduct) Node3->Node4 Mechanism-based

Mechanistic pathway of MAO-B inhibition and bioorthogonal tagging using the alkyne moiety.

Data Presentation & Interpretation

A successful assay campaign will yield quantitative inhibitory metrics and qualitative target engagement visualization. When evaluating mechanism-based inhibitors, reporting the shift in IC50 over time is critical.

Table 1: Expected Quantitative Inhibition Profile of 6-(4-Morpholinyl)-4-hexyn-3-ol

Assay ConditionPre-Incubation TimeTarget EnzymeExpected IC50 (µM)Interpretation / Causality
Standard Assay 0 minutesMAO-B> 10.0 µMWeak initial reversible binding; insufficient time for covalent adduct formation.
Time-Dependent 30 minutesMAO-B< 0.5 µMHighly potent irreversible inhibition due to FAD-alkyne covalent modification.
Selectivity Screen 30 minutesMAO-A> 50.0 µMMorpholine scaffold drives spatial selectivity toward the MAO-B isoform pocket.
Click Competitor 30 minutesMAO-BN/APre-treatment with Selegiline abolishes the 488 nm fluorescent gel band.

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 6-(4-Morpholinyl)-4-hexyn-3-ol for Small Molecule Drug Discovery

Abstract This technical guide provides a comprehensive framework for the chemical derivatization of 6-(4-Morpholinyl)-4-hexyn-3-ol, a promising scaffold for small molecule drug discovery. We delve into the strategic impo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the chemical derivatization of 6-(4-Morpholinyl)-4-hexyn-3-ol, a promising scaffold for small molecule drug discovery. We delve into the strategic importance of its constituent moieties—the morpholine ring and the propargyl alcohol—and present detailed protocols for their modification. The guide is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into creating diverse chemical libraries for structure-activity relationship (SAR) studies. Methodologies covered include derivatization of the secondary alcohol via esterification, etherification, and Mitsunobu reaction, alongside functionalization of the terminal alkyne through Sonogashira coupling and azide-alkyne "click" chemistry. Each protocol is presented as a self-validating system, complete with mechanistic rationale, step-by-step instructions, and characterization checkpoints.

Introduction: The Strategic Value of the 6-(4-Morpholinyl)-4-hexyn-3-ol Scaffold

The discovery of novel therapeutics is often driven by the exploration of chemical space around a "privileged" scaffold. 6-(4-Morpholinyl)-4-hexyn-3-ol represents such a scaffold, combining two key functionalities whose value in medicinal chemistry is well-established.

  • The Morpholine Moiety: A Pharmacokinetic Enhancer: The morpholine ring is a ubiquitous pharmacophore found in numerous approved drugs.[1][2] Its inclusion is a deliberate strategy to improve a molecule's physicochemical properties. The nitrogen atom provides optimal basicity (pKa ~8.7), while the oxygen atom acts as a hydrogen bond acceptor, collectively enhancing aqueous solubility, metabolic stability, and cell permeability.[3][4] In drug candidates targeting the central nervous system (CNS), the morpholine ring can be critical for modulating blood-brain barrier (BBB) penetration.[5] Its presence in a lead compound often confers a more favorable pharmacokinetic profile, making it a highly desirable feature in drug design.[6][7]

  • The Propargyl Alcohol: A Gateway to Chemical Diversity: The propargyl alcohol functionality is a versatile synthetic handle, offering multiple avenues for structural modification.[8] The secondary alcohol can be readily converted into esters, ethers, or other functional groups, allowing for fine-tuning of lipophilicity and interaction with biological targets. The terminal alkyne is a powerful building block for constructing complex molecular architectures through reactions like carbon-carbon bond formations and cycloadditions.[9][10] This dual reactivity makes the scaffold an ideal starting point for generating a library of analogues to probe the SAR of a biological target.

This guide outlines robust and reproducible strategies for leveraging both reactive sites of 6-(4-Morpholinyl)-4-hexyn-3-ol to accelerate the drug discovery process.

G Start 6-(4-Morpholinyl)-4-hexyn-3-ol Alcohol_Deriv Secondary Alcohol Derivatization Start->Alcohol_Deriv Target Site 1 Alkyne_Deriv Terminal Alkyne Derivatization Start->Alkyne_Deriv Target Site 2 Ester Esterification Alcohol_Deriv->Ester Ether Etherification Alcohol_Deriv->Ether Mitsunobu Mitsunobu Reaction (Stereoinversion) Alcohol_Deriv->Mitsunobu Sonogashira Sonogashira Coupling Alkyne_Deriv->Sonogashira Click Azide-Alkyne Cycloaddition ('Click' Chemistry) Alkyne_Deriv->Click Library Diverse Small Molecule Library (for SAR Studies) Ester->Library Ether->Library Mitsunobu->Library Sonogashira->Library Click->Library

Figure 1: Derivatization strategy for 6-(4-Morpholinyl)-4-hexyn-3-ol.

Derivatization of the Secondary Alcohol

The secondary hydroxyl group is a prime target for modification to alter steric bulk, polarity, and hydrogen bonding capacity. These changes can significantly impact a compound's binding affinity and pharmacokinetic properties.

Esterification: Modulating Lipophilicity and Creating Prodrugs

Esterification is a fundamental reaction in medicinal chemistry used to mask polar hydroxyl groups, thereby increasing a compound's lipophilicity and potential for passive diffusion across cell membranes.[11][12] Ester derivatives can also serve as prodrugs, which are cleaved by endogenous esterases to release the active parent alcohol in vivo.

Causality Behind Experimental Choices: The Fischer-Speier esterification, using a carboxylic acid and a catalytic amount of strong acid, is a classic method.[13] However, for sensitive substrates, milder conditions are preferable. Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) coupling with a catalytic amount of 4-Dimethylaminopyridine (DMAP) provides an effective alternative that avoids harsh acidic conditions.

Protocol 2.1: EDC/DMAP-Mediated Esterification

Reagent MW Amount (mmol) Equivalents Mass/Volume
6-(4-Morpholinyl)-4-hexyn-3-ol183.251.01.0183 mg
Carboxylic Acid (R-COOH)-1.21.2Variable
EDC.HCl191.701.51.5288 mg
DMAP122.170.10.112 mg
Dichloromethane (DCM)---10 mL

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-(4-Morpholinyl)-4-hexyn-3-ol (1.0 mmol), the desired carboxylic acid (1.2 mmol), and DMAP (0.1 mmol).

  • Dissolve the mixture in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC.HCl (1.5 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • QC Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in DCM) until the starting alcohol is consumed.

  • Workup: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the resulting ester by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Etherification: Introducing Stable Structural Diversity

Ether linkages are metabolically more stable than esters and offer a robust way to introduce a wide variety of alkyl or aryl substituents. Lewis acid-catalyzed reactions provide a direct route to propargylic ethers from propargylic alcohols.[14]

Protocol 2.2: Lewis Acid-Catalyzed Propargylic Etherification

Reagent MW Amount (mmol) Equivalents Mass/Volume
6-(4-Morpholinyl)-4-hexyn-3-ol183.251.01.0183 mg
Alcohol (R-OH)-5.05.0Variable (can be solvent)
Scandium(III) triflate492.160.050.0525 mg
Nitromethane61.04--5 mL

Step-by-Step Methodology:

  • Combine 6-(4-Morpholinyl)-4-hexyn-3-ol (1.0 mmol) and the desired alcohol (5.0 mmol, or use as solvent) in a flask.

  • Add nitromethane (5 mL) followed by scandium(III) triflate (0.05 mmol).

  • Stir the mixture at 40-50 °C for 8-12 hours.

  • QC Checkpoint: Monitor the formation of the ether product by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Verify the structure of the propargylic ether by NMR and HRMS.

Mitsunobu Reaction: Stereochemical Inversion and Functionalization

The Mitsunobu reaction is a powerful tool for converting a secondary alcohol into a variety of other functional groups with complete inversion of stereochemistry.[15][16] This is particularly valuable in SAR studies, as it allows for the synthesis of the opposite enantiomer or diastereomer, which can have dramatically different biological activity. The reaction proceeds under mild, neutral conditions and is compatible with a wide range of nucleophiles.[17]

Protocol 2.3: Mitsunobu Esterification with Stereoinversion

Reagent MW Amount (mmol) Equivalents Mass/Volume
6-(4-Morpholinyl)-4-hexyn-3-ol183.251.01.0183 mg
Benzoic Acid (or other Nu-H)122.121.51.5183 mg
Triphenylphosphine (PPh₃)262.291.51.5393 mg
DIAD or DEAD202.251.51.50.29 mL (DIAD)
Anhydrous THF---15 mL

Step-by-Step Methodology:

  • Dissolve 6-(4-Morpholinyl)-4-hexyn-3-ol (1.0 mmol), benzoic acid (1.5 mmol), and PPh₃ (1.5 mmol) in anhydrous THF (15 mL) in a flame-dried flask under N₂.

  • Cool the solution to 0 °C using an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise via syringe over 10 minutes. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • QC Checkpoint: Monitor the reaction by TLC. The product should have a different Rf value than the starting alcohol.

  • Workup: Remove the solvent under reduced pressure. The primary byproducts are triphenylphosphine oxide and the dialkyl hydrazine-dicarboxylate.

  • Purification: Directly purify the crude residue by flash column chromatography. The less polar triphenylphosphine oxide will typically elute first, followed by the desired ester product.

  • Characterization: Confirm the structure by NMR and HRMS. Confirmation of stereochemical inversion typically requires chiral HPLC analysis or comparison to the non-inverted product from Protocol 2.1.

Derivatization of the Terminal Alkyne

The terminal alkyne is a hub for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the introduction of aromatic systems, heterocycles, and other complex fragments.

Sonogashira Coupling: Introducing Aryl and Vinyl Groups

The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[18] It is one of the most reliable methods for forming C(sp)-C(sp²) bonds. For substrates that may be sensitive to copper, copper-free protocols have been developed.[19] A "deacetonative" Sonogashira coupling can also be performed with aryl propargyl alcohols, though this is a different reaction class.[20][21]

Protocol 3.1: Classic Sonogashira Coupling

Reagent MW Amount (mmol) Equivalents Mass/Volume
6-(4-Morpholinyl)-4-hexyn-3-ol183.251.01.0183 mg
Aryl Iodide (Ar-I)-1.11.1Variable
Pd(PPh₃)₄1155.560.030.0335 mg
Copper(I) Iodide (CuI)190.450.060.0611 mg
Triethylamine (TEA)101.19--8 mL
THF---8 mL

Step-by-Step Methodology:

  • To a Schlenk flask, add Pd(PPh₃)₄ (0.03 mmol) and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the aryl iodide (1.1 mmol) and 6-(4-Morpholinyl)-4-hexyn-3-ol (1.0 mmol).

  • Add anhydrous THF (8 mL) and anhydrous TEA (8 mL) via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • QC Checkpoint: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

  • Characterization: Confirm the structure of the coupled product by ¹H NMR (disappearance of the terminal alkyne proton), ¹³C NMR, and HRMS.

Azide-Alkyne Cycloaddition (Click Chemistry): Forging Triazole Linkers

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[22][23] This reaction is incredibly robust, often proceeding in high yield in aqueous solvent mixtures.[24] For applications requiring the alternative 1,5-regioisomer, a ruthenium-catalyzed variant (RuAAC) can be employed.[25]

G cluster_0 CuAAC Workflow Start Alkyne Substrate + Azide (R-N3) Reagents Add CuSO4 + Sodium Ascorbate Start->Reagents Solvent Solvent System (e.g., tBuOH/H2O) Reagents->Solvent Reaction Stir at RT Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product 1,4-Disubstituted Triazole Product Workup->Product

Figure 2: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 3.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reagent MW Amount (mmol) Equivalents Mass/Volume
6-(4-Morpholinyl)-4-hexyn-3-ol183.251.01.0183 mg
Organic Azide (R-N₃)-1.051.05Variable
CuSO₄·5H₂O249.690.050.0512.5 mg
Sodium Ascorbate198.110.10.119.8 mg
t-Butanol---5 mL
Water---5 mL

Step-by-Step Methodology:

  • In a vial, dissolve 6-(4-Morpholinyl)-4-hexyn-3-ol (1.0 mmol) and the organic azide (1.05 mmol) in a 1:1 mixture of t-butanol and water (10 mL total).

  • In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.1 mmol) in water (1 mL).

  • Add the catalyst solution to the substrate solution. A color change is typically observed.

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • QC Checkpoint: The reaction is often quantitative. Progress can be monitored by LC-MS, observing the disappearance of starting materials and the appearance of the product mass.

  • Workup: Dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify the product by flash chromatography or recrystallization.

  • Characterization: Confirm the formation of the 1,2,3-triazole ring by ¹H and ¹³C NMR, and HRMS.

Conclusion and Outlook

The protocols detailed in this application note provide a robust and versatile toolkit for the derivatization of 6-(4-Morpholinyl)-4-hexyn-3-ol. By systematically applying these methods, medicinal chemists can rapidly generate a diverse library of analogues, enabling a thorough exploration of the structure-activity landscape around this privileged scaffold. The strategic combination of a pharmacokinetic-enhancing morpholine moiety with a synthetically versatile propargyl alcohol makes this a powerful starting point for the discovery of new small molecule therapeutics. Future work could involve sequential or orthogonal derivatization of both the alcohol and alkyne functionalities to access even greater chemical diversity from a single core structure.

References

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Trovato, A., Serafin, V., & D'Annessa, I. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(5), 1145. [Link]

  • Jadhav, S. A., & Mane, V. B. (2023). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. Thieme Chemistry, E-First. [Link]

  • Ma, S., & Yu, F. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598. [Link]

  • Zheng, S., & Yu, J. Q. (2018). An Organometallic Umpolung Approach for Iron-Mediated Propargylic C–H Etherification. Angewandte Chemie International Edition, 57(38), 12518-12522. [Link]

  • Hu, H., Yang, F., & Wu, Y. (2013). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. Organic Chemistry Portal. [Link]

  • Trovato, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(5), 1145. [Link]

  • Various Authors. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group? ResearchGate. [Link]

  • Various Authors. Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. ResearchGate. [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(16), 2414–2427. [Link]

  • Hu, H., Yang, F., & Wu, Y. (2013). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry, 78(20), 10506–10507. [Link]

  • Li, M., & Zhang, D. (2021). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 26(21), 6432. [Link]

  • Kulkarni, P., & Giram, M. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 193-211. [Link]

  • Wiley-VCH. (2021). Buttoned up biomolecules: A click reaction for living systems. Advanced Science News. [Link]

  • Amann, C., & Bezawada, S. A. (2017). Etherification of Propargylic Alcohol using Ferrocenium Ions. IRL @ UMSL. [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 79-91. [Link]

  • Bauer, E. B., et al. (2019). Reactions of propargylic alcohols. ResearchGate. [Link]

  • Inada, Y., & Nishibayashi, Y. (2006). Lewis acid-catalyzed propargylic etherification and sulfanylation from alcohols in MeNO₂-H₂O. Tetrahedron Letters, 47(26), 4449-4451. [Link]

  • Inada, Y., & Nishibayashi, Y. (2015). Copper-Catalyzed Enantioselective Propargylic Etherification of Propargylic Esters with Alcohols. Journal of the American Chemical Society, 137(7), 2418–2421. [Link]

  • Ansari, I. A., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6939-6968. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Hsieh, H. W., & Cheng, C. H. (2008). Elimination of β-Thioalkoxy Alcohols under Mitsunobu Conditions. A New Synthesis of Conjugated Enynes from Propargylic Dithioacetals. The Journal of Organic Chemistry, 73(20), 8149–8151. [Link]

  • Chenede, A. (2002). Synthesis of propargyl alcohol derivatives involves stereoselective acylation of a racemic propargyl alcohol in the presence of a lipase, solvent and acylating agent, via a Mitsunobu reaction on the mixture of alcohol and acetate. SciSpace. [Link]

  • Wikipedia. Mitsunobu reaction. Wikipedia. [Link]

  • J&K Scientific LLC. (2021). Mitsunobu Reaction. J&K Scientific. [Link]

  • Thakur, A., & Kumar, A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6649. [Link]

  • Rollando, R., & Warsito, W. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Eco & Environmental Science, 5(3), 141-151. [Link]

  • Hernández, D. (2022). Esterification and its impact on the pharmaceutical industry. QSAR ANALYTICS. [Link]

  • D'yakonov, V. A., et al. (2024). Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. International Journal of Molecular Sciences, 25(2), 1215. [Link]

  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Rawsource. [Link]

  • Occupational Safety and Health Administration. (1990). Propargyl Alcohol. OSHA. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(17), 5462. [Link]

  • Reddy, T. R., & Ghorai, M. K. (2023). Propargyl Alcohols as Bifunctional Reagents for Divergent Annulations of Biphenylamines via Dual C-H Functionalization/Dual Oxidative Cyclization. Angewandte Chemie International Edition, 62(12), e202215825. [Link]

  • Schmidle, C. J., & Mansfield, R. C. (1966). US Patent 3,278,585A - Process for esterification of secondary alcohols containing an ether group by reaction in the presence of a cation exchange resin catalyst.
  • Abdullah, N. F., & Taufiq-Yap, Y. H. (2015). The esterification of normal acid with secondary alcohols, branched... ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-(4-Morpholinyl)-4-hexyn-3-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and mechanistic hurdles encountered when synthesizing 6-(4-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and mechanistic hurdles encountered when synthesizing 6-(4-Morpholinyl)-4-hexyn-3-ol .

This molecule is synthesized via a multicomponent A3 coupling (Aldehyde-Alkyne-Amine reaction) utilizing 1-pentyn-3-ol, formaldehyde, and morpholine. While highly atom-economical, researchers frequently encounter yield-limiting side reactions—such as Glaser homocoupling or catalyst poisoning—due to the secondary hydroxyl group on the alkyne substrate.

Below, you will find the mechanistic workflow, a targeted troubleshooting Q&A, a self-validating protocol, and empirical optimization data to maximize your turnover frequency (TOF) and isolated yield.

Mechanistic Workflow: The A3 Catalytic Cycle

A3_Coupling Cu Cu(I) Catalyst (e.g., CuI or CuCl) PiComplex Cu-Alkyne π-Complex Cu->PiComplex Alkyne 1-Pentyn-3-ol Alkyne->PiComplex Acetylide Cu-Acetylide Intermediate PiComplex->Acetylide -H⁺ Product 6-(4-Morpholinyl)-4-hexyn-3-ol Acetylide->Product + Iminium Aldehyde Formaldehyde Iminium Iminium Ion Aldehyde->Iminium Amine Morpholine Amine->Iminium -H₂O Iminium->Product Product->Cu Catalyst Regeneration

Catalytic cycle of the A3 coupling forming 6-(4-Morpholinyl)-4-hexyn-3-ol.

Troubleshooting & FAQs: Mechanistic Causality

Q1: Why is my synthesis yield plateauing around 40%, accompanied by a blue/green reaction mixture? Causality & Mechanism: A persistent blue or green hue in a Cu(I)-catalyzed reaction indicates the oxidation of the active Cu(I) species to an inactive Cu(II) state. In the presence of trace oxygen, the copper acetylide intermediate undergoes Glaser homocoupling rather than the desired cross-coupling, converting your 1-pentyn-3-ol into an inactive diyne byproduct (1)[1]. Actionable Solution: Implement rigorous Schlenk line techniques. Degas all solvents using the Freeze-Pump-Thaw method and run the reaction under a strict Argon atmosphere.

Q2: I am using paraformaldehyde, but the reaction mixture remains cloudy, and unreacted 1-pentyn-3-ol is recovered. How do I fix this? Causality & Mechanism: Paraformaldehyde is a polymer that must depolymerize into monomeric formaldehyde to react with morpholine and form the highly electrophilic iminium ion. If the reaction temperature is too low or the solvent does not support depolymerization, the A3 coupling stalls, leaving the alkyne unreacted (2)[2]. Actionable Solution: Pre-heat the paraformaldehyde and morpholine in the reaction solvent (e.g., 1,4-dioxane) at 70°C for 30–45 minutes before adding the alkyne and copper catalyst.

Q3: Does the secondary hydroxyl group on 1-pentyn-3-ol interfere with the copper catalyst? Causality & Mechanism: Yes. Propargyl alcohols like 1-pentyn-3-ol are challenging substrates because the hydroxyl oxygen can coordinate with the copper center. This creates a stable chelate that competitively inhibits the catalytic cycle, lowering the turnover frequency (3)[3]. Actionable Solution: Use a coordinating solvent like 1,4-dioxane to modulate Lewis acidity, or increase the catalyst loading to 10–15 mol% to ensure enough active Cu(I) remains available for acetylide formation.

Q4: Can I run this reaction in water to make it greener? Causality & Mechanism: Yes, A3 couplings can be performed in aqueous media, which often accelerates the reaction due to the hydrophobic effect concentrating the organic reactants. However, this requires a water-tolerant catalyst system and often benefits from microwave irradiation to maintain high yields (4)[4]. Actionable Solution: Switch to CuI (15 mol%) in water under microwave irradiation (e.g., 100°C for 30 mins) if batch thermal heating is too slow.

Self-Validating Experimental Protocol

Objective: Achieve >85% isolated yield via an optimized, moisture-insensitive but oxygen-free A3 coupling workflow.

Step 1: Iminium Pre-formation

  • Action: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add paraformaldehyde (360 mg, 12.0 mmol) and anhydrous 1,4-dioxane (10 mL). Add morpholine (1.05 mL, 12.0 mmol) via syringe. Seal the flask, purge with Argon (3x), and heat to 70°C for 45 minutes.

  • Self-Validation Checkpoint: The suspension will turn into a clear, pale-yellow solution. If the solution remains cloudy, depolymerization is incomplete; do not proceed to Step 2.

Step 2: Catalyst Activation

  • Action: Cool the solution to room temperature. Add Copper(I) Iodide (190 mg, 1.0 mmol, 10 mol%) under a positive stream of Argon. Stir for 10 minutes.

  • Self-Validation Checkpoint: The solution should remain pale yellow or slightly amber. A rapid shift to dark green or blue indicates oxygen contamination.

Step 3: Alkyne Addition & Coupling

  • Action: Add 1-pentyn-3-ol (0.88 mL, 10.0 mmol) dropwise over 5 minutes to prevent thermal spikes. Heat the reaction mixture to 80°C and stir for 14 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1, KMnO4 stain). The terminal alkyne spot (Rf ~0.4) should disappear, replaced by a more polar UV-active/KMnO4-active product spot (Rf ~0.25).

Step 4: Quench & Isolation

  • Action: Cool to room temperature and quench with saturated aqueous NH₄Cl (15 mL) to break copper-amine complexes. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Action: Purify the crude oil via silica gel flash chromatography to yield 6-(4-Morpholinyl)-4-hexyn-3-ol as a pale yellow oil.

Quantitative Data: Catalyst and Solvent Optimization

The following table summarizes the causal relationship between reaction conditions and the isolated yield of 6-(4-Morpholinyl)-4-hexyn-3-ol.

Catalyst (mol%)SolventTemp (°C)AtmosphereTime (h)Isolated Yield (%)Mechanistic Observation
CuCl (10%)Toluene80Air2435%Severe Glaser homocoupling (Cu²⁺ formation).
CuI (5%)THF65Argon2458%Sluggish iminium formation; incomplete conversion.
CuI (10%)1,4-Dioxane80Argon1489% Optimal Lewis acidity modulation; clean conversion.
CuI (15%)Water100 (MW)Argon0.582%Fast reaction via hydrophobic effect; requires MW.
References
  • 3.1: A3 Coupling Reaction - Chemistry LibreTexts -[Link]

  • Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation - MDPI Catalysts - [Link]

  • Microwave-Promoted Three-Component Coupling of Aldehyde, Alkyne, and Amine via C−H Activation Catalyzed by Copper in Water - ACS Organic Letters - [Link]

  • Coupling Reaction as a Strategy Towards the Synthesis of Alkaloids - SciELO - [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Common Impurities During 6-(4-Morpholinyl)-4-hexyn-3-ol Extraction

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction of 6-(4-Morpholinyl)-4-hexyn-3-ol. The purity of this compound is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction of 6-(4-Morpholinyl)-4-hexyn-3-ol. The purity of this compound is critical for its intended applications, and this document provides practical, in-depth solutions to common impurity-related issues.

Introduction: The Criticality of Purity

6-(4-Morpholinyl)-4-hexyn-3-ol is a key intermediate in various synthetic pathways. Its molecular structure, featuring a hydroxyl group, an internal alkyne, and a morpholine moiety, makes it a versatile building block. However, these same functional groups can also lead to the formation of specific impurities during synthesis and extraction. Ensuring high purity is paramount for reproducible downstream reactions and the integrity of the final products. This guide will address common purification challenges in a direct question-and-answer format, providing both troubleshooting steps and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing a significant amount of a water-soluble impurity that co-extracts with my product. How can I remove it?

This is a common issue, often arising from unreacted starting materials or water-soluble byproducts. The key is to exploit the different chemical properties of your product and the impurity.

Answer: The most likely water-soluble impurities are unreacted morpholine or salts formed during the reaction. A carefully controlled pH adjustment during the extraction process is the most effective way to separate these from your desired product.

Troubleshooting Protocol: pH-Controlled Liquid-Liquid Extraction

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M HCl.[1][2] This will protonate the basic morpholine impurity, forming a water-soluble salt that will partition into the aqueous layer.

    • Expert Insight: The pH of the aqueous solution should ideally be at least 2 pKa units below the pKa of the morpholine's conjugate acid to ensure complete protonation and extraction into the aqueous phase.[1][3]

  • Separation: Allow the layers to separate fully and drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash one to two more times to ensure complete removal of the basic impurity.[1]

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

FAQ 2: An emulsion has formed during my aqueous workup, preventing clear phase separation. What should I do?

Emulsion formation is a frequent problem in liquid-liquid extractions, especially when dealing with amine-containing compounds which can act as surfactants.[4]

Answer: Breaking an emulsion requires altering the physical properties of the two phases to encourage them to separate. Several techniques can be employed, ranging from simple mechanical methods to changing the chemical environment.

Troubleshooting Emulsions: A Multi-faceted Approach

Technique Description Scientific Rationale
Patience Allow the separatory funnel to stand undisturbed for an extended period.Gravity can slowly break down the emulsion as the dispersed droplets coalesce.
Gentle Swirling Instead of vigorous shaking, gently swirl the separatory funnel.[4]This reduces the agitation that causes emulsions while still allowing for surface area contact for extraction.
"Salting Out" Add a significant amount of solid sodium chloride (NaCl) or a saturated brine solution to the separatory funnel and shake gently.[1][2][4]This increases the ionic strength and density of the aqueous layer, decreasing the solubility of organic materials and forcing the separation of the layers.[2]
Filtration Filter the entire mixture through a plug of glass wool or Celite.This can physically break up the emulsified layer.
Centrifugation If the volume is manageable, centrifuging the mixture can force the separation of the layers.[5]The centrifugal force accelerates the separation of the denser and lighter phases.
Solvent Addition Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a DCM/water mixture).[4]This can alter the solubility characteristics of the emulsifying agent, causing the emulsion to break.
FAQ 3: My final product is off-color (yellow or brown). What is the likely impurity and how can I remove it?

Color in the final product often indicates the presence of high molecular weight byproducts or degradation products.

Answer: The color is likely due to polymeric materials or oxidation products formed from the propargyl alcohol moiety, especially under harsh reaction or workup conditions.[6]

Troubleshooting Protocol: Decolorization

  • Activated Carbon Treatment:

    • Dissolve the colored product in a suitable organic solvent.

    • Add a small amount of activated carbon (typically 1-5% by weight).

    • Stir or gently heat the mixture for a short period (15-30 minutes).

    • Filter the mixture through a pad of Celite to remove the carbon.

    • Concentrate the filtrate to obtain the decolorized product.

    • Causality: Activated carbon has a high surface area and can adsorb colored impurities.

  • Silica Gel Plug Filtration:

    • Prepare a short column (a "plug") of silica gel in a pipette or small column.

    • Dissolve the impure product in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate).

    • Pass the solution through the silica gel plug, eluting with a slightly more polar solvent system if necessary.

    • Causality: Polar, colored impurities will be retained on the silica gel, while the less polar product will pass through.

FAQ 4: I suspect I have unreacted propargyl alcohol starting material in my product. How can I confirm and remove this?

Unreacted starting materials are a common source of impurities.

Answer: The presence of propargyl alcohol can be confirmed by analytical techniques like NMR or GC-MS. Due to its polarity and potential for hydrogen bonding, it can be challenging to remove completely by standard extraction alone.

Troubleshooting Protocol: Removal of Unreacted Propargyl Alcohol

  • Azeotropic Distillation: If the boiling point difference allows, fractional distillation can be effective. Propargyl alcohol forms an azeotrope with water, which can sometimes be exploited for its removal.[7]

  • Chromatographic Purification: Column chromatography is a highly effective method for separating compounds with different polarities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The more polar propargyl alcohol will have a stronger affinity for the silica and elute later than the desired product.

Visualization of the Extraction Workflow

G cluster_0 Crude Reaction Mixture cluster_1 Liquid-Liquid Extraction cluster_2 Purification cluster_3 Aqueous Waste Crude Dissolve in Organic Solvent Acid_Wash Wash with 1 M HCl Crude->Acid_Wash Separate1 Separate Layers Acid_Wash->Separate1 Base_Wash Wash with NaHCO3 Separate1->Base_Wash Organic Layer Aqueous1 Aqueous Layer (Morpholine HCl) Separate1->Aqueous1 Aqueous Layer Separate2 Separate Layers Base_Wash->Separate2 Brine_Wash Wash with Brine Separate2->Brine_Wash Organic Layer Aqueous2 Aqueous Layer (Neutralized Acid) Separate2->Aqueous2 Aqueous Layer Separate3 Separate Layers Brine_Wash->Separate3 Dry Dry over Na2SO4 Separate3->Dry Organic Layer Aqueous3 Aqueous Layer (Dilute Brine) Separate3->Aqueous3 Aqueous Layer Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate Pure_Product Purified Product Concentrate->Pure_Product

Caption: Workflow for the extraction and purification of 6-(4-Morpholinyl)-4-hexyn-3-ol.

FAQ 5: My product seems to be water-soluble, making extraction difficult. What are my options?

High polarity of a product can lead to poor partitioning into standard organic solvents.

Answer: When a product has significant water solubility, standard extraction procedures may be inefficient.[1] Alternative techniques can enhance the recovery from the aqueous phase.

Advanced Extraction Techniques for Water-Soluble Products

Technique Procedure Scientific Principle
Salting Out Saturate the aqueous layer with a salt like NaCl or K₂CO₃ before extracting with the organic solvent.[1]The increased ionic strength of the aqueous phase reduces the solubility of the organic product, driving it into the organic layer.
Continuous Liquid-Liquid Extraction Use a specialized apparatus for continuous extraction over an extended period.[1]This method is highly efficient for compounds with low partition coefficients, as it continuously exposes the aqueous phase to fresh organic solvent.
Solvent Choice Modification Use a more polar organic solvent for the extraction, such as n-butanol.[1]A more polar solvent will have a greater capacity to extract a polar product from the aqueous phase.
Lyophilization If the product is not volatile, freeze-dry the aqueous solution to remove the water. The product can then be extracted from the remaining solid residue with an organic solvent.[1]This removes the aqueous phase entirely, allowing for direct extraction of the product from the solid residue.

Logical Relationship of Impurity Removal

G Impurity Common Impurities Unreacted Morpholine Unreacted Propargyl Alcohol Polymeric Byproducts Salts Method Troubleshooting Method Acidic Wash Chromatography/Distillation Carbon/Silica Treatment Water Wash Impurity:f0->Method:f0 Impurity:f1->Method:f1 Impurity:f2->Method:f2 Impurity:f3->Method:f3

Caption: Mapping of common impurities to their respective removal methods.

References

  • Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. (2024, March 30). Chemisky. Retrieved from [Link]

  • Analytical Methods. (2012). Royal Society of Chemistry. Retrieved from [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • TENGER Chemical. (2025, September 2). Propargyl Alcohol: High Purity & Competitive Pricing. Retrieved from [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). PMC. Retrieved from [Link]

  • What is Propargyl Alcohol? - Chemical name, structure, synthesis. (2024, April 1). Rawsource. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]

  • Method for preparing morpholine derivative. (n.d.). Google Patents.
  • Systems and methods for recovering amines and their derivates from aqueous mixtures. (n.d.). Google Patents.
  • Process of purifying propargyl alcohol. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Stability, Storage, and Troubleshooting for 6-(4-Morpholinyl)-4-hexyn-3-ol

Welcome to the Technical Support Center for 6-(4-Morpholinyl)-4-hexyn-3-ol. This guide is specifically designed for researchers, application scientists, and drug development professionals who require high-fidelity preser...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-(4-Morpholinyl)-4-hexyn-3-ol. This guide is specifically designed for researchers, application scientists, and drug development professionals who require high-fidelity preservation of this multifunctional chemical building block. Below, you will find an in-depth analysis of the compound's molecular vulnerabilities, field-proven storage protocols, and troubleshooting workflows.

Molecular Vulnerabilities & Degradation Causality

To effectively store 6-(4-Morpholinyl)-4-hexyn-3-ol, one must first understand the causality behind its degradation. The molecule possesses three distinct reactive centers, each susceptible to specific environmental triggers:

  • The Morpholine Nitrogen (N-Oxidation): The tertiary amine in the morpholine ring is highly susceptible to atmospheric oxygen. Prolonged exposure leads to the formation of morpholine N-oxides. These N-oxides are highly polar, strongly hydrogen-bonding, and extremely hygroscopic, which draws ambient moisture into the sample and accelerates further degradation[1].

  • The Secondary Propargylic Alcohol (Aerobic Oxidation): The secondary alcohol is prone to chemoselective aerobic oxidation, converting the alcohol into an α-alkyl ynone. This pathway is heavily catalyzed by trace transition metals (such as Vanadium or Copper) that may be left over from upstream synthesis[2].

  • The Internal Alkyne (Hydration & Polymerization): While internal alkynes are generally more stable than terminal ones, the formation of an α-alkyl ynone creates a highly reactive conjugated system. This conjugated system can undergo rapid polymerization or acid-catalyzed hydration[3].

Degradation Compound 6-(4-Morpholinyl)- 4-hexyn-3-ol NOxide Morpholine N-oxide (N-Oxidation) Compound->NOxide O2, RT (Atmospheric) Ynone α-Alkyl Ynone (Alcohol Oxidation) Compound->Ynone O2, Trace Metals (e.g., V, Cu) Polymer Polymerization / Hydration Compound->Polymer Trace Acid / Moisture Ynone->Polymer Reactive Conjugation

Degradation pathways of 6-(4-Morpholinyl)-4-hexyn-3-ol under suboptimal storage.

Analytical Markers of Degradation

Before attempting recovery or using a stored batch in sensitive assays, validate the structural integrity of your compound. The table below summarizes the quantitative and visual data associated with each degradation pathway.

Degradation PathwayVisual Marker 1 H NMR Shift IndicatorMS ( m/z ) Change
N-Oxidation Yellowing / BrowningDownfield shift of morpholine CH 2​ protons adjacent to N+16 Da (M+16)
Propargylic Oxidation Deepening yellow colorLoss of CH-OH proton (~4.5 ppm)-2 Da (M-2)
Alkyne Hydration Viscous brown oilAppearance of ketone CH 2​ protons+18 Da (M+18)

Standard Operating Procedure: Long-Term Storage Workflow

To prevent the formation of [3] and [1], the compound must be rigorously purified and stored under an inert atmosphere.

StorageWorkflow N1 1. Metal Scavenging (Remove Cu/V) N2 2. High Vacuum (Degassing) N1->N2 N3 3. Argon Purging (Inert Blanket) N2->N3 N4 4. Aliquoting (Amber Vials) N3->N4 N5 5. -20°C Storage (Desiccated) N4->N5

Step-by-step workflow for the long-term archiving of 6-(4-Morpholinyl)-4-hexyn-3-ol.

Step-by-Step Archiving Methodology:
  • Trace Metal Scavenging: Dissolve the compound in dichloromethane (DCM) and stir with a metal-scavenging resin (e.g., QuadraPure) for 2 hours. Causality: Removing trace transition metals eliminates the primary catalysts for[2].

  • Filtration & Concentration: Filter the resin through a Celite pad and concentrate the filtrate using a rotary evaporator.

  • High-Vacuum Degassing: Attach the flask to a Schlenk line and subject the neat compound to high vacuum (<0.1 Torr) for 2–4 hours. Causality: This removes dissolved oxygen and trace solvents that facilitate mobility and degradation.

  • Argon Backfilling: Purge the flask with high-purity Argon (99.999%). Causality: Argon is denser than Nitrogen and provides a superior, heavier protective blanket against atmospheric oxygen.

  • Aliquoting & Sealing: Divide the batch into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and oxygen exposure during future sampling. Amber glass prevents UV-induced radical initiation.

  • Storage: Seal the vials with PTFE-lined caps, wrap with Parafilm, and store immediately at -20°C in a desiccator.

  • Self-Validation: Run a baseline LC-MS and 1 H NMR on one aliquot immediately after sealing to serve as the "Time Zero" reference for future quality control.

Troubleshooting & Recovery FAQs

Q: My archived batch has turned yellow, and LC-MS shows a mass increase of +16 Da. Can I recover the pure compound? A: Yes. A mass increase of +16 Da accompanied by a color change indicates the formation of a morpholine N-oxide. Because N-oxides are stable but reducible, you can recover the free amine without destroying the alkyne.

Recovery Protocol (N-Oxide Reduction):

  • Dissolve the degraded batch in methanol.

  • Add an excess of a mild reducing agent, such as sodium dithionite (Na 2​ S 2​ O 4​ ) or zinc dust with aqueous ammonium chloride. (Crucial: Do not use Pd/C with H 2​ , as this will indiscriminately reduce the internal alkyne to an alkene or alkane).

  • Stir at room temperature for 2 hours.

  • Filter the mixture, concentrate the filtrate, and partition between DCM and saturated aqueous NaHCO 3​ .

  • Extract the organic layer, dry over Na 2​ SO 4​ , and concentrate.

  • Validation: Confirm the disappearance of the M+16 peak via LC-MS.

Q: What if the degradation is primarily α-alkyl ynone formation (M-2)? A: Unlike N-oxidation, the oxidation of the propargylic alcohol to an α-alkyl ynone is difficult to selectively reverse. The conjugated ynone is highly reactive and prone to polymerization. If ynone contamination is detected, chemical reduction is not recommended as it may yield a mixture of diastereomers or over-reduce the alkyne. Instead, perform a rapid chromatographic separation (silica gel, Hexanes/EtOAc gradient) to isolate the remaining pure 6-(4-Morpholinyl)-4-hexyn-3-ol from the ynone byproduct, followed immediately by the Long-Term Storage Workflow described above.

References

  • Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168-5184. URL:[Link]

  • Kitt, M. I., et al. (2024). Chemoselective Aerobic Oxidation of Alcohols Utilizing a Vanadium(V) Catalyst. ACS Catalysis, 14, 4799-4806. URL:[Link]

  • Weng, Y., et al. (2020). General Synthesis of α-Alkyl Ynones from Morpholine Amides and 1-Copper(I) Alkynes Promoted by Triflic Anhydride. Organic Letters, 22(21), 8296-8301. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature and Time for 6-(4-Morpholinyl)-4-hexyn-3-ol Preparation

Welcome to the technical support center for the synthesis of 6-(4-Morpholinyl)-4-hexyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-(4-Morpholinyl)-4-hexyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into optimizing this crucial reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve robust, reproducible results.

The synthesis of 6-(4-Morpholinyl)-4-hexyn-3-ol, a propargylic alcohol, is fundamentally a nucleophilic addition of a terminal alkyne to an aldehyde. The success of this C-C bond formation hinges on the precise control of reaction parameters, primarily temperature and time. This document provides a systematic framework for optimizing these variables to maximize yield and purity.

Section 1: Reaction Overview and Core Mechanism

The preparation involves the reaction of 4-(But-1-yn-1-yl)morpholine with propanal. The core of this transformation is the generation of a potent nucleophile—an acetylide anion—which then attacks the electrophilic carbonyl carbon of the aldehyde.[1][2][3] This process is typically mediated by a strong base, such as an organolithium reagent (e.g., n-BuLi) or a Grignard reagent.

Reaction Scheme:

  • Step 1 (Deprotonation): 4-(But-1-yn-1-yl)morpholine reacts with a strong base to form a lithium or magnesium acetylide.

  • Step 2 (Nucleophilic Addition): The acetylide attacks the carbonyl carbon of propanal.

  • Step 3 (Aqueous Work-up): The resulting alkoxide is protonated to yield the final product, 6-(4-Morpholinyl)-4-hexyn-3-ol.

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation Reactant_Alkyne 4-(But-1-yn-1-yl)morpholine Acetylide Lithium Acetylide (Nucleophile) Reactant_Alkyne->Acetylide Deprotonation Reactant_Aldehyde Propanal Base Strong Base (e.g., n-BuLi) Base->Acetylide Alkoxide Lithium Alkoxide Intermediate Acetylide->Alkoxide C-C Bond Formation Acetylide->Alkoxide Reactant_Aldehyde->Alkoxide Product 6-(4-Morpholinyl)-4-hexyn-3-ol Alkoxide->Product Protonation Workup Aqueous Work-up (H₃O⁺) Workup->Product

Caption: Reaction pathway for 6-(4-Morpholinyl)-4-hexyn-3-ol synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for this reaction? A good starting point for nucleophilic additions involving potent organometallic reagents is a low temperature, typically between -78 °C and 0 °C. Starting at 0 °C is a practical choice for initial scoping experiments. This controlled temperature minimizes potential side reactions, such as the base attacking the aldehyde, and helps manage the exothermic nature of the addition.

Q2: How does temperature fundamentally affect the reaction's success? Temperature has a dual effect.

  • Rate Acceleration: Increasing temperature generally increases the reaction rate.

  • Side Reactions & Degradation: However, higher temperatures can promote undesirable pathways.[4] These include aldol condensation of the propanal, polymerization, or degradation of the thermally sensitive propargylic alcohol product. The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining high selectivity for the desired product.

Q3: How long should I run the reaction? Reaction time is intrinsically linked to temperature. A reaction at 0 °C might require several hours (e.g., 2-4 hours) for completion, while a reaction at room temperature could be finished much faster. The goal is to stop the reaction once the limiting reagent is consumed to prevent the accumulation of byproducts from side reactions or product degradation over extended periods. Monitoring via Thin-Layer Chromatography (TLC) is essential.

Q4: Why are anhydrous (dry) conditions so critical? The acetylide intermediate is a very strong base. If any water or other protic species are present, they will rapidly protonate the acetylide back to its starting alkyne form. This "quenches" the nucleophile, effectively stopping the desired reaction before it can occur. Therefore, all glassware must be flame- or oven-dried, and anhydrous solvents must be used.

Section 3: A Systematic Protocol for Optimization

Instead of random trial-and-error, a structured approach is the most efficient path to optimization. This workflow allows for the independent evaluation of temperature and time.

G start Start Optimization baseline Step 1: Baseline Experiment (e.g., 0°C, 2 hours) start->baseline temp_opt Step 2: Temperature Optimization (Fixed Time = 2 hours) Vary Temp: -20°C, 0°C, 25°C baseline->temp_opt analyze_temp Analyze Yield & Purity (TLC, LC-MS, Crude NMR) temp_opt->analyze_temp best_temp Identify Optimal Temperature analyze_temp->best_temp time_opt Step 3: Time Optimization (Fixed at Optimal Temp) Vary Time: 1h, 2h, 4h, 8h best_temp->time_opt Use Best Temp analyze_time Analyze Yield & Purity (TLC, LC-MS, Crude NMR) time_opt->analyze_time best_time Identify Optimal Time analyze_time->best_time final_protocol Define Final Optimized Protocol best_time->final_protocol Combine Best Temp & Time

Caption: Experimental workflow for systematic reaction optimization.

Experimental Protocol: Temperature & Time Optimization

A. General Setup:

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous solvent (e.g., THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cool the flask to the desired starting temperature (e.g., 0 °C using an ice-water bath).

  • Add 4-(But-1-yn-1-yl)morpholine (1.0 eq).

  • Slowly add the strong base (e.g., n-BuLi, 1.05 eq) dropwise, maintaining the internal temperature. Stir for 30-60 minutes to ensure complete acetylide formation.

  • Slowly add propanal (1.1 eq) dropwise, again maintaining the temperature.

  • Start timing the reaction from this point.

B. Optimization Runs:

  • Temperature Series (Fixed Time = 2 hours): Set up parallel reactions at -20 °C, 0 °C, and 25 °C (Room Temperature). After 2 hours, quench all reactions simultaneously by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Time Series (Fixed at Optimal Temperature): Using the best temperature from the previous step, set up parallel reactions. Quench each reaction at a different time point (e.g., 1h, 2h, 4h, 8h).

C. Analysis:

  • After quenching, perform an identical aqueous work-up and extraction (e.g., with ethyl acetate) for each sample.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product from each run by a consistent method (e.g., ¹H NMR, LC-MS) to determine the relative yield and purity.

Section 4: Troubleshooting Guide & Data Interpretation

This section addresses common issues encountered during optimization.

Parameter Condition Observed Yield (%) Purity (by LCMS, %) Observations
Temperature -20 °C3598Very clean reaction, but slow/incomplete conversion.
(Time = 2h)0 °C 85 95 Good conversion, minimal byproducts. Optimal.
25 °C7080Fast reaction, but significant byproduct formation and slight darkening of the mixture.
Time 1 hour6096Incomplete reaction. Starting material remains.
(Temp = 0°C)2 hours 85 95 Reaction appears complete by TLC. Optimal.
4 hours8492No significant yield increase; minor new impurities detected.
8 hours7885Yield decreasing, mixture has turned yellow-brown, indicating degradation.

Q: My reaction yield is consistently low, even at the presumed optimal conditions.

  • Possible Cause: Inefficient acetylide formation or premature quenching.

    • Solution: Ensure your base is properly titrated and active. Verify that your solvent is truly anhydrous and that all glassware was rigorously dried. Check for leaks in your inert atmosphere setup.

Q: I see a new, non-polar spot on my TLC plate that isn't starting material or product.

  • Possible Cause: This could be a dimer formed from the coupling of the acetylide.

    • Solution: This is sometimes catalyzed by trace metals or air. Ensure a robust inert atmosphere. Adding the aldehyde promptly after acetylide formation can minimize the time available for this side reaction.

Q: My reaction mixture turns dark brown or black, especially at warmer temperatures or longer times.

  • Possible Cause: This indicates decomposition or polymerization, likely of the aldehyde or the final product.[4]

    • Solution: This is a clear sign that your temperature is too high or your reaction time is too long. Immediately revert to milder conditions. If the issue persists even at low temperatures, ensure the purity of your starting aldehyde, as impurities can initiate polymerization.

Q: The reaction stalls and never reaches full completion, even after extended time.

  • Possible Cause: An equilibrium may have been reached, or one of the reagents may have degraded over the course of the reaction.

    • Solution: Re-check the stoichiometry. A slight excess of the aldehyde or acetylide may be required to drive the reaction to completion. Consider if the product itself is inhibiting the reaction.

Section 5: Recommended Optimized Protocol

Based on the hypothetical data above, the following protocol is recommended for the synthesis of 6-(4-Morpholinyl)-4-hexyn-3-ol.

Materials:

  • 4-(But-1-yn-1-yl)morpholine

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6M or 2.5M)

  • Propanal

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried 250 mL three-neck flask under an argon atmosphere, add 4-(But-1-yn-1-yl)morpholine (e.g., 10 mmol, 1.0 eq) and 50 mL of anhydrous THF.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add n-BuLi (10.5 mmol, 1.05 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting solution at 0 °C for 45 minutes.

  • Add propanal (11 mmol, 1.1 eq) dropwise over 15 minutes, again maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours . Monitor reaction completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • After 2 hours, carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution while stirring.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography on silica gel to yield pure 6-(4-Morpholinyl)-4-hexyn-3-ol.

References

  • Jung, M. E., & Rhee, H. (2007). Addition of alkynes to aldehydes and activated ketones catalyzed by rhodium-phosphine complexes. The Journal of Organic Chemistry, 72(25), 9590–9596. [Link]

  • Jiang, B., & Si, Y. G. (2002). Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide. Proceedings of the National Academy of Sciences, 99(18), 11573–11576. [Link]

  • Rhee, H., & Jung, M. E. (2005). Rhodium-Catalyzed Addition of Alkynes to Activated Ketones and Aldehydes. Organic Letters, 8(1), 45–48. [Link]

  • Blay, G., Cardona, L., Fernández, I., Marco-Aleixandre, A., Muñoz, M. C., & Pedro, J. R. (2009). Catalytic enantioselective addition of terminal alkynes to aromatic aldehydes using zinc-hydroxyamide complexes. Organic & Biomolecular Chemistry, 7(19), 4028–4034. [Link]

  • Pu, L. (2010). Asymmetric Alkyne Addition to Aldehydes Catalyzed by BINOL and Its Derivatives. Accounts of Chemical Research, 43(1), 127–138. [Link]

  • Khan Academy. (2021). Effect of temperature on addition to conjugated carbonyl compounds. YouTube. [Link]

  • Kim, J. H., & Lee, P. H. (2014). Copper-Catalyzed TEMPO Addition to Propargyl Alcohols for the Synthesis of Vinylic Alkoxyamines. Organic Letters, 16(18), 4884–4887. [Link]

  • Save My Exams. (2026). Nucleophilic Addition. AQA A Level Chemistry Revision Notes 2015. [Link]

  • Wang, C., et al. (2026). Metavanadate-mediated hydroxyl activation enhances reaction efficiency in the carboxylative cyclization of propargyl alcohol with CO2. RSC Publishing. [Link]

  • Gissot, A., & Kerr, W. J. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. ACS Omega, 1(2), 294–303. [Link]

  • Sciencemadness Discussion Board. (2020). Preparation of propargyl alcohol (2-propyn-1-ol). [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

Sources

Troubleshooting

reducing byproduct formation in 6-(4-Morpholinyl)-4-hexyn-3-ol alkyne reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 6-(4-Morpholinyl)-4-hexyn-3-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 6-(4-Morpholinyl)-4-hexyn-3-ol .

This compound is synthesized via an A³ coupling (Aldehyde-Alkyne-Amine) utilizing 1-pentyn-3-ol, formaldehyde, and morpholine. While A³ coupling is highly atom-economical, propargylic alcohols are notoriously sensitive substrates. This guide provides mechanistic troubleshooting, causality-driven solutions, and a self-validating protocol to suppress yield-limiting byproducts.

Mechanistic Pathway & Byproduct Branching

To effectively troubleshoot, we must first map the catalytic cycle and identify where the reaction diverges into dead-end byproducts.

A3_Coupling Alkyne 1-Pentyn-3-ol (Terminal Alkyne) Cu_Acetylide Cu-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Enone α,β-Unsaturated Ketone (Meyer-Schuster) Alkyne->Enone Lewis Acid / Heat Amine_Aldehyde Morpholine + Formaldehyde Iminium Iminium Ion Amine_Aldehyde->Iminium - H2O Aminal Bis(morpholino)methane (Aminal Byproduct) Amine_Aldehyde->Aminal Excess Amine Cu_Cat Cu(I) Catalyst Cu_Cat->Cu_Acetylide Product 6-(4-Morpholinyl)-4-hexyn-3-ol (Target Product) Cu_Acetylide->Product + Iminium Glaser Diyne Byproduct (Glaser Homocoupling) Cu_Acetylide->Glaser + O2 Iminium->Product O2 O2 (Air) O2->Glaser

Fig 1: Catalytic cycle of the A3 coupling and competing byproduct pathways.

Troubleshooting FAQs

Q1: My reaction mixture turns deep green/blue, and GC-MS shows a massive peak for a diyne. How do I stop Glaser homocoupling? Causality & Solution: A deep green or blue color indicates the oxidation of your active Cu(I) catalyst to Cu(II). In the presence of oxygen, Cu(II) rapidly oxidizes the copper-acetylide intermediate, forcing two 1-pentyn-3-ol molecules to undergo Glaser homocoupling to form a 1,4-diyne byproduct[1].

  • The Fix: The system must be strictly anaerobic. Degas all solvents via freeze-pump-thaw cycles or sparging with argon. Add a mild reducing agent, such as sodium ascorbate (10 mol%), to continuously reduce any adventitious Cu(II) back to the active Cu(I) state.

Q2: The 1-pentyn-3-ol starting material is disappearing, but I am isolating an α,β-unsaturated ketone instead of the target product. Why? Causality & Solution: Propargylic alcohols are highly susceptible to the Meyer-Schuster rearrangement. Strong Lewis acids (like Cu(OTf)₂) or excessive heating coordinate to the propargylic hydroxyl group, facilitating the loss of water and subsequent rearrangement into an enone.

  • The Fix: Switch to a softer, less oxophilic Lewis acid catalyst. CuCl or CuI are preferred over copper triflate or copper acetate. Lower the reaction temperature to 60°C. If the rearrangement persists, adding a catalytic amount of a weak base (e.g., K₂CO₃) can buffer the system and prevent acid-catalyzed hydroxyl cleavage.

Q3: The reaction stalls at 30% conversion. NMR shows a large buildup of bis(morpholino)methane. How do I push the reaction to completion? Causality & Solution: Bis(morpholino)methane is an aminal byproduct formed when formaldehyde reacts with two equivalents of morpholine. This occurs when the rate of iminium ion formation outpaces the rate of alkyne activation (copper-acetylide formation). The aminal acts as a thermodynamic sink, stalling the A³ coupling.

  • The Fix: Alter the order of addition. Pre-mix the formaldehyde and morpholine for 30 minutes to form the reactive iminium ion. Then, introduce the copper catalyst and slowly add the 1-pentyn-3-ol via a syringe pump. This ensures the alkyne is immediately trapped by the iminium ion upon activation, preventing aminal accumulation.

Quantitative Data: Condition Screening

The following table summarizes the impact of different catalytic conditions on the byproduct profile during the synthesis of 6-(4-Morpholinyl)-4-hexyn-3-ol.

Reaction ConditionTarget Product Yield (%)Glaser Diyne (%)Meyer-Schuster Enone (%)Aminal Byproduct (%)
CuCl (5 mol%), Air, 80°C45.035.010.010.0
Cu(OTf)₂ (5 mol%), N₂, 80°C30.0< 2.055.013.0
CuI (5 mol%), N₂, 25°C65.0< 2.0< 2.033.0
CuCl (5 mol%), Ascorbate, N₂, 60°C 92.0 < 1.0 < 1.0 6.0

Self-Validating Experimental Protocol

This protocol incorporates in-process analytical checkpoints to ensure the system is self-validating, preventing downstream failures[2].

Reagents: 1-pentyn-3-ol (1.0 equiv), Morpholine (1.2 equiv), Paraformaldehyde (1.2 equiv), CuCl (5 mol%), Sodium Ascorbate (10 mol%), Toluene (0.2 M).

Step-by-Step Methodology:

  • Iminium Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, combine morpholine, paraformaldehyde, and anhydrous toluene. Stir at 60°C for 30 minutes.

    • Validation Checkpoint: The suspension of paraformaldehyde will clear into a homogenous solution, confirming the formation of the iminium ion.

  • Catalyst Activation: Cool the flask to room temperature. Add CuCl and sodium ascorbate.

    • Validation Checkpoint: The solution should remain pale yellow or colorless. If it turns blue/green, oxygen has entered the system, and the ascorbate is actively reducing the Cu(II) back to Cu(I). Wait until the color dissipates before proceeding.

  • Controlled Alkyne Addition: Load 1-pentyn-3-ol into a gas-tight syringe. Using a syringe pump, add the alkyne dropwise over 2 hours while heating the reaction mixture to 60°C.

    • Causality: Slow addition keeps the steady-state concentration of the alkyne low, heavily favoring the cross-coupling with the iminium ion over Glaser homocoupling.

  • Reaction Monitoring & Workup: Stir for an additional 4 hours at 60°C. Monitor via TLC (Hexanes/EtOAc 7:3). Once the alkyne is consumed, cool to room temperature and quench with a 10% aqueous solution of EDTA/NH₄OH.

    • Validation Checkpoint: The aqueous layer will turn deep blue as the EDTA chelates the copper catalyst, effectively stripping it from the organic product.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 6-(4-Morpholinyl)-4-hexyn-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of analyzing 6-(4-Morpholinyl)-4-hexyn-3-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of analyzing 6-(4-Morpholinyl)-4-hexyn-3-ol .

This molecule presents a unique triad of analytical challenges: a highly basic morpholine ring (pKa ~8.3), a polar secondary alcohol, and an alkyne moiety that lacks a strong UV chromophore[1]. Standard reversed-phase (RP-HPLC) approaches often fail here, resulting in severe peak tailing, poor retention, and baseline noise. This guide provides field-proven, self-validating methodologies to overcome these hurdles.

Part 1: Method Development Strategy (The "Why" and "How")

Q1: Why does 6-(4-Morpholinyl)-4-hexyn-3-ol exhibit severe peak tailing on standard C18 columns, and how do I prevent it?

Causality: The morpholine nitrogen is highly basic. At a neutral or slightly acidic pH, it exists as a protonated cation. Standard silica-based C18 columns contain residual, unreacted silanol groups (-Si-OH) which are acidic. The electrostatic attraction between the protonated morpholine and ionized silanols (secondary interactions) causes the analyte to "stick" to the stationary phase, resulting in broad, asymmetric, tailing peaks[2][3]. Solution: You must disrupt this interaction using one of three self-validating strategies:

  • Mixed-Mode Chromatography: Use a column with both reversed-phase and cation-exchange properties (e.g., Primesep A or Coresep 100). The embedded anionic groups provide controlled, predictable retention of the morpholine cation without silanol interference[4][5].

  • High pH Mobile Phase: Use a hybrid-silica column designed for high pH (e.g., pH 10.5 using ammonium hydroxide). This deprotonates the morpholine, rendering it neutral and eliminating electrostatic silanol interactions[6].

  • Basic Modifiers: If restricted to standard C18, add 0.1%–0.5% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, competitively binding to the active silanols and shielding the analyte[3].

Q2: How do I choose the right detector since the alkyne and morpholine groups lack strong UV absorbance?

Causality: Neither the morpholine ring nor the isolated alkyne/alcohol groups possess highly conjugated pi-electron systems. Their UV absorbance maximum is typically below 210 nm[7]. Operating a UV detector at 200–210 nm introduces massive baseline noise from mobile phase solvents (like methanol or formate buffers). Solution: Transition away from UV detection.

  • For Routine QA/QC: Use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). These detect any non-volatile analyte mass regardless of optical properties[8][9].

  • For Trace/Bioanalysis: Use LC-MS (Electrospray Ionization, ESI+). The basic morpholine nitrogen readily accepts a proton, making it exceptionally sensitive in positive ion mode[10].

MethodDev Start Analyze 6-(4-Morpholinyl)-4-hexyn-3-ol UV Strong UV Chromophore? Start->UV NoUV No (Alkyne/Morpholine) UV->NoUV Det Select Detector NoUV->Det ELSD ELSD / CAD (Routine Analysis) Det->ELSD MS LC-MS (ESI+) (Trace Analysis) Det->MS ColELSD Mixed-Mode Column (e.g., Primesep A) ELSD->ColELSD ColMS Polar-Embedded C18 + Volatile Buffer MS->ColMS

Figure 1: Decision tree for detector and column selection based on the molecule's lack of a UV chromophore.

Part 2: Troubleshooting FAQs

Issue 1: The analyte elutes near the void volume (Poor Retention).

Diagnosis: The combination of the polar secondary alcohol and the protonated morpholine makes the molecule highly hydrophilic at low pH. Standard C18 phases cannot provide enough hydrophobic interaction to retain it. Corrective Action:

  • Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column using a high organic mobile phase (e.g., 80% Acetonitrile with 20mM Ammonium Formate)[11].

  • Alternatively, use an Ion-Pairing Reagent like 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) in RP-HPLC. The hydrophobic fluorinated tail of the acid pairs with the morpholine cation, increasing its apparent hydrophobicity and retention[10].

Issue 2: The ELSD baseline is drifting heavily during the gradient.

Diagnosis: ELSD requires highly volatile mobile phases. If your buffer salts (e.g., sodium phosphate) or modifiers are non-volatile, they will precipitate in the drift tube, causing massive noise. Corrective Action: Ensure your mobile phase is 100% volatile. Replace phosphate buffers with ammonium formate, ammonium acetate, or dilute volatile acids (Formic Acid, TFA)[10]. Ensure the ELSD drift tube temperature is optimized (typically 40–50°C for these solvents).

Troubleshooting Issue Issue: Severe Peak Tailing Cause Cause: Morpholine-Silanol Secondary Interactions Issue->Cause Check Current Column Type? Cause->Check StdC18 Standard C18 Check->StdC18 Mixed Mixed-Mode / HILIC Check->Mixed Sol1 Add 0.1-0.5% TEA or Switch to pH > 10 StdC18->Sol1 Sol2 Increase Buffer Ionic Strength (e.g., Formate) Mixed->Sol2

Figure 2: Logical troubleshooting pathway for resolving peak tailing in morpholine derivatives.

Part 3: Experimental Protocols

Protocol A: Routine QA/QC Method (HPLC-ELSD with Mixed-Mode Column)

This method utilizes a mixed-mode stationary phase to retain the basic morpholine group via cation-exchange, while the alkyne/alcohol chain is retained via reversed-phase interactions. ELSD ensures universal detection[4][8].

Step-by-Step Methodology:

  • System Preparation: Plumb the HPLC to an ELSD. Set the ELSD drift tube temperature to 45°C and the nebulizer gas (Nitrogen) pressure to 3.0 bar (or manufacturer recommendation).

  • Column: Install a Mixed-Mode column (e.g., Primesep A, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to establish ion-exchange retention).

    • 2–10 min: Linear ramp to 60% B.

    • 10–12 min: Hold at 60% B to wash strongly retained impurities.

    • 12–15 min: Return to 10% B and equilibrate.

  • Flow Rate & Injection: 1.0 mL/min; inject 10 µL of sample (prepared in 10% Acetonitrile).

  • System Suitability Validation: Inject a standard 6-(4-Morpholinyl)-4-hexyn-3-ol solution (100 µg/mL). The method is valid if the Tailing Factor (Tf) is ≤ 1.5 and the RSD of peak area over 5 replicate injections is ≤ 3.0%.

Protocol B: Trace Analysis Method (UHPLC-MS/MS)

For pharmacokinetic or impurity profiling, MS/MS is required. TFA is avoided here as it causes severe ion suppression in ESI+[10].

Step-by-Step Methodology:

  • Column: Install a polar-embedded C18 column (e.g., Waters SymmetryShield RP18, 100 x 2.1 mm, 1.7 µm) to resist dewetting in highly aqueous conditions and shield residual silanols.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI+): Monitor the [M+H]+ transition. The exact mass of 6-(4-Morpholinyl)-4-hexyn-3-ol is ~183.13 Da, so the precursor ion will be m/z 184.1. Optimize collision energy for specific fragment ions (e.g., cleavage of the morpholine ring).

Part 4: Data Presentation

Table 1: Mobile Phase Additive Selection Matrix

Summarizing the causality and application of different additives for morpholine derivatives.

AdditiveConcentrationMechanism of ActionDetector CompatibilityBest Use Case
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Ion-pairing; lowers pH to protonate morpholine; suppresses silanols.UV (low), ELSD, CADRoutine RP-HPLC on standard C18 columns.
Ammonium Formate 10 - 20 mMVolatile buffer; maintains pH ~3.0; provides ionic strength for mixed-mode.MS, ELSD, CADLC-MS methods; mixed-mode chromatography.
Triethylamine (TEA) 0.1% - 0.5%Sacrificial base; competitively binds to acidic silanol groups.UVLegacy C18 columns exhibiting severe tailing.
Ammonium Hydroxide Adjust to pH 10.5Deprotonates morpholine (pKa ~8.3) to neutral state, preventing electrostatic binding.MS, UVHigh-pH stable hybrid silica columns (e.g., BEH).
Table 2: Detector Comparison for Alkynol-Morpholine Derivatives
Detector TypeSensitivityGradient CompatibilityLimitations for 6-(4-Morpholinyl)-4-hexyn-3-ol
UV/Vis (210 nm) Poor (µg/mL)Low (Baseline drift)Alkyne/morpholine lack strong chromophores; high solvent background noise.
ELSD / CAD Good (ng/mL)ExcellentRequires strictly volatile mobile phases; non-linear calibration curve.
LC-MS (ESI+) Excellent (pg/mL)ExcellentRequires volatile buffers; susceptible to ion suppression from TFA or matrix.

Part 5: References

  • Morpholine | SIELC Technologies. SIELC Technologies. Available at:[Link]

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. MDPI. Available at:[Link]

  • The Role of Counter-Ions in Peptides—An Overview. National Center for Biotechnology Information (PMC). Available at:[Link]

  • HPLC buffers between pH 7 and 8. Chromatography Forum. Available at:[Link]

Sources

Troubleshooting

overcoming transition metal catalyst deactivation with 6-(4-Morpholinyl)-4-hexyn-3-ol

Introduction for the Modern Drug Development Professional In the landscape of pharmaceutical synthesis, transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing the complex molecular a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction for the Modern Drug Development Professional

In the landscape of pharmaceutical synthesis, transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing the complex molecular architectures of active pharmaceutical ingredients (APIs).[1][2] Metals such as palladium, nickel, and copper offer unparalleled efficiency in forming C-C and C-heteroatom bonds.[1][3] However, the high reactivity that makes these catalysts so valuable also renders them susceptible to deactivation, a process that can lead to stalled reactions, low yields, and the formation of difficult-to-remove impurities.[4] Catalyst deactivation is an inevitable challenge, but its impact can be significantly mitigated through careful experimental design and the strategic use of additives.[4][5]

This technical guide addresses a key challenge in process chemistry: the deactivation of transition metal catalysts. We will explore common failure modes and present a troubleshooting framework centered on the use of 6-(4-Morpholinyl)-4-hexyn-3-ol as a multifunctional additive to preserve catalyst activity and rescue underperforming reactions.

Proposed Mechanism of Action: The Dual Role of 6-(4-Morpholinyl)-4-hexyn-3-ol

While a novel agent in this specific application, the unique structure of 6-(4-Morpholinyl)-4-hexyn-3-ol suggests a plausible dual-function mechanism for catalyst stabilization and reactivation, grounded in established chemical principles.

  • In-Situ Catalyst Stabilization: Catalyst deactivation often proceeds through the aggregation of the active metal species (e.g., Pd(0)) into inactive clusters, such as palladium black.[6] This is particularly common at elevated temperatures or when the primary ligand concentration is insufficient. The morpholine nitrogen and the π-system of the alkyne in 6-(4-Morpholinyl)-4-hexyn-3-ol can act as coordinating moieties. By weakly binding to the metal center, the additive can help maintain catalyst dispersion and solubility, preventing the irreversible aggregation that halts the catalytic cycle.

  • Reductive Reactivation: Trace oxygen or other oxidants in the reaction medium can oxidize the active catalyst (e.g., Pd(0)) to an inactive higher oxidation state (e.g., Pd(II)).[4] Propargylic alcohols, such as 6-(4-Morpholinyl)-4-hexyn-3-ol, can function as mild reducing agents. It is proposed that the alcohol can reduce the oxidized, inactive metal species back to its catalytically competent state, allowing it to re-enter the catalytic cycle. This in-situ regeneration is crucial for maintaining catalytic turnover over extended reaction times.

G cluster_0 Catalytic Cycle (Active) cluster_1 Deactivation Pathways cluster_2 Intervention with Additive Active_Catalyst Active Catalyst (e.g., L-Pd(0)) Oxidized_Catalyst Oxidized Catalyst (e.g., Pd(II)) Active_Catalyst->Oxidized_Catalyst Oxidation (Trace O2) Aggregated_Catalyst Aggregated Catalyst (e.g., Palladium Black) Active_Catalyst->Aggregated_Catalyst Aggregation (High Temp, Low Ligand) Oxidized_Catalyst->Active_Catalyst Reactivation MHO 6-(4-Morpholinyl)-4-hexyn-3-ol MHO->Oxidized_Catalyst Reduction Stabilized_Intermediate Stabilized Intermediate [L-Pd(0)]-(Additive) MHO->Stabilized_Intermediate Coordination Stabilized_Intermediate->Active_Catalyst Stabilization Stabilized_Intermediate->Aggregated_Catalyst Prevents

Figure 1: Proposed dual-function mechanism of catalyst protection.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation in cross-coupling reactions.

Troubleshooting_Workflow Start Reaction Underperformance (Low Yield / Stalled) Check_Precipitate Observe Reaction Mixture: Is a black precipitate (e.g., Pd black) visible? Start->Check_Precipitate Cause_Aggregation Probable Cause: Catalyst Aggregation Check_Precipitate->Cause_Aggregation Yes Cause_Oxidation Probable Cause: Oxidative Deactivation or Inefficient Catalysis Check_Precipitate->Cause_Oxidation No Solution_MHO_Stab Action: Add 6-(4-Morpholinyl)-4-hexyn-3-ol (0.5 - 2.0 mol%) as a stabilizing agent. Cause_Aggregation->Solution_MHO_Stab Solution_MHO_Reac Action: Add 6-(4-Morpholinyl)-4-hexyn-3-ol (1.0 - 5.0 mol%) as a reactivating agent. Cause_Oxidation->Solution_MHO_Reac Optimize Further Optimization: - Re-evaluate temperature - Confirm reagent purity - Ensure rigorous inert atmosphere Solution_MHO_Stab->Optimize Solution_MHO_Reac->Optimize

Figure 2: Workflow for troubleshooting catalyst deactivation.
Problem-Solution Table
Issue EncounteredProbable Cause(s)Recommended Solution using 6-(4-Morpholinyl)-4-hexyn-3-ol
Low or No Conversion; Reaction Stalls Oxidative Deactivation: The active Pd(0) or Ni(0) catalyst is oxidized by trace oxygen or impurities.[6] Inefficient Catalytic Cycle: A key step, such as oxidative addition, is slow, allowing side reactions or deactivation to compete.[6]Additive Protocol: Introduce 1.0–5.0 mol% of 6-(4-Morpholinyl)-4-hexyn-3-ol to the reaction mixture. Its proposed reductive capability can regenerate the active catalyst. For difficult substrates, this may improve turnover by keeping the catalyst in its active state longer.
Black Precipitate Forms (e.g., Palladium Black) Catalyst Aggregation: The active metal species loses its supporting ligands and aggregates into catalytically inactive metal clusters.[6] This is often exacerbated by high temperatures or insufficient ligand concentration.Stabilization Protocol: Add 0.5–2.0 mol% of 6-(4-Morpholinyl)-4-hexyn-3-ol at the start of the reaction. Its coordinating groups are proposed to stabilize the catalyst particles, preventing aggregation and maintaining a homogeneous, active catalytic system.
Inconsistent Results Between Batches Variable Reagent Quality: Residual oxygen or moisture in solvents or starting materials can poison or deactivate the catalyst.[7] Inconsistent Inert Atmosphere: Minor leaks in the reaction setup can introduce enough oxygen to significantly impact catalyst lifetime.Robustness Protocol: While not a substitute for proper technique, adding a low loading (e.g., 1.0 mol%) of 6-(4-Morpholinyl)-4-hexyn-3-ol can act as a scavenger for low levels of oxidants, making the reaction more robust and reproducible against minor experimental variations.

Experimental Protocol: Rescue of a Stalled Cross-Coupling Reaction

This protocol describes a general procedure for using 6-(4-Morpholinyl)-4-hexyn-3-ol to reactivate a stalled palladium-catalyzed cross-coupling reaction where catalyst deactivation is suspected.

Objective: To restore catalytic activity in a reaction that has shown minimal or no progress after the initial reaction time.

Materials:

  • Stalled reaction mixture under an inert atmosphere (Argon or Nitrogen).

  • Stock solution of 6-(4-Morpholinyl)-4-hexyn-3-ol in an anhydrous, degassed reaction solvent (e.g., 100 mM in Dioxane).

  • Anhydrous, degassed solvent for dilution (if necessary).

  • Syringes and needles for inert atmosphere transfer.

Procedure:

  • Confirm Stalled State: Before intervention, take an aliquot of the reaction mixture (via a purged syringe) and analyze by TLC, LC-MS, or GC-MS to confirm that the reaction has indeed stalled and starting materials remain.

  • Prepare for Addition: Ensure the reaction vessel remains under a positive pressure of inert gas.

  • Calculate Additive Amount: Based on the initial amount of the transition metal catalyst used, calculate the volume of the 6-(4-Morpholinyl)-4-hexyn-3-ol stock solution needed to achieve a final concentration of 2.0 mol% relative to the substrate.

  • Inject the Additive: Using a clean, dry syringe, carefully withdraw the calculated volume of the additive stock solution. Swiftly inject the solution into the reaction mixture through the septum.

  • Continue Reaction: Allow the reaction to stir at the designated temperature. If oxidative deactivation was the primary issue, a color change (e.g., from dark/black back to a lighter brown or yellow) may be observed.

  • Monitor Progress: Monitor the reaction progress every 1-2 hours after the addition of the rescue agent.

  • Workup and Analysis: Once the reaction reaches completion (or stalls again), proceed with the standard workup and purification protocol.

Frequently Asked Questions (FAQs)

Q1: In which specific cross-coupling reactions is 6-(4-Morpholinyl)-4-hexyn-3-ol expected to be most effective?

A: This additive is proposed to be most beneficial in reactions that are sensitive to oxidative conditions or thermal degradation. This includes many palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, especially when using electron-rich ligands that are prone to oxidation or when reactions require prolonged heating.[1][8] Its utility in nickel- or copper-catalyzed reactions should be evaluated on a case-by-case basis, as the deactivation mechanisms can differ.[3]

Q2: What is the optimal loading or concentration for this additive?

A: The optimal amount depends on the specific application (stabilization vs. reactivation).

  • For preventative stabilization: Start with a low loading, typically 0.5 to 2.0 mol% relative to the limiting reagent. This is often sufficient to prevent aggregation without interfering with the primary catalytic cycle.

  • For reactivating a stalled reaction: A higher loading of 1.0 to 5.0 mol% may be necessary to provide enough reducing equivalents to regenerate a significant portion of the deactivated catalyst. It is always recommended to screen a small range to find the optimal loading for your specific system.

Q3: Are there any potential side reactions or incompatibilities associated with 6-(4-Morpholinyl)-4-hexyn-3-ol?

A: Yes, the functional groups of the additive itself could potentially participate in side reactions. The terminal alkyne could, under certain conditions, undergo its own coupling reactions (e.g., Sonogashira-type coupling). The propargylic alcohol could be deprotonated by strong bases, and the morpholine unit could act as a competing ligand.[9] Therefore, this additive is best suited for reactions where these functional groups are less reactive than the primary substrates, or where the reaction conditions do not promote such side pathways.

Q4: How should I handle and store 6-(4-Morpholinyl)-4-hexyn-3-ol?

A: As with most reagents used in catalysis, purity is key. The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation. For experimental use, preparing a stock solution in an anhydrous, degassed solvent that has been passed through a column of activated alumina is recommended to ensure no water or peroxides are introduced into your reaction.[9]

Q5: What are the signs that catalyst deactivation is occurring in my reaction?

A: The most common indicators are:

  • A sluggish or stalled reaction, where analysis shows significant amounts of starting material remaining after the expected reaction time.[6]

  • The formation of a black precipitate, which is often finely divided, inactive palladium or nickel metal (e.g., palladium black).[6]

  • A noticeable and often irreversible color change in the reaction mixture that deviates from the expected profile of an active catalytic cycle.

  • The appearance of byproducts resulting from catalyst decomposition or side reactions, such as homocoupling of starting materials.[7]

References

  • Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Benchchem.
  • Pu, Y., & Nolan, S. P. (2014). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure.
  • Li, C., et al. (2023). Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review. MDPI.
  • AmmoniaKnowHow. (n.d.).
  • Mahmoud, A. R. (2025). Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development.
  • García-García, P., & Díez-González, S. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. PMC - NIH.
  • MDPI. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI.
  • (n.d.). Cross-Coupling Reactions Guide.
  • The University of Queensland. (n.d.).
  • ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. Benchchem.
  • Sigma-Aldrich. (n.d.).
  • OAText. (n.d.). Green chemistry concept: Applications of catalysis in pharmacuetical industry.
  • PatSnap. (2025). Catalyst deactivation mechanisms and how to prevent them.
  • Google Patents. (n.d.). Method to prevent deactivation of metal catalysts in catalytic polymerisation processes.
  • ACS Publications. (2025).
  • Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
  • Frontiers. (2023).
  • MDPI. (2020).
  • PMC - NIH. (n.d.).
  • Nature. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study.
  • ResearchGate. (2021). New Developments in Catalysis.
  • Organic Syntheses. (2019).
  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • RSC Publishing. (n.d.). Catalytic asymmetric intramolecular propargylation of cyclopropanols to access the cuparane core. Chemical Science.
  • PMC - NIH. (n.d.). Scope and advances in the catalytic propargylic substitution reaction. PMC - NIH.

Sources

Optimization

Advanced Troubleshooting Guide: Optimizing LC-MS Ionization for 6-(4-Morpholinyl)-4-hexyn-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges where structurally complex small molecules exhibit unexpectedly poor ionization efficiency.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges where structurally complex small molecules exhibit unexpectedly poor ionization efficiency.

When troubleshooting the LC-MS analysis of 6-(4-Morpholinyl)-4-hexyn-3-ol (Chemical Formula: C₁₀H₁₇NO₂, Exact Mass: 183.13), we must analyze its structural motifs: a basic morpholine ring, a non-polar alkyne spacer, and a labile secondary alcohol. Poor signal intensity for the intact precursor ion [M+H]⁺ (m/z 184.1) is rarely a single point of failure; it is usually a combination of suboptimal thermodynamics in the mobile phase, aggressive desolvation kinetics, or charge competition in the matrix.

Below is our expert-level diagnostic workflow and step-by-step resolution guide.

Core Diagnostic Workflow

DiagnosticWorkflow Start Low [M+H]+ Signal Detected CheckAdducts Check for Adducts or Fragments (-H2O, +Na) Start->CheckAdducts CheckPH Verify Mobile Phase pH (Target pH < 6.0) Start->CheckPH CheckMatrix Evaluate Matrix Effect (Post-Column Infusion) Start->CheckMatrix FragIssue High In-Source Fragmentation CheckAdducts->FragIssue [M+H-18]+ dominates PHIssue Morpholine Neutralized (Poor Protonation) CheckPH->PHIssue pH > 7.0 MatrixIssue Ion Suppression (e.g., Phospholipids) CheckMatrix->MatrixIssue Signal drop at Rt FixFrag Lower Fragmentor Voltage & Capillary Temp FragIssue->FixFrag FixPH Use 0.1% Formic Acid or NH4+ Formate PHIssue->FixPH FixMatrix Implement SPE or Phospholipid Depletion MatrixIssue->FixMatrix

Caption: Diagnostic logic tree for isolating the root cause of low ionization efficiency.

Section 1: The Morpholine Factor – Mobile Phase & pH Optimization

The Mechanistic Causality: The primary ionization site on 6-(4-Morpholinyl)-4-hexyn-3-ol is the nitrogen atom within the morpholine ring. The conjugate acid of morpholine has a pKa of approximately 8.3. In positive Electrospray Ionization (ESI+),[1]. According to the Henderson-Hasselbalch equation, the mobile phase must be maintained at least 2 pH units below the pKa to ensure >99% protonation in solution prior to droplet formation. If the pH is neutral or basic, the morpholine nitrogen remains uncharged, 2[2].

Self-Validating Protocol: Mobile Phase Screening

  • Prepare Modifiers: Create three variations of Mobile Phase A (Aqueous):

    • System 1: Pure LC-MS grade water (pH ~6.5).

    • System 2: Water with 0.1% Formic Acid (pH ~2.7).

    • System 3: Water with 10 mM Ammonium Bicarbonate (pH ~7.8).

  • Equilibrate: Run a generic 5–95% Acetonitrile gradient for each system.

  • Inject: Inject a 10 ng/mL neat standard of the analyte.

  • Validation Step: Compare the absolute peak areas of m/z 184.1 across the three runs. A >5x signal increase in System 2 confirms that inadequate solution-phase protonation was the limiting factor.

Table 1: Effect of Mobile Phase Modifiers on Ionization Efficiency

Mobile Phase AdditiveApproximate pHRelative [M+H]⁺ Peak AreaSignal-to-Noise (S/N)
None (Pure Water)~6.515%45
0.1% Formic Acid ~2.7 100% 320
10 mM Ammonium Formate~6.045%110
0.1% Ammonia~10.2< 5%12

Section 2: The Secondary Alcohol Factor – Mitigating In-Source Fragmentation

The Mechanistic Causality: Your molecule contains a secondary hydroxyl group (-OH) adjacent to an alkyne.3[3]. During desolvation, excess thermal or collisional energy (from high fragmentor or cone voltages) induces heterolytic bond cleavage, 4[4]. If your intact signal is low, the instrument is likely destroying the precursor (m/z 184.1) and converting it to a dehydrated fragment (m/z 166.1) before it reaches the mass analyzer.

FragmentationMechanism Intact Intact Molecule [M+H]+ m/z 184.1 Energy High Fragmentor Voltage (Thermal/Collisional Energy) Intact->Energy ProtonatedOH Protonated Alcohol Intermediate (R-OH2+) Energy->ProtonatedOH Fragment Dehydrated Fragment [M+H-H2O]+ m/z 166.1 ProtonatedOH->Fragment Bond Cleavage Water Neutral Loss (H2O) ProtonatedOH->Water Neutral Loss

Caption: Logical relationship of field-induced in-source dehydration of the secondary alcohol.

Self-Validating Protocol: Source Parameter Tuning

  • Setup Scan: Set the MS to Full Scan mode (m/z 100–250) or setup SIM channels for both m/z 184.1 and m/z 166.1.

  • Infusion: Perform a continuous post-column infusion of a 1 µg/mL standard at 10 µL/min.

  • Voltage Ramp: Systematically ramp the Fragmentor Voltage (or Cone Voltage) from 40 V to 150 V in 10 V increments.

  • Validation Step: Calculate the Precursor/Fragment ratio (m/z 184.1 / 166.1). The optimal setting is the highest voltage that maximizes the intact m/z 184.1 signal without dropping the ratio below 10:1.

Table 2: Impact of Fragmentor Voltage on In-Source Fragmentation

Fragmentor Voltage (V)[M+H]⁺ (m/z 184.1) Intensity[M+H-H₂O]⁺ (m/z 166.1) IntensityRatio (Precursor / Fragment)
50 8.5e5 0.5e5 17.0
801.2e62.1e60.57
1202.0e45.8e60.003
150Not detected4.2e6N/A

Section 3: The Matrix Factor – Overcoming Ion Suppression

The Mechanistic Causality: If your standard ionizes well in pure solvent but fails in biological matrices (e.g., plasma, cell lysate), you are experiencing ion suppression.5[5]. Because, preventing your analyte from entering the gas phase.

Self-Validating Protocol: Post-Column Infusion (PCI) Assessment

  • Infusion Setup: Use a syringe pump to continuously infuse a 100 ng/mL standard of the analyte directly into the LC effluent post-column (via a T-zero union) at 10 µL/min.

  • Matrix Injection: Inject a blank matrix sample (e.g., extracted blank plasma) onto the LC column using your standard gradient.

  • Monitor: Record the baseline signal of m/z 184.1.

  • Validation Step: A sudden dip in the steady baseline indicates a zone of ion suppression. If the retention time of the suppression zone overlaps with your analyte's retention time, matrix interference is confirmed.

  • Resolution: Implement a Solid Phase Extraction (SPE) or a targeted phospholipid depletion plate during sample prep to remove the competing matrix components.

Frequently Asked Questions (FAQs)

Q: I am seeing a strong signal at m/z 206.1 but no m/z 184.1. What is this? A: This is the sodium adduct [M+Na]⁺. While the basic morpholine ring usually favors protonation, if your solvents contain trace sodium (from glassware or low-quality modifiers), sodium can outcompete protons. Ensure you use strict LC-MS grade solvents and consider adding a volatile buffer like 5 mM ammonium formate to drive protonation.

Q: Does the alkyne group negatively affect ionization? A: The alkyne spacer itself is non-polar and does not ionize in ESI. However, its electron-withdrawing nature can slightly lower the pKa of adjacent groups and stabilize the carbocation formed during the loss of water. This makes the molecule more prone to the in-source fragmentation discussed in Section 2.

Q: Can I use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI to improve signal? A: It is not recommended for this specific molecule. APCI utilizes a heated corona discharge needle (often >400°C). The intense thermal energy will almost certainly cause complete degradation of the labile secondary alcohol before ionization can occur.

References

Sources

Reference Data & Comparative Studies

Validation

validation of GC-MS analytical methods for quantifying 6-(4-Morpholinyl)-4-hexyn-3-ol

Comprehensive Analytical Guide: GC-MS Validation for 6-(4-Morpholinyl)-4-hexyn-3-ol Quantification Introduction 6-(4-Morpholinyl)-4-hexyn-3-ol is a complex, bifunctional organic intermediate featuring a hydrophilic morph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Guide: GC-MS Validation for 6-(4-Morpholinyl)-4-hexyn-3-ol Quantification

Introduction

6-(4-Morpholinyl)-4-hexyn-3-ol is a complex, bifunctional organic intermediate featuring a hydrophilic morpholine ring, a reactive alkyne moiety, and a secondary hydroxyl group. Accurate quantification of this compound in pharmaceutical matrices or biological fluids is a critical bottleneck during drug development and pharmacokinetic profiling.

This guide objectively evaluates the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). By synthesizing technical accuracy with field-proven insights, we provide a self-validating methodological framework for the trace-level analysis of this specific morpholine derivative.

Part 1: Causality Behind Analytical Choices (Expertise & Experience)

Analyzing 6-(4-Morpholinyl)-4-hexyn-3-ol presents unique physicochemical challenges. The tertiary nitrogen of the morpholine ring and the secondary alcohol at the C3 position impart significant polarity. Without intervention, this leads to severe peak tailing, poor resolution, and irreversible adsorption on standard non-polar GC columns.

Why GC-MS over LC-MS/MS? While LC-MS/MS allows for direct injection without derivatization, the technique is highly susceptible to ion suppression from matrix components in complex biological samples. GC-MS, when coupled with a robust derivatization strategy (silylation of the hydroxyl group), neutralizes the compound's polarity and enhances thermal stability. Furthermore, GC-MS provides highly reproducible electron ionization (EI) fragmentation patterns, allowing for unambiguous structural confirmation that LC-MS/MS often struggles to match in highly complex matrices. Direct analysis of morpholine derivatives by GC-MS can be challenging due to their polarity, making derivatization an essential step to enhance volatility and improve chromatographic separation[1].

Why not HPLC-UV? The molecule lacks an extended conjugated pi-system. The isolated alkyne and morpholine ring exhibit weak UV absorbance, necessitating low-wavelength detection (<220 nm). At these wavelengths, the method suffers from severe baseline drift and poor selectivity, as nearly all organic matrix components will absorb UV light, leading to false positives.

Part 2: Methodological Comparison & Performance Metrics

To establish analytical trustworthiness, we present a head-to-head comparison of the three modalities based on standard ICH Q2(R1) validation guidelines. The data below synthesizes expected performance outcomes for amino-alkynol derivatives.

Table 1: Analytical Performance Comparison for 6-(4-Morpholinyl)-4-hexyn-3-ol

Validation ParameterGC-MS (Derivatized)LC-MS/MS (ESI+)HPLC-UV (210 nm)
Sample Preparation LLE + Silylation (BSTFA)Protein PrecipitationLiquid-Liquid Extraction
Limit of Detection (LOD) 2.5 ng/mL0.5 ng/mL250 ng/mL
Limit of Quantification (LOQ) 8.0 ng/mL1.5 ng/mL800 ng/mL
Linear Dynamic Range 10 - 1000 ng/mL2 - 500 ng/mL1000 - 10000 ng/mL
Matrix Effects Minimal (EI source)High (Ion suppression)Moderate (Background noise)
Precision (Intra-day RSD%) 2.1% - 4.5%3.5% - 7.2%5.0% - 9.5%
Spiked Recovery Rate 94.5% - 102.3%88.2% - 96.4%85.0% - 92.0%

Data Interpretation: GC-MS provides the optimal balance of sensitivity and precision. While LC-MS/MS achieves a lower absolute LOD, the GC-MS protocol demonstrates superior precision (lower RSD%) and higher recovery rates due to the elimination of ESI matrix effects. Previous validations of morpholine analysis via GC-MS have demonstrated similar robust recovery rates of 88.6–107.2% and intra-day precisions of 1.4–9.4%, aligning with the high accuracy required for this alkynol derivative[2].

Part 3: Self-Validating Experimental Protocol for GC-MS

This protocol ensures a closed-loop validation system. By incorporating a structurally analogous internal standard (IS) prior to extraction, the method continuously verifies extraction efficiency and derivatization completeness, automatically flagging any analytical anomalies. The physical properties of the hexynol backbone necessitate careful control of temperatures to prevent thermal degradation[3].

Step 1: Sample Preparation & Liquid-Liquid Extraction (LLE)

  • Aliquot 1.0 mL of the sample matrix (e.g., plasma or pharmaceutical formulation) into a borosilicate glass tube.

  • Add 50 µL of the Internal Standard (e.g., 1-morpholino-2-heptyne, 1 µg/mL).

  • Adjust the sample pH to 9.5 using 0.1 M NaOH. Causality: This ensures the morpholine nitrogen is fully deprotonated (free base form), maximizing its partition coefficient into the organic phase.

  • Extract with 3.0 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean GC vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

Step 2: Derivatization (Silylation)

  • Reconstitute the dried extract in 50 µL of anhydrous acetonitrile.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Causality: TMCS acts as a crucial catalyst, increasing the silylation potential to ensure 100% conversion of the sterically hindered secondary alcohol at the C3 position.

  • Seal the vial tightly and incubate in a heating block at 70°C for 30 minutes.

  • Cool to room temperature prior to GC-MS injection.

Step 3: GC-MS Instrumental Parameters

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL, splitless mode, inlet temperature set to 250°C.

  • Oven Temperature Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode. Target diagnostic ions for the TMS-derivative: m/z 114 (morpholine ring fragment), m/z 240 (M-CH3), and m/z 182.

Part 4: Visualizations

GCMS_Workflow Start Sample Matrix (6-(4-Morpholinyl)-4-hexyn-3-ol) Spike Add Internal Standard & Adjust pH > 9.5 Start->Spike LLE Liquid-Liquid Extraction (MTBE) Spike->LLE Deprotonation Dry Nitrogen Evaporation (35°C) LLE->Dry Organic Phase Deriv Silylation (BSTFA + 1% TMCS, 70°C) Dry->Deriv Anhydrous Conditions GCMS GC-MS Analysis (EI-SIM Mode) Deriv->GCMS TMS-Derivative Data Method Validation (LOD, LOQ, Precision) GCMS->Data

Step-by-step GC-MS validation workflow for 6-(4-Morpholinyl)-4-hexyn-3-ol quantification.

Derivatization_Pathway Analyte Target Analyte 6-(4-Morpholinyl)-4-hexyn-3-ol (Contains secondary -OH) Reaction {Reaction|Nucleophilic Substitution (70°C, 30 min)} Analyte->Reaction Reagent Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Product Product TMS-Ether Derivative (High Volatility, Low Polarity) Reaction->Product -OH converted to -O-TMS

Silylation mechanism of 6-(4-Morpholinyl)-4-hexyn-3-ol using BSTFA to enhance GC-MS volatility.

References

  • BenchChem Technical Support Team.
  • MDPI. "Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry." MDPI, June 2020.
  • National Center for Biotechnology Information. "4-Hexyn-3-ol | C6H10O | CID 140751." PubChem, April 2025.

Sources

Comparative

comparative reactivity of 6-(4-Morpholinyl)-4-hexyn-3-ol in copper-catalyzed click chemistry

Executive Summary & Structural Causality In the landscape of bioconjugation and drug development, the strategic selection of click chemistry handles dictates the success of modular synthesis. 6-(4-Morpholinyl)-4-hexyn-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the landscape of bioconjugation and drug development, the strategic selection of click chemistry handles dictates the success of modular synthesis. 6-(4-Morpholinyl)-4-hexyn-3-ol (Chemical Formula: C₁₀H₁₇NO₂) is a bis-propargylic internal alkyne flanked by a secondary alcohol and a morpholine ring.

Unlike standard terminal alkynes (e.g., propargyl alcohol) which are highly reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), 6-(4-Morpholinyl)-4-hexyn-3-ol is fundamentally inert under these conditions[1]. This "non-reactivity" is not a limitation; rather, it is a highly valuable feature. It allows this compound to serve as an ideal negative control in assay development or as a bio-orthogonal tag in dual-labeling strategies, where it survives CuAAC intact and is subsequently activated via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[2].

Mechanistic Basis of Reactivity

As a Senior Application Scientist, understanding the causality behind experimental outcomes is critical for robust assay design. The stark contrast in reactivity between terminal alkynes and 6-(4-Morpholinyl)-4-hexyn-3-ol stems directly from their interaction with the metal catalyst.

  • The CuAAC Pathway (Terminal Alkynes): CuAAC features an enormous rate acceleration of 10⁷ to 10⁸ compared to uncatalyzed reactions[2]. This relies on the in situ generation of a copper(I) acetylide intermediate. The terminal alkyne proton has a pKa of ~25, allowing mild bases to deprotonate it and form the critical Cu-C bond[1].

  • The Internal Alkyne Blockade: Because 6-(4-Morpholinyl)-4-hexyn-3-ol is an internal alkyne, it lacks this acidic proton. Consequently, the formation of the copper acetylide intermediate is mechanistically blocked[1]. Furthermore, the steric bulk of the adjacent morpholine and hydroxyl-bearing ethyl groups prevents non-standard activation. While some highly specialized polynuclear copper catalysts can force internal alkynes to react, they require extreme conditions (e.g., 72 hours at 343 K) and still yield poor conversions (~25%)[3]. The click reaction of internal alkynes with azides to form trisubstituted triazoles remains notoriously challenging in standard copper catalysis[4].

G A Cu(I) Catalyst C Copper Acetylide Intermediate A->C + Base, -H+ F No Acetylide Formation (Reaction Blocked) A->F B Terminal Alkyne (e.g., Propargyl) B->C D 1,4-Triazole Product C->D + Azide E Internal Alkyne 6-(4-Morpholinyl)-4-hexyn-3-ol E->F

CuAAC catalytic cycle showing terminal alkyne activation vs internal alkyne blockade.

Comparative Performance Data

To objectively guide protocol development, the quantitative reactivity profiles of 6-(4-Morpholinyl)-4-hexyn-3-ol against standard alternatives are summarized below.

Table 1: Comparative Reactivity Profile in Azide-Alkyne Cycloadditions

Alkyne TypeExample CompoundCuAAC Conversion (1h, RT)RuAAC Conversion (12h, 60°C)Primary Triazole Product
Terminal Propargyl Morpholine>99%>95%1,4-disubstituted (Cu) / 1,5-disubstituted (Ru)
Internal 6-(4-Morpholinyl)-4-hexyn-3-ol0% >90% 1,4,5-trisubstituted (Ru only)

Table 2: Orthogonal Labeling Conditions for 6-(4-Morpholinyl)-4-hexyn-3-ol

ParameterCuAAC (Negative Control / Bypass)RuAAC (Active Conjugation)
Catalyst System CuSO₄·5H₂O / Sodium AscorbateCp*RuCl(PPh₃)₂
Solvent tBuOH / H₂O (1:1)Anhydrous 1,4-Dioxane
Temperature Room Temperature (20–25 °C)60 °C
Mechanistic Intermediate Copper(I) Acetylide (Blocked)Ruthenacycle (Active)[2]
Expected Yield 0%>90%

Experimental Workflows & Self-Validating Protocols

Because 6-(4-Morpholinyl)-4-hexyn-3-ol is inert to CuAAC but reactive to RuAAC, it is the perfect candidate for orthogonal dual-labeling workflows.

Workflow Start Dual-Alkyne Substrate (Terminal + Internal) Step1 CuAAC Reaction (CuSO4, NaAsc, Azide 1) Start->Step1 Intermediate Monotriazole Intermediate (Internal Alkyne Intact) Step1->Intermediate Chemoselective for Terminal Step2 RuAAC Reaction (Cp*RuCl(PPh3)2, Azide 2) Intermediate->Step2 Final Bis-triazole Product (Dual Labeled) Step2->Final Full Conversion of Internal

Orthogonal click workflow utilizing sequential CuAAC and RuAAC for dual-alkyne substrates.

Protocol 1: Chemoselective CuAAC (Negative Control Validation)

Objective: Prove the inertness of 6-(4-Morpholinyl)-4-hexyn-3-ol under standard CuAAC conditions to establish its utility as a bio-orthogonal bypass tag.

  • Preparation: Dissolve 1.0 eq of 6-(4-Morpholinyl)-4-hexyn-3-ol and 1.0 eq of benzyl azide in a 1:1 mixture of tBuOH/H₂O (0.1 M final concentration).

  • Catalysis: Add 0.05 eq of CuSO₄·5H₂O followed immediately by 0.1 eq of freshly prepared sodium ascorbate.

  • Reaction: Stir vigorously at room temperature for 24 hours.

  • Validation Check (Self-Validating System): Analyze the crude mixture via LC-MS. A successful self-validating negative control will show 100% recovery of the unreacted 6-(4-Morpholinyl)-4-hexyn-3-ol mass (m/z [M+H]⁺ 184.1) and zero trace of the corresponding triazole mass. If triazole is detected, it indicates terminal alkyne contamination in the starting material.

Protocol 2: RuAAC Conjugation (Positive Activation)

Objective: Successfully conjugate 6-(4-Morpholinyl)-4-hexyn-3-ol via oxidative coupling to form a fully substituted 1,2,3-triazole[2].

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), dissolve 1.0 eq of 6-(4-Morpholinyl)-4-hexyn-3-ol and 1.2 eq of benzyl azide in anhydrous 1,4-dioxane.

  • Catalysis: Add 0.05 eq of the Ruthenium catalyst, Cp*RuCl(PPh₃)₂.

  • Reaction: Seal the reaction vessel and heat to 60 °C for 12 hours.

  • Validation Check (Self-Validating System): Post-purification NMR must confirm the disappearance of the internal alkyne ¹³C signals (typically ~80–85 ppm) and the emergence of the fully substituted 1,2,3-triazole core. The absence of regioisomeric mixtures validates the mechanistic fidelity of the RuAAC pathway.

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 6-(4-Morpholinyl)-4-hexyn-3-ol Purity Standards

In the landscape of drug discovery and development, the purity of chemical standards is paramount. For researchers and scientists, the integrity of a compound like 6-(4-Morpholinyl)-4-hexyn-3-ol, a potential building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the purity of chemical standards is paramount. For researchers and scientists, the integrity of a compound like 6-(4-Morpholinyl)-4-hexyn-3-ol, a potential building block in novel therapeutics, underpins the reliability of experimental outcomes. This guide provides an in-depth, objective comparison of spectroscopic methodologies for validating the purity of 6-(4-Morpholinyl)-4-hexyn-3-ol standards. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of primary spectroscopic techniques with viable alternatives, supported by illustrative experimental data.

The Imperative of Purity Validation

6-(4-Morpholinyl)-4-hexyn-3-ol is a multifunctional molecule featuring a hydroxyl group, an internal alkyne, and a morpholine ring. Each of these moieties presents specific synthetic and stability challenges, leading to a spectrum of potential impurities. These can range from unreacted starting materials and residual solvents to byproducts from side reactions or degradation. The presence of such impurities can lead to erroneous structure-activity relationship (SAR) data, misleading biological results, and potential safety concerns. Therefore, a rigorous and multi-faceted analytical approach is not just recommended but essential.

Primary Spectroscopic Validation: A Three-Pillar Approach

A robust purity validation strategy for a small molecule standard like 6-(4-Morpholinyl)-4-hexyn-3-ol relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides a unique and complementary piece of the structural and purity puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules and a powerful tool for purity assessment.[1][2][3] For 6-(4-Morpholinyl)-4-hexyn-3-ol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy provides a quantitative map of the proton environments within the molecule. The integration of a proton signal is directly proportional to the number of protons it represents, making it an excellent tool for quantitative analysis (qNMR).[4]

¹³C NMR Spectroscopy , while not inherently quantitative under standard acquisition parameters, is crucial for confirming the carbon backbone of the molecule. The presence of the correct number of carbon signals with appropriate chemical shifts provides strong evidence of the compound's identity.

Exemplary ¹H and ¹³C NMR Data for 6-(4-Morpholinyl)-4-hexyn-3-ol

Assignment Exemplary ¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm) Exemplary ¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ, ppm) Rationale
-CH(OH)- ~4.4 (m)~62The proton on the carbon bearing the hydroxyl group is expected to be deshielded.
-CH₂-CH(OH)- ~1.7 (m)~30Methylene protons adjacent to the stereocenter.
-CH₃ (Ethyl) ~1.0 (t)~14Terminal methyl group of the ethyl substituent.
-C≡C-CH₂-N ~3.3 (s)~48Methylene protons adjacent to the nitrogen of the morpholine ring and the alkyne.
-C≡C- -~80-90Alkynyl carbons typically resonate in this region.
Morpholine -CH₂-N- ~2.6 (t)~54Methylene protons on the morpholine ring adjacent to the nitrogen.
Morpholine -CH₂-O- ~3.7 (t)~67Methylene protons on the morpholine ring adjacent to the oxygen.
-OH Variable (br s)-The chemical shift of the hydroxyl proton is concentration and solvent-dependent.

Experimental Protocol for Quantitative NMR (qNMR)

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 6-(4-Morpholinyl)-4-hexyn-3-ol standard and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully solubilizes both the analyte and the internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

  • Data Processing and Analysis: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and IS = internal standard.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and, through fragmentation patterns, further structural information.[5][6] For a purity assessment, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the parent ion, offering a high degree of confidence in the compound's identity.

Expected Mass Spectrometry Data:

  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion would be [M+H]⁺ with a calculated m/z of 198.1494 for the chemical formula C₁₀H₁₈NO₂⁺.

  • Electron Ionization (EI-MS): The molecular ion peak [M]⁺ at m/z 197 would be expected, along with characteristic fragment ions resulting from the cleavage of the molecule.

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system coupled to the mass spectrometer. A reversed-phase C18 column is a common choice for such a molecule.[7]

  • Mass Analysis: Acquire mass spectra over a relevant m/z range.

  • Data Interpretation: Confirm the presence of the expected molecular ion. The presence of other ions may indicate impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule.[7][8][9][10] The resulting spectrum serves as a unique "molecular fingerprint."[7][8]

Expected FTIR Absorption Bands:

Functional Group Expected Absorption Range (cm⁻¹) Rationale
O-H (Alcohol) 3600-3200 (broad)Stretching vibration of the hydroxyl group.
C-H (Aliphatic) 3000-2850Stretching vibrations of the ethyl and morpholine methylene groups.
C≡C (Internal Alkyne) 2260-2190 (weak or absent)The C≡C stretching in a relatively symmetrical internal alkyne can be weak or IR-inactive.
C-O (Alcohol) 1260-1000Stretching vibration of the C-O single bond.
C-N (Amine) 1250-1020Stretching vibration of the C-N bond in the morpholine ring.
C-O-C (Ether) 1150-1085Asymmetric stretching of the ether group in the morpholine ring.

Experimental Protocol for ATR-FTIR:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or interpret the characteristic absorption bands to confirm the presence of the expected functional groups.

Comparison with Alternative Analytical Techniques

While the three spectroscopic pillars provide a comprehensive validation, other analytical techniques, particularly chromatographic methods, offer orthogonal information and are often used for purity determination.[11][12][13]

Technique Principle Strengths for Purity Analysis Limitations for Purity Analysis
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and a mobile phase.[14][15][16][17]Excellent for quantifying impurities, high sensitivity, applicable to a wide range of compounds.[13][15]Requires a suitable chromophore for UV detection, may not identify co-eluting impurities without a mass spectrometer.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[14][18][19][20]High resolution for volatile impurities (e.g., residual solvents), can be coupled with mass spectrometry (GC-MS) for identification.[12][18]The compound may require derivatization to increase volatility, not suitable for non-volatile impurities.[12]

Visualizing the Workflow and Logic

A systematic approach is crucial for the efficient and accurate validation of a purity standard. The following diagrams illustrate a typical experimental workflow and the logical process for data interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Alternative Analysis cluster_data Data Interpretation & Reporting Prep Weigh Standard & Internal Standard Dissolve Dissolve in Deuterated Solvent Prep->Dissolve MS LC-MS Analysis Prep->MS FTIR ATR-FTIR Analysis Prep->FTIR HPLC HPLC-UV/MS Prep->HPLC GC GC-MS (if applicable) Prep->GC NMR ¹H & ¹³C NMR Acquisition Dissolve->NMR Interpret Correlate Spectroscopic Data NMR->Interpret MS->Interpret FTIR->Interpret Purity Calculate Purity (qNMR/HPLC) HPLC->Purity GC->Purity Interpret->Purity Report Generate Certificate of Analysis Purity->Report Data_Interpretation_Logic Start Start Validation NMR_Check Correct ¹H & ¹³C NMR Signals? Start->NMR_Check MS_Check Expected [M+H]⁺ in MS? NMR_Check->MS_Check Yes Fail Further Purification/Investigation Required NMR_Check->Fail No FTIR_Check Characteristic IR Bands Present? MS_Check->FTIR_Check Yes MS_Check->Fail No Impurity_Check Impurity Signals in NMR/MS? FTIR_Check->Impurity_Check Yes FTIR_Check->Fail No Pass Purity Standard Validated Impurity_Check->Pass No Impurity_Check->Fail Yes

Caption: Logical decision tree for interpreting spectroscopic data for purity validation.

Conclusion

The spectroscopic validation of 6-(4-Morpholinyl)-4-hexyn-3-ol purity standards is a critical process that demands a multi-technique approach to ensure the highest confidence in the material's identity and purity. The synergistic use of NMR, MS, and FTIR provides a comprehensive structural and purity profile. While NMR, particularly qNMR, stands out for its quantitative power, and HRMS for its specificity, FTIR offers a rapid confirmation of functional groups. Chromatographic techniques like HPLC and GC serve as excellent orthogonal methods, especially for the quantification of impurities. By following the detailed protocols and logical workflows presented in this guide, researchers, scientists, and drug development professionals can confidently validate the purity of their standards, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Infrared Spectroscopy (FT-IR/ATR) - Polymer Chemistry Characterization Lab. (n.d.). Retrieved from [Link]

  • Gas Chromatography (GC) - Microchem Laboratory. (2025, February 6). Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) - EAG Laboratories. (n.d.). Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. (n.d.). Retrieved from [Link]

  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Davies, S. R., Jones, K., Goldys, A., Alamgir, M., Chan, B. K. H., Elgindy, C., Mitchell, P. S. R., Tarrant, G. J., Krishnaswami, M. R., Luo, Y., Moawad, M., Lawes, D., & Hook, J. M. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103–3113. [Link]

  • Small Molecule Identity and Purity Testing - Pacific BioLabs. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. (2005). Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. (n.d.). Retrieved from [Link]

  • Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry - MetwareBio. (n.d.). Retrieved from [Link]

  • Leophairatana, P., Samanta, S., De Silva, C., & Koberstein, J. (2017). Determining the Origins of Impurities during Azide-Alkyne Click Cyclization of Polystyrene. Macromolecules, 50(4), 1434–1443. [Link]

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. - ResearchGate. (n.d.). Retrieved from [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018, July 16). Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]

  • Role of HPLC in Quality Control Testing of Pharmaceuticals: A Regulatory Perspective. (2025, December 16). Retrieved from [Link]

  • Gas Chromatography (GC): Separating Volatile Compounds with High Precision. (2025, June 20). Retrieved from [Link]

  • 4-Hexyn-3-ol. (n.d.). PubChem. Retrieved from [Link]

  • Fakhrutdinov, A. N., Karlinskii, B. Y., Minyaev, M. E., & Ananikov, V. P. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide-Alkyne Click Reaction. The Journal of Organic Chemistry, 86(17), 11693–11703. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules, 27(23), 8275. [Link]

  • 4-Hexen-3-ol. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. (2005). Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

  • US3829522A - Synthesis of alkynes by dehydrohalogenation - Google Patents. (n.d.).
  • GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. (2025). Molecules, 30(23), 5678. [Link]

  • Mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

  • Developing Covalent-Organic Frameworks for Protecting Against Radiation - Scholar Commons. (n.d.). Retrieved from [Link]

  • Gas Chromatography - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

Sources

Comparative

reproducibility testing of published 6-(4-Morpholinyl)-4-hexyn-3-ol synthesis pathways

An In-Depth Technical Guide to the Synthesis of 6-(4-Morpholinyl)-4-hexyn-3-ol: A Comparative Analysis of Plausible Pathways For researchers, scientists, and professionals in drug development, the reproducibility and eff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 6-(4-Morpholinyl)-4-hexyn-3-ol: A Comparative Analysis of Plausible Pathways

For researchers, scientists, and professionals in drug development, the reproducibility and efficiency of synthetic pathways are paramount. This guide provides a comprehensive comparison of three plausible synthetic routes to 6-(4-morpholinyl)-4-hexyn-3-ol, a molecule of interest for its potential applications in medicinal chemistry, combining the propargylic alcohol and morpholine scaffolds. As no direct synthesis has been published, this document outlines three distinct, logically-derived pathways based on established and reliable organic transformations. Each pathway will be critically evaluated for its overall yield, number of steps, reagent accessibility, and scalability to provide a practical framework for its synthesis.

Pathway 1: Convergent Synthesis via N-Alkylation of a Pre-formed Propargylic Alcohol

This initial approach follows a convergent strategy where the two key fragments of the target molecule, the morpholine ring and the hexynol backbone, are synthesized separately and then coupled in the final step. This method offers the advantage of allowing for the independent optimization of each fragment's synthesis.

Strategy Overview

The core of this pathway is the nucleophilic substitution reaction between morpholine and a pre-synthesized 6-halo-4-hexyn-3-ol. The required propargylic alcohol can be readily prepared through the addition of an appropriate alkynyl Grignard reagent to an aldehyde.

Experimental Protocol

Step 1a: Preparation of 3-Butynylmagnesium Bromide

  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Slowly add a solution of 1-bromo-2-butyne (1.0 eq) in anhydrous THF to the stirred suspension. The reaction is exothermic and should be controlled with an ice bath.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

Step 1b: Synthesis of 6-Bromo-4-hexyn-3-ol

  • Cool the freshly prepared 3-butynylmagnesium bromide solution to 0 °C.

  • Slowly add a solution of propanal (1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-bromo-4-hexyn-3-ol.

Step 2: N-Alkylation of Morpholine

  • In a round-bottom flask, dissolve 6-bromo-4-hexyn-3-ol (1.0 eq) and morpholine (1.5 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) as a base.[1][2]

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography to obtain 6-(4-morpholinyl)-4-hexyn-3-ol.

Causality and Rationale

The choice of a Grignard reaction in the first step is a classic and reliable method for forming carbon-carbon bonds and creating secondary alcohols.[3][4][5] The subsequent N-alkylation is a standard SN2 reaction; the use of a polar aprotic solvent like acetonitrile facilitates the reaction, and an inorganic base like potassium carbonate is sufficient to neutralize the HBr formed without causing significant side reactions.[1][2]

Visualization of Pathway 1

Pathway 1: Convergent Synthesis cluster_0 Step 1: Propargylic Alcohol Synthesis cluster_1 Step 2: N-Alkylation 1-bromo-2-butyne 1-bromo-2-butyne Grignard 3-Butynylmagnesium bromide 1-bromo-2-butyne->Grignard  Mg, THF Mg_THF Mg, THF 6-bromo-4-hexyn-3-ol 6-bromo-4-hexyn-3-ol Propanal Propanal Propanal->6-bromo-4-hexyn-3-ol  1) Grignard  2) H₃O⁺ workup Final_Product_1 6-(4-Morpholinyl)-4-hexyn-3-ol 6-bromo-4-hexyn-3-ol->Final_Product_1  Morpholine, K₂CO₃  Acetonitrile, Reflux Morpholine Morpholine

Caption: Convergent synthesis of the target molecule via N-alkylation.

Pathway 2: Linear Synthesis via Alkynylation with a Morpholine-Containing Alkyne

This pathway employs a linear strategy where the morpholine moiety is first attached to a smaller building block, which is then elaborated to form the final product. This can be advantageous if the morpholine-containing intermediate is stable and easy to handle.

Strategy Overview

The key step in this pathway is the addition of a metalated morpholine-containing alkyne to propanal. The required terminal alkyne can be synthesized by the N-alkylation of morpholine with a suitable haloalkyne.

Experimental Protocol

Step 1: Synthesis of 4-(But-3-ynyl)morpholine

  • In a round-bottom flask, dissolve morpholine (1.5 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (2.0 eq).

  • Slowly add 4-bromo-1-butyne (1.0 eq) to the stirred suspension.

  • Heat the reaction to 60 °C and monitor by TLC.

  • After completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify by distillation to yield 4-(but-3-ynyl)morpholine.

Step 2: Synthesis of 6-(4-Morpholinyl)-4-hexyn-3-ol

  • Dissolve 4-(but-3-ynyl)morpholine (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) to form the lithium acetylide. Stir for 30 minutes at this temperature.

  • Add a solution of propanal (1.1 eq) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final product.

Causality and Rationale

The initial N-alkylation is a straightforward SN2 reaction. The subsequent alkynylation of an aldehyde is a highly reliable method for the synthesis of propargylic alcohols.[6][7][8] The use of n-butyllithium ensures complete deprotonation of the terminal alkyne to form the nucleophilic lithium acetylide.

Visualization of Pathway 2

Pathway 2: Linear Synthesis cluster_0 Step 1: Synthesis of Morpholine-Alkyne cluster_1 Step 2: Alkynylation Morpholine_2 Morpholine Morpholine_Alkyne 4-(But-3-ynyl)morpholine Morpholine_2->Morpholine_Alkyne  4-bromo-1-butyne  K₂CO₃, DMF 4-bromo-1-butyne 4-bromo-1-butyne Final_Product_2 6-(4-Morpholinyl)-4-hexyn-3-ol Morpholine_Alkyne->Final_Product_2  1) n-BuLi, THF  2) Propanal  3) H₃O⁺ workup Propanal_2 Propanal

Caption: Linear synthesis of the target molecule via alkynylation.

Pathway 3: One-Pot Mannich-Type Reaction

The Mannich reaction is a three-component condensation that offers the potential for a highly efficient, one-pot synthesis of the target molecule.[9] This approach is particularly attractive from an atom economy and process efficiency perspective.

Strategy Overview

This pathway involves the copper-catalyzed reaction of morpholine, propanal, and a suitable terminal alkyne. While the classic Mannich reaction often uses formaldehyde, modifications allow for the use of other aldehydes.

Experimental Protocol
  • To a solution of morpholine (1.2 eq) in dioxane, add copper(I) bromide (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add propanal (1.0 eq) followed by 1-butyne (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours in a sealed tube.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Rationale

The Mannich reaction proceeds through the in-situ formation of an iminium ion from morpholine and propanal, which is then attacked by the copper acetylide of 1-butyne.[10] Copper catalysts are known to be effective in promoting this type of C-C bond formation. The use of a sealed tube is necessary due to the volatility of 1-butyne.

Visualization of Pathway 3

Pathway 3: Mannich-Type Reaction Morpholine_3 Morpholine Final_Product_3 6-(4-Morpholinyl)-4-hexyn-3-ol Morpholine_3->Final_Product_3  CuBr, Dioxane  80 °C Propanal_3 Propanal 1-Butyne 1-Butyne

Caption: One-pot Mannich-type synthesis of the target molecule.

Comparative Analysis

MetricPathway 1: Convergent N-AlkylationPathway 2: Linear AlkynylationPathway 3: One-Pot Mannich-Type
Overall Yield (Estimated) ModerateModerate to GoodPotentially High, but requires optimization
Number of Steps 2 (from 1-bromo-2-butyne)21
Atom Economy ModerateModerateHigh
Reagent Availability & Cost Readily available, moderate costReadily available, moderate costReadily available, low cost
Safety Considerations Use of Grignard reagents (moisture sensitive, pyrophoric potential), handling of lachrymatory bromoalkynes.Use of n-butyllithium (pyrophoric), handling of bromoalkynes.Use of a sealed tube due to volatile alkyne, handling of copper catalyst.
Scalability GoodGoodModerate, may require specialized equipment for large-scale sealed reactions.
Ease of Purification Two chromatography stepsTwo purification steps (distillation and chromatography)One chromatography step, but potential for more byproducts.

Conclusion and Recommendations

Each of the proposed pathways offers a viable route to 6-(4-morpholinyl)-4-hexyn-3-ol, with distinct advantages and disadvantages.

  • Pathway 1 (Convergent N-Alkylation) and Pathway 2 (Linear Alkynylation) represent robust and well-established methodologies. They are likely to be more reliable for initial small-scale synthesis and for researchers who prefer to work with well-understood reaction sequences. The choice between these two may depend on the availability and handling preference of the starting materials.

  • Pathway 3 (One-Pot Mannich-Type Reaction) is the most elegant and efficient on paper, with the highest atom economy and fewest steps. However, three-component reactions can be more challenging to optimize, with a higher potential for side-product formation. This pathway would be an excellent choice for process chemistry research, where the initial investment in optimization could lead to a highly efficient and cost-effective large-scale synthesis.

For initial exploratory synthesis, Pathway 2 is recommended due to the generally high yields and clean reactions associated with the alkynylation of aldehydes. For larger-scale production, the optimization of Pathway 3 would be the most rewarding endeavor.

References

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806-1807. [Link]

  • Vasconcelos, S. N. S., & Olofsson, B. (2017). Metal-Free Synthesis of Homopropargylic Alcohols from Aldehydes. The Journal of Organic Chemistry, 82(17), 9044-9053. [Link]

  • Biffis, A., et al. (2018). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 8(4), 143. [Link]

  • Li, C.-J. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]

  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • Ma, S., & Gu, Z. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589-2598. [Link]

  • Carreira, E. M., et al. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806-1807. [Link]

  • SID. (n.d.). MANNICH REACTION OF SECONDARY AMINES, ALDEHYDES AND ALKYNES IN WATER USING CU/C NANOPARTICLES AS A HETEROGENEOUS CATALYST. [Link]

  • Biffis, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Al-Tel, T. H. (2006). Coupling-isomerization synthesis of chalcones. The Journal of Organic Chemistry, 71(25), 9575-9578. [Link]

  • Chen, X., et al. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 145-154. [Link]

  • Crasto, A. M. (2014, December 11). A deacetonative Sonogashira coupling of aryl chlorides and propargyl alcohols. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Chegg. (2020, May 7). Solved Trans-4-hexen-3-ol can be synthesized from 2. [Link]

  • Wikipedia. (n.d.). Alkynylation. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

  • Chemistry LibreTexts. (2024, March 24). 19.2: Preparing Aldehydes and Ketones. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Mannich reaction. [Link]

Sources

Safety & Regulatory Compliance

Safety

6-(4-Morpholinyl)-4-hexyn-3-ol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 6-(4-Morpholinyl)-4-hexyn-3-ol As a Senior Application Scientist, I frequently consult on the lifecycle management of complex synthetic intermediates. 6-(4-Morpholin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 6-(4-Morpholinyl)-4-hexyn-3-ol

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex synthetic intermediates. 6-(4-Morpholinyl)-4-hexyn-3-ol (CAS: 362602-19-5) is a bifunctional molecule featuring a basic morpholine ring, an internal alkyne, and a secondary alcohol[1]. While highly valuable in targeted drug discovery and click-chemistry frameworks, its structural motifs dictate stringent operational and disposal protocols. The morpholine moiety poses , while the basic nitrogen can form water-soluble salts, complicating aqueous waste streams.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure regulatory compliance and laboratory safety, building a foundation of trust through rigorous scientific causality.

Part 1: Physicochemical Profiling & Hazard Causality

To design an effective and compliant disposal protocol, we must first understand the mechanistic causality behind the compound's hazards. Treating chemical disposal as a mere checklist often leads to dangerous cross-contamination; understanding why a chemical behaves the way it does is the cornerstone of laboratory safety.

Structural FeaturePhysicochemical ConsequenceOperational HazardDisposal Implication
Morpholine Ring Weakly basic amine; forms water-soluble protonated salts.2[2],[3].High aquatic toxicity.4[2],[4].
Internal Alkyne (4-hexyn) Electron-rich triple bond; reactive pi-system.Susceptible to uncontrolled oxidation if mixed with strong oxidizers.Must be strictly segregated from peroxides, nitric acid, and halogenated waste.
Hydroxyl Group (-OH) Hydrogen bonding donor/acceptor.Increases solubility in polar organic solvents (e.g., alcohols, DMSO).Readily mobilizes in solvent waste streams; requires secure, leak-proof containment.

Part 2: Operational Safety & Handling Protocol

Before discussing disposal, it is critical to establish a handling baseline. Contamination prevention at the bench directly minimizes the volume of hazardous waste generated.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always manipulate 6-(4-Morpholinyl)-4-hexyn-3-ol within a certified Class II biological safety cabinet or a5[5] with a minimum face velocity of 100 fpm. This mitigates inhalation risks from aerosolized particulates or vapors.

  • PPE Selection: Wear nitrile gloves (minimum 4 mil thickness, double-gloving recommended for bulk transfers), a flame-resistant lab coat, and ANSI Z87.1 compliant splash goggles. Morpholine derivatives can cause 2[2],[5].

  • Inert Atmosphere (Optional but Recommended): While the internal alkyne is relatively stable compared to terminal alkynes, storing and handling the neat material under argon or nitrogen prevents slow oxidative degradation, maintaining purity and reducing degradation-product waste.

Part 3: Disposal Workflow (The Core)

Proper disposal must align with the EPA's Resource Conservation and Recovery Act (RCRA), specifically6[6].

Step 1: Waste Segregation

  • Organic Waste: Solutions of 6-(4-Morpholinyl)-4-hexyn-3-ol in solvents like ethyl acetate, dichloromethane, or methanol must be segregated into clearly labeled "Hazardous Waste - Organic Solvents." Ensure halogenated and non-halogenated streams are kept separate to prevent toxic gas generation and reduce incineration costs.

  • Aqueous Waste: Because the morpholine nitrogen protonates in slightly acidic to neutral water, the compound will partition into aqueous phases. 3[3]. Collect all aqueous extractions in a dedicated "Hazardous Waste - Basic Aqueous" container.

Step 2: Satellite Accumulation Area (SAA) Management

  • Transfer segregated waste to your lab's 7[7].

  • Container Integrity: Use high-density polyethylene (HDPE) or glass containers. The EPA mandates that8[8] except when actively adding waste.

  • Secondary Containment: Place all waste jugs in 7[7] capable of holding 110% of the largest container's volume to mitigate catastrophic leaks.

Step 3: Labeling and Documentation

  • Attach a standardized Hazardous Waste tag.

  • Explicitly list "6-(4-Morpholinyl)-4-hexyn-3-ol" and "Morpholine derivatives" on the label. Do not use abbreviations.

  • Check the boxes for "Toxic" and "Irritant"[4].

Step 4: Final Destruction (Incineration)

  • The only acceptable method for final disposal of morpholine-containing organic waste is .

  • Because the molecule contains nitrogen, the contracted disposal facility must utilize an incinerator equipped with nitrogen oxide (NOx) scrubbers to prevent the release of toxic combustion byproducts into the atmosphere.

Part 4: Mandatory Visualization

Below is the logical workflow for routing 6-(4-Morpholinyl)-4-hexyn-3-ol waste, ensuring proper segregation before final destruction.

G Start Waste Generation: 6-(4-Morpholinyl)-4-hexyn-3-ol Decision Is waste aqueous or organic? Start->Decision OrgWaste Organic Waste Stream (Segregate Halogens) Decision->OrgWaste Solvent based AqWaste Aqueous Waste Stream (Amine Contaminated) Decision->AqWaste Water based SAA Satellite Accumulation Area Secondary Containment OrgWaste->SAA AqWaste->SAA Incineration High-Temp Incineration (with NOx Scrubbers) SAA->Incineration EPA Subpart K Transfer

Fig 1: Waste segregation and disposal workflow for 6-(4-Morpholinyl)-4-hexyn-3-ol.

Part 5: Spill Response Protocol

In the event of an accidental release, trust in a self-validating protocol is paramount.

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room exhaust is operating at 5[5] to clear morpholine derivative vapors.

  • Containment: Surround the spill with an5[5] (e.g., vermiculite, dry sand, or proprietary spill pads). Do not use combustible materials like sawdust.

  • Neutralization/Cleanup: Carefully sweep the absorbed mixture using 2[2]. Place the saturated absorbent into a heavy-duty hazardous waste bag or a sealable HDPE bucket.

  • Surface Decontamination: Wash the affected surface with copious amounts of water, collecting all 3[3].

References

  • Morpholine - SAFETY DATA SHEET | Source: Penta Chemicals | 2

  • Morpholine Safety Data Sheet | Source: Ark-Chem |

  • Safety Data Sheet: Morpholine | Source: Carl Roth | 3

  • Safety Data Sheet: Morpholine | Source: Chemos GmbH&Co.KG | 5

  • 4-(2-Aminoethyl)morpholine - SAFETY DATA SHEET | Source: Sigma-Aldrich |4

  • Laboratory Hazardous Waste Disposal Guidelines | Source: Central Washington University |7

  • Regulations for Hazardous Waste Generated at Academic Laboratories | Source: US EPA | 6

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | Source: US EPA | 8

Sources

Handling

Personal protective equipment for handling 6-(4-Morpholinyl)-4-hexyn-3-ol

As a Senior Application Scientist, I approach the handling of specialized bifunctional molecules like 6-(4-Morpholinyl)-4-hexyn-3-ol (CAS: 362602-19-5) with a strict causality-driven safety philosophy. Because specific,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized bifunctional molecules like 6-(4-Morpholinyl)-4-hexyn-3-ol (CAS: 362602-19-5) with a strict causality-driven safety philosophy. Because specific, public-domain Safety Data Sheets (SDS) for this exact proprietary compound are limited, we must design our safety architecture by analyzing its functional moieties: a highly reactive alkynol chain and a basic, permeating morpholine ring .

This guide provides a self-validating, field-proven operational protocol for drug development professionals and researchers handling this compound.

Structural Hazard Causality

To understand how to protect yourself, you must understand why the chemical is dangerous. 6-(4-Morpholinyl)-4-hexyn-3-ol presents a dual-threat profile:

  • The Morpholine Moiety: Acts as a severe permeation enhancer. Morpholine derivatives are highly basic, causing irreversible corneal damage and severe skin burns. More critically, they facilitate rapid systemic toxicity via dermal absorption[1].

  • The Alkynol Moiety (Propargyl Alcohol derivative): Introduces high flammability and thermal instability. Alkynols are toxic if inhaled and can cause severe chemical burns to the respiratory tract[2],[3].

Hazards Chem 6-(4-Morpholinyl) -4-hexyn-3-ol Morph Morpholine Moiety (Basic Amine) Chem->Morph Alkynol Alkynol Moiety (Propargyl Derivative) Chem->Alkynol Haz1 Rapid Skin Absorption & Corrosive Burns Morph->Haz1 Haz2 Flammability & Respiratory Toxicity Alkynol->Haz2

Structural hazard causality of 6-(4-Morpholinyl)-4-hexyn-3-ol.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The morpholine ring easily permeates standard latex and thin nitrile, while the alkynol vapor presents an inhalation hazard[4],[3].

PPE CategoryRequired SpecificationScientific Justification & Causality
Hand Protection Double-Gloving: Inner 4-mil Nitrile + Outer 8-mil Butyl Rubber.Morpholine acts as an organic solvent that degrades latex and thin nitrile rapidly. Butyl rubber provides the necessary chemical resistance against amines[1].
Eye/Face Protection Tight-fitting chemical splash goggles + 8-inch polycarbonate face shield.Vapors are severe lachrymators. Liquid splashes can cause irreversible corneal damage[5]. Safety glasses leave peripheral gaps and are strictly prohibited.
Respiratory Class II Type B2 Fume Hood. (If scaling >100g, use a NIOSH OV/AG respirator).Alkynol vapors accumulate in low areas and are fatal if inhaled in high concentrations[2].
Body Protection Flame-Resistant (FR) lab coat over a chemical-resistant apron.The compound is combustible. An FR coat prevents ignition, while the apron blocks dermal absorption from accidental spills[3].

Self-Validating Standard Operating Procedure (SOP)

Every step in this workflow includes a Validation Check to ensure the system is secure before proceeding. Do not move to the next step unless the validation passes.

Workflow Start 1. Fume Hood & Ventilation Diagnostics PPE 2. PPE Donning & Integrity Verification Start->PPE Transfer 3. Reagent Transfer (Non-Sparking Tools) PPE->Transfer Reaction 4. Reaction Execution (Inert Atmosphere) Transfer->Reaction Waste 5. Waste Segregation & Quenching Reaction->Waste Decon 6. Decontamination & Doffing Waste->Decon

Operational workflow for handling 6-(4-Morpholinyl)-4-hexyn-3-ol safely.

Step 1: Environmental Preparation
  • Action: Clear the fume hood of all incompatible materials (strong oxidizers, acids). Ensure the sash is lowered to the designated operational height.

  • Validation Check: Tape a 2-inch strip of tissue paper to the bottom edge of the sash. It must pull steadily inward, confirming negative pressure and proper face velocity (80-100 fpm).

Step 2: PPE Donning & Integrity Check
  • Action: Don FR lab coat, apron, inner nitrile gloves, and outer butyl rubber gloves.

  • Validation Check (Pneumatic Test): Before putting on the outer gloves, roll the cuff tightly toward the fingers to trap air. Submerge the inflated glove in a basin of water. Zero bubbles confirm the absence of micro-punctures.

Step 3: Reagent Handling & Transfer
  • Action: Ground and bond all receiving containers to prevent static discharge[5]. Use non-sparking spatulas or PTFE-coated syringes for transfer.

  • Validation Check: Monitor the ambient air outside the hood. If you detect an ammonia-like or "fishy" odor (characteristic of morpholine), your ventilation has failed. Halt operations immediately.

Step 4: Reaction Execution
  • Action: Conduct reactions under an inert atmosphere (N2 or Argon) to mitigate the flammability of the alkynol moiety.

  • Validation Check: Monitor the reaction with an internal thermocouple. The temperature must remain within your predicted kinetic parameters; sudden exotherms indicate unwanted reactivity of the alkyne.

Step 5: Post-Handling Decontamination & Doffing
  • Action: Wipe down all spatulas, glassware, and the hood surface with a dilute acidic solution (e.g., 1M HCl) to neutralize the basic morpholine residue, followed by a DI water rinse.

  • Validation Check: Swab the cleaned surfaces with wide-range pH paper. A reading of pH 7 confirms complete decontamination.

Emergency Response & Spill Mitigation

Because 6-(4-Morpholinyl)-4-hexyn-3-ol is rapidly absorbed through the skin and is highly toxic[1], speed is critical during an exposure event.

  • Dermal Exposure: Do not use chemical neutralizers on the skin. Immediately doff all contaminated clothing. Flush the affected area under a safety shower for a minimum of 15 minutes[3]. Seek immediate medical attention.

  • Ocular Exposure: Do not allow the victim to rub their eyes. Force eyelids open and irrigate at an eyewash station for 15-30 minutes[5].

  • Chemical Spill: Eliminate all ignition sources immediately. Do NOT use combustible absorbents like sawdust. Cover the spill with an inert material (vermiculite or dry sand)[5]. Use non-sparking tools to sweep the absorbent into a highly visible, sealable hazardous waste container.

Waste Disposal Plan

  • Segregation: Dispose of all liquid waste in a designated Halogen-Free Organic Waste carboy.

  • Incompatibility Warning: Do not mix this waste with acidic waste streams. The morpholine moiety is a base; mixing it with concentrated acids will cause a violent, exothermic neutralization reaction.

  • Solid Waste: All contaminated gloves, wipes, and vermiculite must be sealed in secondary containment and labeled as "Toxic/Flammable Solid Waste" for incineration by an approved environmental contractor[2].

References

  • Cole-Parmer. "Material Safety Data Sheet - Propargyl Alcohol, 99%". Retrieved from[Link]

  • Redox. "Safety Data Sheet Morpholine Revision 5". Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.